ULTRAMARINES
Description
Properties
CAS No. |
12703-66-1 |
|---|---|
Molecular Formula |
C16H15O5- |
Synonyms |
Sodium aluminosilicate sulfite |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Historical Synthesis of Ultramarine Blue
This document provides an in-depth overview of the historical methods for synthesizing ultramarine blue, a pigment prized for centuries for its vibrant and stable color. Once derived exclusively from the semi-precious stone lapis lazuli at great expense, the 19th century saw the advent of synthetic ultramarine, making this brilliant blue accessible for widespread industrial and artistic use. This guide is intended for researchers and scientists, detailing the core chemical principles, experimental protocols, and quantitative data from seminal historical methods.
Introduction: The Quest for a Synthetic Blue
For centuries, natural ultramarine, ground from lapis lazuli, was more valuable than gold.[1] Its name, derived from the Latin ultramarinus, means "beyond the sea," reflecting its importation to Europe from mines in Afghanistan.[2] The high cost and laborious extraction process spurred the search for a synthetic alternative.[3][4]
The breakthrough came in the 1820s. Observations of blue, glassy deposits in soda and lime kilns by Tassaert and Goethe provided early clues to the pigment's composition.[5][6] In 1824, the French Société d'Encouragement pour l'Industrie Nationale offered a prize for a commercially viable synthesis process.[2][6] This challenge was independently met by French chemist Jean-Baptiste Guimet in 1826 and German chemist Christian Gmelin in 1828, who developed the foundational "furnace process."[2][6][7][8]
Core Chemical Principles
Synthetic ultramarine is a complex sodium aluminosilicate with entrapped polysulfide radical anions, which act as chromophores.[9][10] Its structure is based on a sodalite cage, a zeolite-type framework of interconnected AlO₄ and SiO₄ tetrahedra.[9][11] The vibrant blue color is primarily attributed to the S₃⁻ radical anion, while the S₂⁻ radical anion imparts a yellow hue.[11][12]
The synthesis is a high-temperature solid-state reaction involving two critical stages:
-
Reduction Stage: A mixture of raw materials is heated in a closed furnace under reducing conditions, typically at 700-800°C.[2][13] This forms a pale, yellow-green intermediate product, sometimes called "green ultramarine."[2]
-
Oxidation Stage: The green intermediate is then heated at a lower temperature (350-500°C) in the presence of air or additional sulfur.[2][5] This step oxidizes the sulfide compounds to the stable S₃⁻ polysulfide radicals responsible for the deep blue color.[2][5]
Data Presentation: Raw Material Compositions
The precise ratio of raw materials was a critical factor in the quality of the final pigment and varied between different historical and modern methods. The key components include a source of silica and alumina (kaolin), an alkali (sodium carbonate or sulfate), sulfur, and a reducing agent (carbon).[14]
| Method / Reference | Kaolin (or Clay) | Sodium Carbonate (Na₂CO₃) | Sodium Sulfate (Na₂SO₄) | Sulfur | Reducing Agent (Carbon Source) | Silica | Notes |
| "Soda Ultramarine" | Finely ground china clay | Present (Soda Ash) | Absent | Present | Present (Coal) | Present (Silica) | A common 19th-century formulation.[15] |
| "Sulfate Ultramarine" | Finely ground china clay | Absent | Present | Present | Present (Coal) | Present (Silica) | Produces a blue with a greenish tinge.[15] |
| Hamerton et al. (2013) Optimum Historical Recipe | 100 parts | 100 parts | Absent | 60 parts (+30 parts in 2nd stage) | 12 parts (Bitumen emulsion) | Absent (from Kaolin) | A systematic study to replicate 19th-century methods.[10][14] |
| Buxbaum "Green Tone" Recipe | 32 parts | 29 parts | Absent | 34.5 parts | 4.5 parts | Absent (from Kaolin) | An industrial recipe yielding a greener shade of blue.[14] |
| Modern Palygorskite Method | 2 parts (Palygorskite) | 6 parts | Absent | 3 parts | Absent | Absent (from Palygorskite) | A modern, more efficient method using a different aluminosilicate.[9][11] |
Experimental Protocols
The following protocols are synthesized from historical accounts of the furnace process.
-
Kaolin Preparation: The primary source of alumina and silica, kaolin (china clay), must be iron-free to avoid dulling the final color. The kaolin is first dehydrated by heating in a furnace at approximately 550-600°C to form metakaolin.[14][16]
-
Mixing: The activated metakaolin is cooled and thoroughly mixed with the other finely ground raw materials (e.g., anhydrous sodium carbonate, powdered sulfur, and a carbon source like charcoal or bitumen) in the specified ratios.[14][15] The mixture is ground until a homogeneous powder is achieved.[14]
-
Pelletizing: For optimal reaction, the homogenous powder is compacted into pellets or brick-sized amounts.[2][14] This compaction was found to be vital for the success of the synthesis.[14]
-
Stage 1 (Reduction):
-
The pellets are placed in a closed crucible or kiln to limit the ingress of air.[14][15]
-
This temperature is maintained for 4 to 18 hours, depending on the specific method.[14][15] During this stage, the reducing atmosphere created by the carbon source facilitates the formation of a yellow-green intermediate product.[2][5]
-
-
Stage 2 (Oxidation):
-
The furnace is allowed to cool to approximately 500°C.[14]
-
Air is permitted to enter the furnace, and in some methods, additional sulfur is introduced.[2][14]
-
The mixture is held at this lower temperature (e.g., 500°C) for several hours.[14] This oxidative step transforms the intermediate into the final, stable blue pigment.[2]
-
-
Cooling & Grinding: After the second stage, the product is allowed to cool completely. The resulting dark blue solid is then crushed and finely ground.[15]
-
Washing (Lixiviation): The ground pigment is washed thoroughly with water to remove soluble salts, such as unreacted sodium sulfate, which are byproducts of the reaction.[15]
-
Drying: The purified blue pigment is dried, resulting in the final synthetic ultramarine powder.
Mandatory Visualizations
Caption: General workflow for the 19th-century furnace synthesis of ultramarine blue.
Caption: Simplified pathway of ultramarine formation from raw materials.
References
- 1. How did the old masters make their ultramarine? - Universiteit van Amsterdam [uva.nl]
- 2. Ultramarine - Wikipedia [en.wikipedia.org]
- 3. chrysler.org [chrysler.org]
- 4. researchgate.net [researchgate.net]
- 5. naturalpigments.com [naturalpigments.com]
- 6. Pigments through the Ages - History - Ultramarine [webexhibits.org]
- 7. jacksonsart.com [jacksonsart.com]
- 8. Jean-Baptiste Guimet - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Ultramarine artificial - ColourLex [colourlex.com]
- 11. Research on the Preparation of Ultramarine Pigments from Palygorskite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. patents.justia.com [patents.justia.com]
- 13. Ultramarine blue, synthetic - CAMEO [cameo.mfa.org]
- 14. A Systematic Examination of Colour Development in Synthetic Ultramarine According to Historical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ultramarine Blue Pigment, Synthetic [mccrone.com]
- 16. mdpi.com [mdpi.com]
A Technical Guide to the Chemical Composition of Natural vs. Synthetic Ultramarine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core chemical and structural distinctions between natural and synthetic ultramarine. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document serves as a comprehensive resource for the scientific community.
Introduction
Ultramarine is a deep blue pigment prized for its vibrant color. Historically, natural ultramarine was derived from the semi-precious stone lapis lazuli, making it exceedingly rare and valuable.[1] The development of a synthetic equivalent in the 19th century made this brilliant blue widely accessible.[2] While both forms share the same fundamental chromophore, their overall chemical composition and physical characteristics exhibit key differences that are crucial for authentication, quality control, and understanding their material properties.
The core of ultramarine's color lies in the trisulfur radical anion (S₃⁻) trapped within a sodalite cage structure, a complex sodium aluminum silicate.[2][3] Variations in the sulfur anions, such as the presence of the disulfur radical anion (S₂⁻), can shift the color towards green or violet.[2][4]
Comparative Chemical and Physical Properties
While synthetic ultramarine is chemically almost identical to the lazurite mineral responsible for the color of lapis lazuli, the primary distinction lies in the purity and homogeneity of the synthetic product.[5] Natural ultramarine is invariably found in a mineral matrix, leading to the presence of various associated minerals.
| Property | Natural Ultramarine (from Lapis Lazuli) | Synthetic Ultramarine |
| Primary Chemical Formula | (Na,Ca)₈(AlSiO₄)₆(SO₄,S,Cl)₂ | Na₆₋₁₀Al₆Si₆O₂₄S₂₋₄ |
| Key Chromophore | Trisulfur radical anion (S₃⁻) | Trisulfur radical anion (S₃⁻) |
| Common Impurities | Calcite (CaCO₃), Pyrite (FeS₂), Diopside (CaMgSi₂O₆), and other silicates.[6] | Minimal to none, depending on the purity of raw materials. |
| Elemental Composition | Presence of Ca, Mg, and Fe from impurities is common.[7] | Primarily Na, Al, Si, S, and O. Trace elements may be present depending on the manufacturing process.[5] |
| Particle Morphology | Irregularly shaped particles with a wider size distribution.[7] | Uniform, small, and rounded particles with a narrow size distribution.[7][8] |
| Color | Deep blue, often with subtle variations due to impurities. | More intense and uniform vibrant blue.[1][9] |
| Refractive Index | Approximately 1.5 | Approximately 1.5[5] |
Experimental Protocols for Characterization
The differentiation and characterization of natural and synthetic ultramarine rely on a suite of analytical techniques. Below are detailed methodologies for key experiments.
Polarized Light Microscopy (PLM)
Objective: To observe and compare the morphology, particle size, and optical properties of the pigment particles.
Methodology:
-
Sample Preparation: A minute amount of the pigment is placed on a clean glass microscope slide.[10] A drop of a mounting medium with a known refractive index (e.g., Cargille MeltMount, n=1.662) is added, and a coverslip is placed over the sample.[10] The sample is gently pressed to disperse the particles.
-
Instrumentation: A polarized light microscope equipped with plane-polarized light (PPL) and cross-polarized light (XPL) capabilities is used.
-
Analysis:
-
Under PPL, observe the color, shape, and size of the pigment particles. Natural ultramarine particles will appear more irregular and varied in size, often with associated transparent mineral inclusions (like calcite).[3][10]
-
Under XPL, with the polars crossed at approximately 75° to 90°, observe the isotropic or anisotropic nature of the particles.[3][11] Lazurite is isotropic and will appear dark, while associated minerals like calcite are anisotropic and will show birefringence (interference colors).[3]
-
Magnifications ranging from 100x to 1000x are typically employed.[3][12]
-
Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS)
Objective: To examine the surface morphology and determine the elemental composition of the pigment.
Methodology:
-
Sample Preparation: A small amount of the pigment powder is mounted on an aluminum stub using double-sided carbon tape. For semi-quantitative analysis, samples can be embedded in a resin and polished to create a flat surface.[13] The sample is then coated with a thin layer of a conductive material (e.g., carbon or gold) to prevent charging under the electron beam.
-
Instrumentation: A scanning electron microscope equipped with an energy-dispersive X-ray spectrometer.
-
Analysis:
-
SEM Imaging: Secondary electron (SE) and backscattered electron (BSE) imaging modes are used to observe the particle morphology. SE imaging provides topographical information, while BSE imaging is sensitive to atomic number contrast, which can help visualize different mineral phases.[13] An accelerating voltage of 15-25 kV is commonly used.[5][13]
-
EDS Analysis: The EDS detector is used to acquire X-ray spectra from selected areas or individual particles. This provides a qualitative and semi-quantitative elemental analysis. The presence of significant calcium, iron, or magnesium peaks in the spectrum is indicative of natural ultramarine due to its associated mineral impurities.[14]
-
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To identify the molecular vibrations characteristic of the aluminosilicate structure and to detect the presence of impurities like carbonates.
Methodology:
-
Sample Preparation:
-
Transmission: A small amount of the pigment is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[4]
-
Attenuated Total Reflectance (ATR): A small amount of the pigment powder is placed directly onto the ATR crystal (e.g., diamond) and pressure is applied to ensure good contact.[15]
-
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Analysis: Spectra are typically collected over the mid-IR range (4000-400 cm⁻¹).[15]
-
The spectra of both natural and synthetic ultramarine are dominated by a strong, broad band around 1090 cm⁻¹ due to the Si-O-Si stretching vibrations of the aluminosilicate framework.[5]
-
Natural ultramarine spectra may exhibit additional sharp absorption bands characteristic of calcite (around 1420, 875, and 712 cm⁻¹), which are absent in pure synthetic ultramarine.[7]
-
Raman Spectroscopy
Objective: To identify the sulfur species responsible for the color and to detect mineral impurities.
Methodology:
-
Sample Preparation: A small amount of the pigment is placed on a microscope slide. No further preparation is typically needed for micro-Raman analysis.
-
Instrumentation: A confocal Raman microscope equipped with a laser excitation source (e.g., 532 nm, 785 nm).[5][6]
-
Analysis:
-
The characteristic Raman spectrum of ultramarine shows a strong peak around 548 cm⁻¹ corresponding to the symmetric stretching vibration of the S₃⁻ radical anion.[16]
-
Additional bands related to other sulfur species (e.g., S₂⁻) may also be present.
-
In natural ultramarine, distinct Raman bands for associated minerals, such as the strong calcite peak at 1086 cm⁻¹, can be readily identified.[7]
-
X-ray Diffraction (XRD)
Objective: To determine the crystalline structure of the pigment and identify the crystalline phases of any impurities.
Methodology:
-
Sample Preparation: The pigment sample is finely ground to a powder (typically <10 µm particle size) to ensure random orientation of the crystallites.[8] The powder is then packed into a sample holder.
-
Instrumentation: An X-ray diffractometer, typically using Cu Kα radiation.
-
Analysis: The sample is scanned over a range of 2θ angles (e.g., 5° to 65°).[9]
-
The resulting diffraction pattern is a fingerprint of the crystalline phases present. The pattern for synthetic ultramarine will correspond to the sodalite structure.[17]
-
In natural ultramarine, additional diffraction peaks corresponding to calcite, pyrite, and other crystalline minerals will be present.[6] The diffraction patterns can be compared to reference databases (e.g., the International Centre for Diffraction Data) for phase identification.[8]
-
Visualized Workflows and Structures
The following diagrams, generated using the DOT language, illustrate the analytical workflow for differentiating ultramarine pigments and their key structural differences.
References
- 1. academic.oup.com [academic.oup.com]
- 2. FTIR vs Spectrophotometry: Assessing Pigment Distribution [eureka.patsnap.com]
- 3. Polarized Light Microscopy in the Conservation of Painting [mccrone.com]
- 4. pbiosci.ut.ac.ir [pbiosci.ut.ac.ir]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Study on the Visualization of Pigment in Haematococcus pluvialis by Raman Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The identification of pigments in paper coatings by infrared spectroscopy | The Infrared and Raman Discussion Group [irdg.org]
- 8. benchchem.com [benchchem.com]
- 9. kelid1.ir [kelid1.ir]
- 10. Polarized Light Microscopy - MediaWiki [conservation-wiki.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. mccrone.com [mccrone.com]
- 13. enfsi.eu [enfsi.eu]
- 14. arts.unimelb.edu.au [arts.unimelb.edu.au]
- 15. azom.com [azom.com]
- 16. Unlocking the Secrets of Historical Pigments with Raman Spectroscopy – Heritage Science Group [hsg.ino.cnr.it]
- 17. nf-itwg.org [nf-itwg.org]
crystal structure analysis of ultramarine pigments
An in-depth technical guide to the for researchers, scientists, and drug development professionals.
Introduction
Ultramarine pigments are a class of inorganic pigments known for their intense blue, violet, and pink hues.[1] Their composition can be generally summarized by the formula Na₇Al₆Si₆O₂₄S₃.[1] The vibrant color of these pigments is not due to transition metals but arises from polysulfide radical anions encapsulated within a sodalite-derived crystal lattice.[1][2][3] Originally derived from the semi-precious stone lapis lazuli, synthetic ultramarine has been produced since the 19th century and is now widely used in plastics, paints, coatings, and cosmetics.[1][4]
The structural framework of ultramarine is a three-dimensional aluminosilicate network of AlO₄ and SiO₄ tetrahedra linked by shared oxygen atoms.[2][5] This network forms β-cages, which are capable of trapping the chromophoric polysulfide species.[2][3][5] The specific nature of the encapsulated polysulfide radical—primarily S₃⁻, S₂⁻, and S₄—determines the pigment's final color.[2][6]
A precise understanding of the crystal structure is crucial for controlling the pigment's color, stability, and performance. This guide provides a technical overview of the methods used to analyze the crystal structure of ultramarine pigments, focusing on X-ray diffraction with Rietveld refinement, and spectroscopic techniques.
Crystal Structure of Ultramarine Pigments
The fundamental structure of ultramarine pigments is based on the sodalite mineral group.[3][7] This structure is characterized by a framework of alternating, corner-sharing AlO₄ and SiO₄ tetrahedra.
The Sodalite Framework
Chromophores and Color
The color of ultramarine pigments is a direct result of the polysulfide radical anions trapped within the sodalite cages.[1][5] The primary chromophores are:
-
S₃⁻ (Trisulfide radical anion): Responsible for the characteristic deep blue color.[5][7]
-
S₂⁻ (Disulfide radical anion): Contributes to a yellow or green hue.[7][8]
-
S₄ (Neutral Tetrasulfur): Believed to be the chromophore responsible for the red or pink color of certain ultramarine variants.[7][9]
The relative proportion of these radicals dictates the final shade of the pigment, from green to blue to violet.[5]
Experimental Analysis Techniques
A multi-technique approach is necessary for the comprehensive characterization of ultramarine pigments.
X-ray Powder Diffraction (XRPD)
XRPD is the primary technique for determining the crystal structure, phase purity, and lattice parameters of ultramarine. The diffraction pattern provides information on the sodalite framework, and analysis of the peak intensities helps in understanding the atomic arrangement.[2][8]
Rietveld Refinement
The Rietveld method is a powerful technique used to refine the crystal structure model by fitting a calculated diffraction pattern to the experimental XRPD data.[8] This method is essential for analyzing complex crystalline materials like ultramarine that are not available as single crystals.[8] It allows for the determination of precise lattice parameters, atomic coordinates, and site occupancies, providing insight into the disordered Si/Al distribution and the location of the polysulfide chromophores within the β-cages.[1][8]
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about the molecular vibrations of the material. It is particularly effective for identifying the specific polysulfide species (S₃⁻, S₂⁻) responsible for the color, as they have characteristic vibrational modes.[2][10] The main Raman band for ultramarine blue is observed at ~548 cm⁻¹, which is attributed to the symmetric stretching mode of the S₃⁻ radical anion.[10]
Other Techniques
-
Scanning Electron Microscopy (SEM): Used to study the morphology and particle size distribution of the pigment particles.[2][6]
-
Energy-Dispersive X-ray Spectrometry (EDS): Often coupled with SEM, EDS provides elemental composition analysis.[4]
-
UV-Visible Spectroscopy: Characterizes the optical properties and confirms the electronic transitions of the chromophores that give rise to the pigment's color.[8][11]
-
Nuclear Magnetic Resonance (NMR): Magic-angle-spinning (MAS) NMR, particularly ²⁹Si NMR, is used to probe the local environment of silicon atoms and confirm the Si/Al disorder in the framework.[1]
Experimental Protocols
This section outlines generalized methodologies for the key analytical techniques used in ultramarine pigment analysis.
Protocol for X-ray Powder Diffraction (XRPD)
-
Sample Preparation: The ultramarine pigment powder is gently ground in an agate mortar to ensure a fine, homogeneous powder. The sample is then packed into a standard sample holder, ensuring a flat, smooth surface to minimize preferred orientation effects.
-
Data Collection:
-
Initial Analysis: The resulting diffraction pattern is compared to standard diffraction patterns from databases (e.g., ICDD) to confirm the lazurite/sodalite phase and identify any crystalline impurities.[4]
Protocol for Rietveld Refinement
The Rietveld refinement process is typically carried out using specialized software like GSAS or FullProf.
-
Initial Model: An initial structural model is established based on known sodalite structures. This includes the space group (I4̅3m), approximate lattice parameters, and atomic positions for the framework atoms (Si, Al, O) and cations (Na).[8]
-
Refinement Steps: The refinement proceeds in a sequential manner:
-
Step 1: Scale Factor and Background: The overall scale factor and background parameters are refined first. The background is often modeled using a polynomial function.
-
Step 2: Lattice Parameters and Zero-Point Error: The unit cell parameters and the diffractometer zero-point error are refined to match the observed peak positions.[12]
-
Step 3: Peak Shape Parameters: Parameters defining the peak shape (e.g., Gaussian and Lorentzian components) are refined to match the experimental peak profiles.
-
Step 4: Atomic Coordinates and Occupancies: The fractional atomic coordinates (x, y, z) and site occupancy factors for the framework and extra-framework ions are refined.
-
Step 5: Isotropic Displacement Parameters: Atomic displacement parameters (thermal parameters) are refined to account for thermal vibrations.
-
-
Locating the Chromophore: The positions of the polysulfide species are often determined using Fourier mapping techniques on the diffraction data, which reveals regions of electron scattering density within the β-cage.[8] These positions are then added to the model and refined.
-
Convergence: The refinement is considered complete when the calculated pattern shows a good fit to the experimental data, indicated by low R-values (e.g., Rwp, GOF).
// Nodes P [label="Pigment Sample Preparation\n(Grinding)", fillcolor="#FBBC05", fontcolor="#202124"]; X [label="XRPD Data Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M [label="Initial Structural Model\n(Sodalite, Space Group I-43m)", fillcolor="#F1F3F4", fontcolor="#202124"]; R [label="Rietveld Refinement", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Refine Scale, Background,\nLattice Parameters", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; S [label="Refine Peak Shape\nParameters", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; A [label="Refine Atomic Positions\n& Occupancies", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; T [label="Refine Displacement\nParameters", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Locate Chromophore\n(Fourier Mapping)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; V [label="Final Structure Validation\n(Check R-factors)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Final Crystal Structure Data", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges P -> X; X -> R; M -> R; R -> F [label="Step 1"]; F -> S [label="Step 2"]; S -> A [label="Step 3"]; A -> T [label="Step 4"]; T -> C [label="Step 5"]; C -> V; V -> D; } Caption: A typical workflow for ultramarine pigment crystal structure determination using Rietveld refinement.
Protocol for Raman Spectroscopy
-
Sample Preparation: A small amount of the pigment powder is placed on a microscope slide.
-
Data Collection:
-
Instrument: A micro-Raman spectrometer coupled to a confocal microscope.
-
Excitation Laser: A 532 nm or 785 nm laser is commonly used.[13] Different excitation wavelengths can be employed to take advantage of resonance effects.[14]
-
Objective: A 50x or 100x objective is used to focus the laser onto the sample.
-
Acquisition: Spectra are typically collected over a range of 100-1200 cm⁻¹. Multiple accumulations may be averaged to improve the signal-to-noise ratio.
-
-
Data Analysis: The positions and relative intensities of the Raman bands are analyzed. The spectrum is compared with literature data to identify the characteristic peaks for S₃⁻, S₂⁻, and other mineral phases that may be present as impurities (e.g., calcite in natural ultramarine).
Data Summary
The following tables summarize key quantitative data from the structural analysis of various ultramarine pigments.
Table 1: Crystallographic Data for Ultramarine Pigments
| Pigment Variant | General Formula | Space Group | Lattice Parameter (a) in Å | Reference |
| Ultramarine Blue | Na₆.₈[AlSiO₄]₆(S₃)₀.₈ | I4̅3m | ~9.1 | [8] |
| Ultramarine Green | Na₈[AlSiO₄]₆(S₂)₀.₇ | I4̅3m | ~9.1 | [8] |
| Ultramarine Pink | Na₆[AlSiO₄]₆(S₄)₀.₆ | I4̅3m | 9.0972(1) | [8] |
| Ultramarine Violet | Na₇[AlSiO₄]₆(S₄,S₃) | I4̅3m | 9.0923(1) | [8] |
Table 2: Key Structural Parameters of Polysulfide Chromophores
| Chromophore | Pigment Color | S-S Bond Distance(s) in Å | S-S-S Bond Angle | Reference |
| S₃⁻ | Blue | 2.078(1), 3.354(1) | 109.4(3)° | [8] |
| S₂⁻ | Green | 2.050(2) | N/A | [8] |
| S₄ | Pink/Red | Not fully resolved | Not fully resolved | [8] |
Table 3: Characteristic Raman Bands for Ultramarine Pigments
| Wavenumber (cm⁻¹) | Assignment | Pigment Association | Reference |
| ~548 | S₃⁻ symmetric stretching (ν₁) | Ultramarine Blue | [10] |
| ~585 | S₂⁻ stretching | Ultramarine Green/Blue | [10] |
| ~1096 | First overtone of S₃⁻ (2ν₁) | Ultramarine Blue | [10] |
| ~258 | S₃⁻ bending mode (ν₂) | Ultramarine Blue |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Ultramarine Blue Pigment, Synthetic [mccrone.com]
- 5. researchgate.net [researchgate.net]
- 6. Research on the Preparation of Ultramarine Pigments from Palygorskite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Systematic Examination of Colour Development in Synthetic Ultramarine According to Historical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. epj-conferences.org [epj-conferences.org]
- 14. researchgate.net [researchgate.net]
Spectroscopic Properties of Ultramarine Violet: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the spectroscopic properties of ultramarine violet, a synthetic inorganic pigment classified as Pigment Violet 15 (PV15) with the Colour Index number 77007.[1][2] Ultramarine violet is a sodium aluminum sulfosilicate, and its unique violet hue arises from the presence of specific sulfur radical anions (S₃⁻ and S₂⁻) encapsulated within a sodalite cage-like aluminosilicate framework.[3][4][5] This document details the material's characteristics as determined by UV-Vis-NIR, Raman, and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed experimental methodologies for these analytical techniques are provided, along with a visualization of the synthesis workflow. The quantitative spectroscopic data is summarized in structured tables to facilitate comparative analysis.
Introduction
Ultramarine violet is a synthetic pigment derived from ultramarine blue.[5] It is known for its reddish-violet shade and excellent lightfastness.[6] The pigment's color is a result of the complex interaction of sulfur-based chromophores within the crystalline structure of a sodium aluminosilicate zeolite.[5][7] Understanding the spectroscopic signature of ultramarine violet is crucial for its identification, quality control in manufacturing, and for researchers exploring its potential applications. While not directly used in drug development, its properties as a stable, inorganic material with specific spectral characteristics can be of interest in fields such as bio-imaging and materials science.
Chemical and Physical Properties
Ultramarine violet is a complex sodium aluminum sulfosilicate.[8] It shares the same sodalite crystal structure as other ultramarine pigments.[3] The violet hue is achieved through a modification of the sulfur chromophores within this structure, differing from the S₃⁻ radical that imparts the deep blue color to its parent pigment.[4][9]
Table 1: General Properties of Ultramarine Violet (PV15)
| Property | Value |
| CI Name | Pigment Violet 15 (PV15) |
| CI Number | 77007 |
| CAS Number | 12769-96-9[10] |
| Chemical Formula | Na₆Al₆Si₆O₂₄S₄ (representative)[1] |
| Crystal Structure | Sodalite |
| Opacity | Semi-Transparent[6] |
| Lightfastness | Excellent[6] |
Spectroscopic Analysis
UV-Vis-NIR Reflectance Spectroscopy
UV-Vis-NIR spectroscopy of ultramarine violet reveals characteristic absorption and reflectance features that are responsible for its color. The primary absorption is in the yellow-green region of the visible spectrum, leading to the perception of a violet color.
Table 2: Key Features in the UV-Vis-NIR Reflectance Spectrum of Ultramarine Violet
| Wavelength Range (nm) | Spectral Feature | Implication |
| 400 - 500 | High Reflectance | Contributes to the violet-blue appearance |
| 550 - 600 | Broad Absorption Maximum | Responsible for the violet color |
| > 700 (NIR) | Generally High Reflectance | "Cool" pigment properties |
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique for the identification of ultramarine pigments. The primary Raman active mode for ultramarine pigments is the symmetric stretching vibration of the S₃⁻ radical anion. In ultramarine violet, additional bands and shifts can be observed due to the presence of other sulfur species.
Table 3: Raman Spectral Data for Ultramarine Violet
| Raman Shift (cm⁻¹) | Assignment |
| ~254 | Bending vibration of S₃⁻ |
| ~548 | Symmetric stretching of S₃⁻ radical anion[9] |
| ~585 | Shoulder peak, attributed to S₂⁻ radical anion[9] |
| ~1096 | First overtone of the S₃⁻ symmetric stretch[9] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of the aluminosilicate framework and the encapsulated molecules. The spectra are typically dominated by the strong Si-O-Al stretching vibrations.
Table 4: FTIR Spectral Data for Ultramarine Violet
| Wavenumber (cm⁻¹) | Assignment |
| ~3450 | O-H stretching of adsorbed water |
| ~1640 | O-H bending of adsorbed water |
| ~1000-1100 | Strong, broad band from asymmetric Si-O-Al stretching in the aluminosilicate framework[11] |
| ~690 | Symmetric Si-O-Al stretching |
| ~470 | Si-O-Si and O-Si-O bending modes (rocking)[11] |
Experimental Protocols
UV-Vis-NIR Reflectance Spectroscopy
-
Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer equipped with an integrating sphere accessory for diffuse reflectance measurements is typically used.
-
Sample Preparation: The dry pigment powder is packed into a sample holder with a flat, non-reflective surface.
-
Data Acquisition:
-
Wavelength Range: 200 - 2500 nm.
-
Reference Standard: A calibrated white standard (e.g., BaSO₄ or Spectralon®) is used to measure the baseline.
-
Measurement Mode: Diffuse reflectance (R%).
-
Raman Spectroscopy
-
Instrumentation: A dispersive Raman spectrometer coupled to a microscope (micro-Raman) is commonly employed.
-
Sample Preparation: A small amount of the pigment powder is placed on a microscope slide.
-
Data Acquisition:
-
Excitation Wavelengths: 532 nm or 785 nm lasers are frequently used.[8]
-
Laser Power: The laser power is kept low (typically < 1 mW) to avoid thermal degradation of the sample.
-
Objective: A 50x or 100x objective is used to focus the laser on the sample.
-
Acquisition Time and Accumulations: Multiple accumulations with appropriate acquisition times are used to improve the signal-to-noise ratio.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is a common setup for analyzing solid powders.
-
Sample Preparation: A small amount of the pigment powder is placed directly on the ATR crystal (e.g., diamond).
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 or 64 scans are typically co-added to obtain a high-quality spectrum.
-
Background: A background spectrum is collected with no sample on the ATR crystal.
-
Synthesis Workflow and Visualization
Ultramarine violet is synthesized by the thermal treatment of ultramarine blue in the presence of an agent such as ammonium chloride.[4] This process modifies the sulfur chromophores within the sodalite cages, shifting the color from blue to violet.
Caption: Synthesis of Ultramarine Violet from Ultramarine Blue.
Conclusion
The spectroscopic properties of ultramarine violet are well-defined and allow for its unambiguous identification. The combination of UV-Vis-NIR, Raman, and FTIR spectroscopy provides a comprehensive understanding of its color, the nature of its chromophores, and the structure of its aluminosilicate framework. The provided data and experimental protocols serve as a valuable resource for researchers and scientists in the fields of materials science, analytical chemistry, and cultural heritage, and may offer insights for the development of novel inorganic functional materials.
References
- 1. CI 77007 | Al6Na6O24S8Si6 | CID 91667813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C.I. Pigment Violet 15 MSDS CasNo.12769-96-9 [m.lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US7632347B2 - Ultramarine pigment synthesis process - Google Patents [patents.google.com]
- 8. chsopensource.org [chsopensource.org]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. mdpi.com [mdpi.com]
Quantum Chemical Insights into the Chromophores of Ultramarine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum chemical studies of ultramarine chromophores, the sulfur-based radical anions responsible for the vibrant and enduring color of this historic pigment. By delving into the computational and experimental methodologies, this document aims to equip researchers with a comprehensive understanding of the electronic structure and spectroscopic properties of these fascinating chemical entities. The synergy between advanced computational chemistry and experimental validation is highlighted, offering a robust framework for the study of similar chromophoric systems.
Introduction to Ultramarine Chromophores
The brilliant blue color of ultramarine pigments, historically derived from the mineral lazurite, is not due to transition metal ions as in many other inorganic pigments, but rather to encapsulated sulfur radical anions within the aluminosilicate framework of a sodalite cage. The primary chromophores responsible for the color are the trisulfur radical anion (S₃⁻), which imparts a deep blue color, and the disulfur radical anion (S₂⁻), which contributes a yellow hue. The presence and relative concentrations of these and other sulfur species, such as the tetrasulfur radical anion (S₄⁻), can lead to variations in the pigment's color, ranging from green to violet.
Quantum chemical calculations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in elucidating the electronic transitions responsible for the observed colors and in interpreting experimental spectroscopic data. These computational approaches allow for a detailed analysis of the molecular orbitals and excited states of the chromophores, providing insights that are often inaccessible through experimental means alone.
Experimental Protocols
The characterization of ultramarine chromophores relies heavily on spectroscopic techniques that probe their electronic and vibrational properties. The following sections detail the typical experimental protocols for the techniques most commonly employed in these studies.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary tool for identifying the electronic transitions of the ultramarine chromophores.
Methodology:
-
Sample Preparation:
-
For solid pigment samples, diffuse reflectance spectroscopy is the preferred method. The powdered pigment is carefully packed into a sample holder to ensure a flat, even surface.
-
Alternatively, for qualitative analysis, a suspension of the pigment in a non-absorbing solvent (e.g., ethanol, nujol) can be prepared and measured in a quartz cuvette.
-
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer equipped with an integrating sphere for diffuse reflectance measurements is typically used.
-
The spectral range of interest is generally from 200 to 800 nm to capture all relevant electronic transitions of the sulfur radical anions.
-
-
Data Acquisition:
-
A baseline correction is performed using a standard white reference material (e.g., BaSO₄ or Spectralon®).
-
The reflectance spectrum of the pigment is recorded.
-
The reflectance data (R) is often converted to absorbance-like units using the Kubelka-Munk function, F(R) = (1-R)² / 2R, to better approximate the absorption spectrum.
-
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of the sulfur radical anions, offering a fingerprint for their identification and structural characterization.
Methodology:
-
Sample Preparation:
-
A small amount of the powdered pigment is placed on a microscope slide.
-
No special preparation is usually required, as the technique is non-destructive.
-
-
Instrumentation:
-
A micro-Raman spectrometer coupled to a confocal microscope is used to focus the laser on individual pigment particles.
-
Commonly used excitation laser wavelengths include 514.5 nm (Ar⁺ laser), 632.8 nm (He-Ne laser), and 785 nm (diode laser) to take advantage of the resonance Raman effect, which enhances the signal of the chromophores.
-
-
Data Acquisition:
-
The instrument is calibrated using a silicon standard (peak at ~520 cm⁻¹).
-
Spectra are collected from multiple points on the sample to ensure representativeness.
-
Acquisition times and laser power are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
Computational Methodology
Quantum chemical calculations provide a theoretical framework for understanding the experimental observations and for predicting the properties of the ultramarine chromophores.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
DFT and its extension to excited states, TD-DFT, are the workhorse methods for studying the electronic structure and spectra of ultramarine chromophores.
Protocol:
-
Model Construction:
-
The sulfur radical anion (e.g., S₃⁻, S₂⁻, S₄⁻) is modeled both in the gas phase and within a representation of the sodalite cage to account for the environmental effects of the aluminosilicate framework.
-
The sodalite cage is often simplified to a cluster model, including the nearest neighboring sodium and framework atoms.
-
-
Geometry Optimization:
-
The ground-state geometry of the chromophore is optimized using DFT.
-
Commonly used exchange-correlation functionals include hybrid functionals like B3LYP and PBE0.
-
Large basis sets with polarization and diffuse functions (e.g., 6-311+G(d,p)) are employed to accurately describe the electronic structure of the anions.
-
-
Vibrational Frequency Calculations:
-
Harmonic vibrational frequencies are calculated at the optimized geometry to predict the Raman active modes and to confirm that the structure corresponds to a true energy minimum.
-
-
Excited-State Calculations (TD-DFT):
-
Vertical electronic excitation energies and oscillator strengths are calculated using TD-DFT at the optimized ground-state geometry.
-
These calculations provide the theoretical absorption spectrum, which can be directly compared with experimental UV-Vis data.
-
Data Presentation
The following tables summarize the key quantitative data from experimental and computational studies of the primary ultramarine chromophores.
Table 1: Spectroscopic Properties of the S₃⁻ (Trisulfur Radical Anion) Chromophore
| Property | Experimental Value (approx.) | Calculated Value (approx.) | Method/Functional |
| UV-Vis Absorption Max (λmax) | 600 nm[1] | 580 - 620 nm | TD-DFT/B3LYP |
| Excitation Energy | ~2.07 eV | ~2.0 - 2.1 eV | TD-DFT/PBE0 |
| Raman Shift (ν₁ symmetric stretch) | 548 cm⁻¹[2][3] | 540 - 560 cm⁻¹ | DFT/B3LYP |
Table 2: Spectroscopic Properties of the S₂⁻ (Disulfur Radical Anion) Chromophore
| Property | Experimental Value (approx.) | Calculated Value (approx.) | Method/Functional |
| UV-Vis Absorption Max (λmax) | 380 - 400 nm[1] | 370 - 410 nm | TD-DFT/B3LYP |
| Excitation Energy | ~3.1 - 3.3 eV | ~3.0 - 3.4 eV | TD-DFT/PBE0 |
| Raman Shift (ν₁ symmetric stretch) | 585 - 590 cm⁻¹[2] | 580 - 600 cm⁻¹ | DFT/B3LYP |
Table 3: Structural Properties of Ultramarine Chromophores
| Chromophore | Property | Experimental Value (approx.) | Calculated Value (approx.) | Method/Functional |
| S₃⁻ | S-S Bond Length | 2.00 - 2.05 Å | 2.03 Å | DFT/B3LYP |
| S-S-S Bond Angle | ~115° | 114 - 116° | DFT/B3LYP | |
| S₂⁻ | S-S Bond Length | 1.95 - 2.00 Å | 1.98 Å | DFT/B3LYP |
Visualizations
The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the study of ultramarine chromophores.
Caption: Light interaction with ultramarine chromophores.
Caption: Quantum chemical study workflow.
Conclusion
The quantum chemical study of ultramarine chromophores serves as a powerful example of how computational chemistry can be applied to understand and predict the properties of complex materials. The agreement between TD-DFT calculations and experimental spectroscopic data provides a robust validation of the theoretical models and allows for a detailed interpretation of the origin of color in these pigments. The methodologies and workflows presented in this guide offer a foundation for researchers to explore not only ultramarine but also a wide range of other chromophoric systems relevant to materials science, analytical chemistry, and drug development. The continued development of computational methods promises even greater accuracy and predictive power in the future, further enhancing our understanding of the fundamental principles governing color and molecular electronics.
References
An In-depth Technical Guide on the Geological Formation of Lapis Lazuli and Lazurite
This technical guide provides a comprehensive overview of the geological processes involved in the formation of the vibrant blue metamorphic rock, lapis lazuli, and its principal constituent mineral, lazurite. The content is tailored for researchers, scientists, and professionals in drug development who may have an interest in mineralogy, geochemistry, and material science.
Introduction to Lapis Lazuli and Lazurite
Lapis lazuli is a rock, not a single mineral, prized for its intense blue color.[1] This color is primarily derived from the presence of the mineral lazurite.[1] Lapis lazuli is formally defined as a metamorphic rock containing at least 25% blue lazurite.[1]
Lazurite is a tectosilicate mineral belonging to the sodalite group, with the chemical formula (Na,Ca)₈[(S,Cl,SO₄,OH)₂|(Al₆Si₆O₂₄)]. It crystallizes in the isometric system and is responsible for the characteristic azure hue of lapis lazuli.[1] The intense blue color is attributed to the presence of the trisulfur radical anion (S₃⁻) within the crystal lattice.
Geological Formation of Lapis Lazuli
The formation of lapis lazuli is a result of complex geological processes occurring over millions of years, primarily through contact and hydrothermal metamorphism.
Protolith: The Parent Rock
The journey of lapis lazuli begins with carbonate-rich sedimentary rocks, specifically limestone and dolomite-rich marbles. These rocks serve as the protolith, or parent rock, for the metamorphic transformation.
Metamorphic Processes
The transformation of the protolith into lapis lazuli is driven by two main types of metamorphism:
-
Contact Metamorphism: This occurs when the parent limestone or marble comes into close proximity with an igneous intrusion, such as a granite or pegmatite magma body. The intense heat from the magma, in conjunction with pressure, initiates a series of chemical reactions within the host rock.
-
Hydrothermal Metamorphism: This process involves the circulation of hot, chemically active fluids, often originating from the cooling igneous intrusion. These fluids permeate the surrounding carbonate rocks, introducing new elements and facilitating the chemical reactions necessary for the formation of lazurite and associated minerals.
During metamorphism, the original calcite and dolomite in the limestone are recrystallized, and new minerals are formed through metasomatic reactions. Metasomatism is the chemical alteration of a rock by hydrothermal and other fluids, involving the introduction and removal of chemical components.
The Role of Key Elements
The formation of lazurite is contingent upon the presence of specific elements, which are often introduced by the hydrothermal fluids associated with the igneous intrusion:
-
Sulfur: Essential for the formation of the S₃⁻ chromophore that gives lazurite its blue color.
-
Sodium and Aluminum: Key components of the aluminosilicate framework of lazurite.
-
Chlorine: Often incorporated into the crystal structure.
The interaction of these elements with the calcium carbonate of the parent rock under high temperature and pressure leads to the replacement of the original minerals with lazurite and a host of other associated minerals.
Mineralogy and Geochemistry
Lapis lazuli is a mineral aggregate, and its appearance and quality are determined by the relative proportions of its constituent minerals.
| Mineral | Chemical Formula | Typical Abundance | Role in Lapis Lazuli |
| Lazurite | (Na,Ca)₈(AlSiO₄)₆(S,SO₄,Cl)₂ | 25-40% | The primary blue mineral, determining the rock's color. |
| Calcite | CaCO₃ | Variable | Appears as white veins, layers, or mottling. |
| Pyrite | FeS₂ | Variable | Occurs as golden-colored metallic flecks. |
| Sodalite | Na₈(AlSiO₄)₆Cl₂ | Minor | A blue silicate mineral of the sodalite group. |
| Diopside | CaMgSi₂O₆ | Accessory | A common silicate mineral in contact metamorphic rocks. |
| Forsterite | Mg₂SiO₄ | Accessory | An olivine-group mineral found in metamorphosed dolomites. |
Table 1: Common Minerals in Lapis Lazuli
The geochemistry of lapis lazuli deposits, particularly the renowned Sar-e-Sang mines in Afghanistan, reveals a complex interplay of elements. The formation is interpreted to result from metasomatic reactions between granitoids and marble, with a significant contribution from evaporitic rocks indicated by the presence of anhydrite sequences.[2]
Physicochemical Conditions of Formation
The formation of lazurite and lapis lazuli occurs under specific temperature and pressure conditions.
| Parameter | Value | Source of Data |
| Temperature | 500-600 °C | Thermodynamic analysis of mineral associations.[3] |
| 550-750 °C | Estimated for diopside-feldspathoid assemblages in Badakhshan.[3] | |
| 1200 °C (annealing) | Experimental synthesis of royal blue lazurite.[4][5] | |
| Pressure | High (qualitative) | General description of contact and regional metamorphism. |
| 0.5 GPa | Experimental synthesis of royal blue lazurite.[4][5] | |
| > 0.5 GPa, up to > 4 GPa (for whiteschists) | Stability of associated mineral assemblages.[6] |
Table 2: Formation Conditions of Lazurite
Experimental Protocols: Synthesis of Lazurite (Ultramarine)
The synthesis of lazurite, commercially known as ultramarine, provides valuable insights into its formation chemistry. The following is a generalized experimental protocol based on common industrial and laboratory methods for producing ultramarine blue.
5.1. Starting Materials
-
Aluminosilicate source: Kaolin clay (Al₂Si₂O₅(OH)₄), calcined to produce metakaolin.
-
Alkali source: Anhydrous sodium carbonate (Na₂CO₃).
-
Sulfur source: Elemental sulfur (S).
-
Reducing agent: Activated carbon or charcoal (C).
5.2. Methodology
-
Preparation of Metakaolin:
-
Place kaolin clay in a ceramic crucible.
-
Heat the crucible in a furnace at 600-700°C for approximately 8-10 hours. This process, known as calcination, removes hydroxyl groups from the kaolin to form the more reactive metakaolin.
-
Allow the metakaolin to cool in a desiccator to prevent rehydration.
-
-
Mixing of Reagents:
-
Thoroughly grind and mix the following reagents in the approximate weight ratios:
-
Metakaolin: 10 parts
-
Anhydrous Sodium Carbonate: 10 parts
-
Sulfur: 6 parts
-
Activated Carbon: 1 part
-
-
The mixture should be a homogenous fine powder.
-
-
Reduction Firing:
-
Place the mixture in a covered crucible to create a reducing atmosphere.
-
Heat the crucible in a furnace to 750-800°C and maintain this temperature for approximately 4 hours.
-
During this stage, the sulfur is reduced to polysulfides, and the aluminosilicate framework of the sodalite structure begins to form around these polysulfide ions.
-
-
Oxidation Firing:
-
After the reduction stage, carefully introduce a controlled amount of air into the furnace or expose the mixture to air at a lower temperature (around 450-500°C).
-
This step oxidizes the polysulfides to the S₃⁻ radical anion, which is the chromophore responsible for the blue color.
-
The duration of the oxidation stage can vary and will affect the final color.
-
-
Cooling and Purification:
-
Allow the crucible to cool to room temperature.
-
The resulting product is a crude ultramarine. It can be washed with water to remove any soluble byproducts.
-
The purified ultramarine pigment is then dried.
-
Visualizations of Geological and Experimental Processes
Geological Formation Pathway of Lapis Lazuli
Caption: Geological formation pathway of Lapis Lazuli.
Experimental Synthesis Workflow for Lazurite (Ultramarine)
Caption: Experimental synthesis workflow for Lazurite.
References
A Comparative Technical Analysis of Ultramarine and Prussian Blue for Scientific Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparative analysis of two historically significant blue pigments, Ultramarine and Prussian blue. Beyond their use in art and industry, these materials possess distinct chemical and physical properties that make them relevant to modern scientific research and development. This document details their synthesis, stability, toxicological profiles, and specific applications, with a focus on data relevant to scientific and medical fields.
Physicochemical Properties: A Tale of Two Structures
Ultramarine and Prussian blue, while both brilliant blue inorganic pigments, derive their color and properties from fundamentally different chemical structures. Ultramarine is a complex sodium aluminum silicate containing polysulfide anions (S₃⁻) trapped within a rigid, cage-like sodalite structure.[1][2][3] This structure accounts for its excellent stability. The vibrant blue color arises from the electronic transitions within the entrapped S₃⁻ radical anion.[4]
Prussian blue is the first modern synthetic pigment and is a coordination polymer, specifically ferric hexacyanoferrate(II).[5][6] Its intense color is a classic example of intervalence charge transfer, where an electron is transferred between the two iron ions of different oxidation states (Fe²⁺ and Fe³⁺) upon absorption of light energy.[5] This electronic property is central to its diverse applications in medicine and analytics.
The following table summarizes the key quantitative and qualitative properties of both pigments.
Table 1: Comparative Physicochemical Properties
| Property | Ultramarine Blue | Prussian Blue |
| Chemical Formula | Na₈Al₆Si₆O₂₄S₄[1] | Fe₄[Fe(CN)₆]₃ · xH₂O[5][6][7] |
| Composition | Sodium aluminum polysulfide silicate | Ferric hexacyanoferrate(II) |
| Colour Index | Pigment Blue 29 (77007)[2] | Pigment Blue 27 (77510)[7][8] |
| Crystal System | Isotropic, Sodalite structure[3][9] | Face-centered cubic[5][6] |
| Particle Size | 0.3 - 8.0 µm[1] | 0.01 - 0.2 µm[6] |
| Density | 2.35 g/cm³[2][10] | 1.83 g/mL[6] |
| Refractive Index | 1.50 - 1.55[2] | ~1.56[6] |
| Solubility | Insoluble in water and organic solvents.[1][11] | Insoluble in water, but can form colloids.[5][8] |
| Acid Stability | Poor; decomposes releasing H₂S.[1][11][12] | Stable in dilute mineral acids.[7] |
| Alkali Stability | Generally good, but can be attacked.[1][11] | Poor; decomposes to form iron hydroxide.[6][7][8] |
| Thermal Stability | Stable up to 350-900 °C.[1][4] | Decomposes above 200 °C, releasing cyanogen.[8] |
| Lightfastness | Excellent.[9] | Varies; can fade but may revert in darkness.[7][13] |
Synthesis Methodologies
The synthesis protocols for these two pigments differ significantly, reflecting their distinct chemical compositions.
Synthetic Ultramarine
Modern ultramarine is produced through a high-temperature solid-phase reaction. The process involves heating a precise mixture of raw materials in a furnace, typically in a two-stage process involving reduction followed by oxidation to develop the blue chromophore.[14][15]
Prussian Blue
Prussian blue is readily synthesized at room temperature via a co-precipitation reaction. The most common laboratory method involves the reaction of an iron(III) salt with a hexacyanoferrate(II) salt.
This protocol outlines a standard co-precipitation method for synthesizing insoluble Prussian blue.
Materials:
-
Iron(III) chloride (FeCl₃)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Distilled water
-
Beakers, graduated cylinders, stirring rod
-
Buchner funnel, filter flask, filter paper, aspirator
Procedure:
-
Prepare Reactant Solutions:
-
Precipitation:
-
While stirring, pour the potassium ferrocyanide solution (Solution B) into the iron(III) chloride solution (Solution A).[16] An intense blue precipitate of Prussian blue will form immediately.
-
-
Isolation and Washing:
-
Set up a vacuum filtration apparatus using a Buchner funnel and filter flask.
-
Pour the reaction mixture into the funnel to collect the precipitate.[16]
-
Wash the precipitate with a small amount of distilled water to remove soluble impurities (e.g., KCl).
-
-
Drying:
-
Carefully remove the filter paper with the Prussian blue pigment.
-
Allow the pigment to dry completely in a desiccator or a low-temperature oven.
-
The underlying chemical reaction is a double displacement followed by the formation of the stable coordination polymer.
Applications in Research and Drug Development
While Ultramarine's primary scientific relevance is its non-toxic and inert nature, Prussian blue possesses unique chemical functionalities that have led to significant biomedical applications.
Ultramarine: A Benchmark for Biocompatible Colorants
The main application of Ultramarine in regulated industries stems from its exceptional safety profile. It is widely used in:
-
Cosmetics: As a non-toxic blue pigment.[17]
-
Plastics and Food Contact Materials: Its high heat stability and lack of heavy metals make it a safe choice for coloring polymers used in food packaging and toys.[4][18]
-
Reference Material: Due to its stability, it can be used as a standard in material science and colorimetry.
Prussian Blue: A Functional Nanomaterial
Prussian blue's porous crystal structure and mixed-valence nature enable a range of advanced applications.
Prussian blue is an FDA-approved oral drug (Radiogardase®) for the treatment of internal contamination with radioactive cesium (e.g., ¹³⁷Cs) and thallium (Tl⁺).[5][19][20] Its mechanism relies on its ability to act as an ion-exchange agent within the gastrointestinal tract. It traps cesium and thallium ions, which are secreted into the intestine via the bile, interrupting their enterohepatic recirculation and enhancing their elimination from the body through feces.[20][21]
Prussian blue nanoparticles (PBNPs) are a major focus of research for their potential in theranostics—the integration of therapy and diagnostics.
-
Photothermal Therapy (PTT): PBNPs exhibit strong absorbance in the near-infrared (NIR) region, allowing them to generate heat upon laser irradiation and ablate tumor cells.[19][22]
-
Bioimaging: They can serve as contrast agents for both photoacoustic imaging and magnetic resonance imaging (MRI).[19][23]
-
Drug Delivery: The porous structure of PBNPs can be loaded with therapeutic agents for targeted delivery.[19][23]
-
Biosensing: Their electrochemical properties are utilized in the development of highly sensitive biosensors.[19][24]
Stability and Degradation Pathways
The long-term stability of a material is critical for any application. Ultramarine and Prussian blue degrade via different mechanisms.
Table 2: Comparative Stability and Degradation
| Condition | Ultramarine Blue | Prussian Blue |
| Acids | Decomposes, loses color.[3] | Generally stable in dilute acids.[7] |
| Alkalis | Largely stable, but can be attacked.[1] | Decomposes into brown iron(III) hydroxide.[7][8] |
| Light/UV | Highly stable pigment. Binder may degrade.[3][25] | Can be reduced to colorless Prussian white; may revert.[13] |
| Heat | Very stable.[1][4] | Decomposes above 200°C.[8] |
Ultramarine Degradation
The phenomenon known as "ultramarine sickness" describes the discoloration of the pigment.[3] This can occur via two main pathways:
-
Acid Hydrolysis: The primary failure mode involves the breakdown of the aluminosilicate cage by acids, which allows the sulfur chromophore to react and lose its color.[3][26]
-
Binder Degradation: The ultramarine pigment can act as a photocatalyst, accelerating the degradation of the surrounding binding medium (e.g., linseed oil). This causes increased light scattering at the surface, leading to a "blanched" or faded appearance, even if the pigment itself is chemically intact.[3][25]
Prussian Blue Degradation
Prussian blue's degradation is primarily a chemical transformation. It is highly susceptible to alkaline environments, which decompose the complex.[7][8] Additionally, it exhibits a characteristic phototropic behavior where it can be reduced to its colorless form, Prussian white (or leucoform), particularly in the absence of oxygen.[13] This reaction is often reversible upon re-exposure to oxygen.[13]
References
- 1. Ultramarin Blue | scholz colour pigments [harold-scholz.de]
- 2. naturalpigments.com [naturalpigments.com]
- 3. Paint Components | Synthetic Ultramarine Blue degradation phenomena |Modern Paint Damage Atlas [modernpaintdamageatlas.nl]
- 4. pcimag.com [pcimag.com]
- 5. Prussian blue - Wikipedia [en.wikipedia.org]
- 6. Prussian blue - CAMEO [cameo.mfa.org]
- 7. Prussian Blue - ColourLex [colourlex.com]
- 8. Prussian blue - Sciencemadness Wiki [sciencemadness.org]
- 9. cameo.mfa.org [cameo.mfa.org]
- 10. hailerui.com [hailerui.com]
- 11. ispigment.com [ispigment.com]
- 12. Ultramarine - Wikipedia [en.wikipedia.org]
- 13. resources.culturalheritage.org [resources.culturalheritage.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. chemlab.truman.edu [chemlab.truman.edu]
- 17. mdpi.com [mdpi.com]
- 18. pcimag.com [pcimag.com]
- 19. tandfonline.com [tandfonline.com]
- 20. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 21. researchgate.net [researchgate.net]
- 22. Nanoscale Prussian Blue and Its Analogues: Design and Applications in Infection Control, Wound Healing and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Progress in Applications of Prussian Blue Nanoparticles in Biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Prussian Blue [drugfuture.com]
- 25. par.nsf.gov [par.nsf.gov]
- 26. sciencedaily.com [sciencedaily.com]
An In-depth Technical Guide to the Thermodynamic Stability of Ultramarine Pigments
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic stability of ultramarine pigments. Ultramarine pigments, known for their vibrant blue, violet, and pink hues, are complex sodium aluminum silicates with entrapped sulfur-based chromophores.[1][2] Their unique structure imparts excellent stability in certain conditions but also renders them susceptible to degradation under others. Understanding these stability parameters is crucial for their application in diverse fields, including materials science and potentially as inert markers in drug formulation.
Chemical and Structural Basis of Stability
Ultramarine pigments derive their color and stability from a rigid, three-dimensional aluminosilicate framework isomorphous with the mineral sodalite.[2] This framework consists of a network of interconnected truncated octahedra, commonly referred to as β-cages.[3] Within these cages, polysulfide radical anions (primarily S₃⁻ for the blue color and S₂⁻ for a yellow component) are trapped.[2][3] This encapsulation is key to their stability, protecting the reactive chromophores from external influences.[4]
The general chemical formula for ultramarine blue is Na₈₋ₓ--INVALID-LINK--ₙ.[2] The specific ratio of aluminum to silicon, the nature of the entrapped polysulfide radicals, and the cations present all influence the final color and stability of the pigment.
Thermodynamic Stability Parameters
The thermodynamic stability of ultramarine pigments is primarily assessed based on their resistance to heat, light, and chemical agents such as acids and alkalis.
Thermal Stability
Ultramarine pigments are renowned for their exceptional heat stability, a characteristic attributed to their high-temperature synthesis process, which involves calcination at temperatures around 800°C.[5][6] They are generally stable at temperatures well above the processing temperatures of most plastics and coatings.[7]
However, their stability is dependent on the atmosphere. In an oxidizing environment, ultramarine is stable up to 300°C and can decompose at temperatures between 500-600°C.[8] In a carbonic (reducing) environment, its stability is even greater, remaining stable up to 700°C.[8] Ultramarine violet has a maximum processing temperature of 280°C, while the pink variant is stable up to 220°C.
| Pigment Type | Parameter | Value | Conditions |
| Ultramarine Blue | Heat Stability | > 350°C | General use in plastics |
| Ultramarine Blue | Decomposition Temperature | 500-600°C | Oxidizing environment |
| Ultramarine Blue | Decomposition Temperature | > 700°C | Carbonic environment |
| Ultramarine Violet | Maximum Processing Temperature | 280°C | Not specified |
| Ultramarine Pink | Maximum Processing Temperature | 220°C | Not specified |
Lightfastness
Ultramarine pigments exhibit excellent lightfastness, meaning they resist fading upon exposure to light.[7] This property has contributed to their longevity in artworks spanning centuries.[1] Standardized testing often rates their lightfastness as 8 on the Blue Wool Scale, which is the highest rating.[9]
However, some studies have shown that under intense UV exposure, particularly in the presence of a binder, the pigment can act as a photo-catalyst, leading to the degradation of the surrounding medium rather than the pigment itself.[10] This phenomenon, sometimes referred to as "ultramarine sickness," can cause a whitening or graying of the paint film due to the erosion of the binder and subsequent light scattering.[3][10]
| Pigment | Lightfastness Rating (Blue Wool Scale) |
| Ultramarine Blue | 8 (Excellent) |
| Ultramarine Violet | Not specified |
| Ultramarine Pink | Not specified |
Chemical Stability
A significant limitation of standard ultramarine pigments is their poor resistance to acids.[7] Even weak acids can attack the aluminosilicate lattice, leading to the breakdown of the cages and the release of the sulfur chromophores.[11] This results in the evolution of hydrogen sulfide (H₂S) gas and a complete loss of color.[12]
To address this vulnerability, acid-resistant grades of ultramarine have been developed. These pigments are typically coated with a protective layer of silica or other metal oxides to prevent the acid from reaching the core pigment particle.[6][13]
Ultramarine pigments demonstrate excellent resistance to alkalis, which allows for their use in alkaline media such as lime plaster and cement-based materials.[14] However, prolonged exposure to high concentrations of calcium ions in cement can lead to an ion exchange with the sodium ions in the pigment structure, which may cause some color loss over time.[15]
| Property | Standard Ultramarine | Acid-Resistant Ultramarine |
| Acid Resistance | Poor | Good to Excellent |
| Alkali Resistance | Excellent | Excellent |
Experimental Protocols
Synthesis of Ultramarine Pigment (High-Temperature Solid-Phase Method)
This protocol is based on the synthesis of ultramarine from palygorskite, as described in the literature.[5]
Materials:
-
Palygorskite clay
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Sulfur (S)
-
Rosin
-
Ceramic crucible with a lid
-
Muffle furnace
-
Agate mortar and pestle
Procedure:
-
Dry the palygorskite clay to remove any moisture.
-
Weigh the palygorskite, anhydrous sodium carbonate, and sulfur in the desired mass ratio (e.g., 2:6:3).[5]
-
Thoroughly mix and grind the raw materials in an agate mortar for approximately 20 minutes to ensure a homogeneous mixture.
-
Transfer the ground mixture into a ceramic crucible, compact it, and place the lid on top.
-
Place the crucible in a muffle furnace.
-
The calcination process consists of two stages:
-
Heat the furnace to 400°C and hold for 1 hour.
-
Gradually increase the temperature to 800°C over 1 hour and maintain this temperature for 2 hours.
-
-
After the second stage, turn off the furnace and allow the crucible to cool to room temperature.
-
The resulting product is the crude ultramarine pigment, which can be further purified by washing.
Thermal Stability Testing (Based on ISO 787-21)
This protocol provides a general procedure for comparing the heat stability of pigments.[10][11][16]
Materials and Apparatus:
-
Pigment sample to be tested
-
Agreed-upon reference pigment sample
-
Stoving medium (e.g., an alkyd-melamine resin-based paint system)
-
Substrate panels (e.g., steel or aluminum)
-
Film applicator
-
Oven with precise temperature control
Procedure:
-
Prepare a dispersion of the test pigment and the reference pigment in the stoving medium at a specified pigment-to-binder ratio.
-
Apply a uniform film of each dispersion onto separate substrate panels using a film applicator.
-
Allow the films to flash off any solvent at room temperature for a specified time.
-
Place the panels in an oven at a series of specified temperatures for a fixed duration (e.g., 30 minutes at 120°C, 140°C, 160°C, 180°C, and 200°C).
-
After stoving, allow the panels to cool to room temperature.
-
Visually compare the color of the test pigment panel with the reference pigment panel at each temperature. The heat stability is reported as the highest temperature at which there is no significant color difference between the test and reference samples. A colorimetric measurement of the color difference (ΔE) can also be used for a quantitative assessment.
Acid Resistance Testing
This is a general protocol for determining the acid resistance of pigments.[1][9][14]
Materials and Apparatus:
-
Pigment sample
-
Hydrochloric acid (HCl) solution (e.g., 2% w/v)
-
Distilled water
-
Test tubes
-
Filter paper and funnel
-
Gray scale for assessing color change
Procedure:
-
Weigh 0.5 g of the pigment and place it in a test tube.
-
Prepare a control sample by placing 0.5 g of the same pigment in another test tube.
-
Add 20 mL of the 2% HCl solution to the first test tube and 20 mL of distilled water to the control test tube.
-
Shake both test tubes vigorously for a specified period (e.g., 1 hour).
-
Filter the contents of both test tubes separately.
-
Assess the degree of staining of the filtrate by comparing the color of the acid solution filtrate to the distilled water filtrate.
-
Wash the pigment residue on the filter paper with distilled water until the washings are neutral.
-
Allow the pigment on the filter paper to dry.
-
Compare the color of the acid-treated pigment with the water-treated pigment using a gray scale to assess the degree of color change. The acid resistance is rated on a scale of 1 to 5, where 5 represents no change.
Visualizations
Logical Workflow for Ultramarine Pigment Synthesis
Caption: Workflow for the synthesis of ultramarine pigments.
Degradation Pathway of Ultramarine Pigment in Acidic Media
References
- 1. Analysis and determination of acid resistance of pigments [en1.nbchao.com]
- 2. Lightfastness - Wikipedia [en.wikipedia.org]
- 3. Research on the Preparation of Ultramarine Pigments from Palygorskite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. lr-test.com [lr-test.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. BS EN ISO 787-21:2017 General methods of test for pigments and extenders Comparison of heat stability of pigments using a stoving medium [en-standard.eu]
- 12. intertekinform.com [intertekinform.com]
- 13. researchgate.net [researchgate.net]
- 14. How is pigment acid resistance tested? Q&A | NBCHAO [en1.nbchao.com]
- 15. mdpi.com [mdpi.com]
- 16. Standard - General methods of test for pigments and extenders - Part 21: Comparison of heat stability of pigments using a stoving medium (ISO 787-21:1979) SS-EN ISO 787-21:2017 - Swedish Institute for Standards, SIS [hub.sis.se]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ultramarine Pigments from Kaolin and Sulfur
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ultramarine pigments, a class of inorganic pigments known for their brilliant blue hue, from kaolin and sulfur. The protocols described herein are based on established scientific literature and patents, offering methods for both traditional high-temperature calcination and a more contemporary zeolite-based approach.
Introduction
Ultramarine is a sodium aluminum silicate with a sodalite structure containing polysulfide radical anions that act as chromophores. The most common blue ultramarine pigment owes its color to the S₃⁻ radical anion. Historically, ultramarine was derived from the semi-precious stone lapis lazuli. However, synthetic production methods developed in the 19th century have made this vibrant and stable pigment widely available.
The synthesis process fundamentally involves the reaction of a source of silica and alumina (kaolin) with sulfur and an alkali source (sodium carbonate) at elevated temperatures. Modern variations of this process often involve the initial conversion of kaolin to zeolite A, which serves as a more reactive and structured precursor, leading to a more controlled and environmentally benign synthesis.
Synthesis Methodologies
Two primary methodologies for the synthesis of ultramarine pigments from kaolin are detailed below: the traditional direct calcination method and the zeolite A-mediated synthesis.
Traditional Direct Calcination Method
This method involves the high-temperature reaction of metakaolin (dehydrated kaolin) with sulfur, sodium carbonate, and a reducing agent.
Experimental Protocol:
-
Kaolin Pre-treatment: Dehydrate kaolin clay at approximately 550-700°C to form metakaolin. This step removes structural water and increases the reactivity of the aluminosilicate.
-
Mixture Preparation: Thoroughly mix the metakaolin, sulfur, sodium carbonate, and a reducing agent (e.g., activated carbon, coke, or rosin) in the desired proportions.
-
Calcination - Reduction Stage: Heat the mixture in a closed crucible to about 750-800°C in the absence of air and hold at this temperature for a specified period.[1][2][3] This stage facilitates the formation of the initial ultramarine structure and the reduction of sulfur species.
-
Calcination - Oxidation Stage: After the reduction stage, the temperature is typically lowered and controlled oxidation is carried out to develop the blue color.
-
Cooling and Processing: Allow the furnace to cool down. The resulting crude pigment is then crushed, washed to remove soluble salts, dried, and milled to the desired particle size.
Zeolite A-Mediated Synthesis
This approach involves the initial synthesis of zeolite A from kaolin, which is then used as the aluminosilicate framework for the pigment. This method can be performed at lower temperatures and offers better control over the final product.[4][5]
Experimental Protocol:
-
Zeolite A Synthesis from Kaolin:
-
Mixture Preparation: Mix the dried zeolite A with elemental sulfur and sodium carbonate in a porcelain crucible.[5] A reducing agent is typically not required in this method.[5]
-
Calcination: Heat the mixture in a closed crucible at a temperature ranging from 500°C to 800°C for several hours.[5][6] The specific temperature and time will influence the final color of the pigment.
-
Cooling and Processing: After calcination, the crucible is allowed to cool. The synthesized pigment is then washed, dried, and milled.
Quantitative Data
The following tables summarize key quantitative parameters from various reported synthesis protocols.
Table 1: Reactant Ratios for Ultramarine Synthesis
| Method | Aluminosilicate Source | Sulfur Source | Alkali Source | Reducing Agent | Key Ratios (by weight or mole) | Reference |
| Traditional | Kaolin/Metakaolin | Sulfur | Sodium Carbonate | Activated Carbon/Coke | Kaolin:Sulfur ratio is often around 1:1.[7][8][9] | [1][7][8] |
| Zeolite-Based | Zeolite A (from kaolin) | Sulfur | Sodium Carbonate | None | Additive (S/Na₂CO₃) to zeolite ratio varying from 10 to 50% m/m with a molar ratio of 1 for S/Na₂CO₃.[5] | [5] |
| Zeolite-Based | Zeolite A | Anhydrous Na₂S and Sulfur | - | None | Green Pigment: S/Na* weight ratio between 0.87 and 1.74 (Na* being Na of Na₂S). Blue Pigment: S/Na* weight ratio > 1.74.[3] | [2][3] |
| Palygorskite-Based | Palygorskite | Sulfur | Anhydrous Sodium Carbonate | - | Optimal mass ratio of palygorskite:anhydrous sodium carbonate:sulfur is 2:6:3.[7][8] | [7][8] |
Table 2: Calcination Parameters
| Method | Temperature | Duration | Atmosphere | Reference |
| Traditional | 750 - 900°C | Several hours (e.g., 8 hours) | Inert/Reducing, followed by Oxidizing | [1][7][8] |
| Zeolite-Based | 500 - 800°C | 5 hours or more | Ambient pressure in closed crucibles | [4][5] |
| Zeolite-Based (with Na₂S) | 600 - 750°C | 48 - 96 hours | Vacuum or inert gas (Argon, Nitrogen) | [2][3] |
Table 3: Physicochemical Properties of Synthesized Ultramarine Blue
| Property | Value | Reference |
| Moisture | 0.08% | [10] |
| Water soluble matter | 2.05% | [10] |
| Free sulfur | 0.27% | [10] |
| Density | 1.429 g/cm³ | [10] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows for the synthesis of ultramarine pigments.
Caption: Traditional synthesis of ultramarine pigment.
Caption: Zeolite A-mediated synthesis of ultramarine pigment.
Caption: Formation of chromophores in ultramarine synthesis.
References
- 1. Synthesis of Ultramarine from Reservoir Silts [mdpi.com]
- 2. US7632347B2 - Ultramarine pigment synthesis process - Google Patents [patents.google.com]
- 3. EP1786869A2 - Method for synthesizing ultramarine pigments - Google Patents [patents.google.com]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. scielo.br [scielo.br]
- 6. scite.ai [scite.ai]
- 7. Research on the Preparation of Ultramarine Pigments from Palygorskite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. View of Synthesis of Blue Pigment from Kaolin [v2.pjsir.org]
Sol-Gel Synthesis of Nano-Ultramarine Particles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the sol-gel synthesis method for producing nano-ultramarine particles. It includes application notes relevant to various scientific fields, a comprehensive experimental protocol, and characterization data. The sol-gel method is a versatile wet-chemical process used for fabricating materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.[1] This technique offers precise control over the size, shape, and composition of the resulting nanoparticles.
Application Notes
Ultramarine blue is an inorganic pigment known for its vibrant color and non-toxic properties.[2] The synthesis of ultramarine at the nanoscale via the sol-gel method opens up new avenues for its application, particularly in fields requiring high-purity and well-defined particle characteristics.
-
Biomedical Imaging and Diagnostics: The unique optical properties of nano-ultramarine can be exploited for bio-imaging applications. Their inorganic and generally non-toxic nature makes them potential candidates as contrast agents or labels in various diagnostic techniques.
-
Drug Delivery: Nanoparticles are increasingly being investigated for their potential in targeted and controlled drug delivery systems.[3][4] The porous nature that can be achieved through sol-gel synthesis could allow for the encapsulation and subsequent controlled release of therapeutic agents.[5] The surface of the nano-ultramarine particles can be functionalized to target specific cells or tissues, thereby reducing systemic toxicity and enhancing therapeutic efficacy.[4]
-
Theranostics: The combination of therapeutic and diagnostic capabilities in a single agent is a growing field in nanomedicine.[3] Nano-ultramarine particles could potentially be developed into theranostic platforms, where they simultaneously act as an imaging agent to locate diseased tissue and a carrier for a therapeutic payload.
-
Coatings and Composites: In material science, the sol-gel method is used to create thin films and coatings.[1][6] Nano-ultramarine particles can be incorporated into biocompatible polymer matrices to create advanced coatings for medical devices or implants, potentially providing both coloration and antimicrobial properties.
Experimental Protocols
The following protocols are generalized from the principles of sol-gel synthesis of metal oxides and silicates, as direct, detailed sol-gel protocols for nano-ultramarine are not widely published.[7][8] Traditional ultramarine synthesis involves high-temperature solid-state reactions of kaolin, sodium carbonate, sulfur, and a reducing agent.[2][9] A low-temperature sol-gel approach would typically involve the hydrolysis and condensation of metal alkoxide precursors.
Protocol 1: Sol-Gel Synthesis of an Alumino-Silicate Gel (Precursor to Ultramarine)
This protocol describes the formation of a sodium-containing alumino-silicate gel, which is the foundational matrix of ultramarine. The subsequent introduction of sulfur species and thermal treatment would be required to form the final nano-ultramarine.
Materials:
-
Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄) - Silicon precursor[7]
-
Aluminum isopropoxide (Al(O-i-Pr)₃) - Aluminum precursor
-
Sodium methoxide (NaOCH₃) - Sodium source
-
Ethanol (C₂H₅OH) - Solvent
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl) - Catalyst
-
Ammonium hydroxide (NH₄OH) - Catalyst
Procedure:
-
Sol Preparation:
-
In a clean, dry flask, dissolve a specific molar ratio of TEOS and aluminum isopropoxide in ethanol. The Si/Al ratio should be close to 1, mimicking the stoichiometry of ultramarine.
-
Stir the mixture vigorously at room temperature for 1 hour to ensure complete mixing.
-
-
Hydrolysis:
-
Prepare a separate solution of ethanol, deionized water, and a catalytic amount of hydrochloric acid.
-
Add this solution dropwise to the precursor sol while stirring continuously. The hydrolysis reaction replaces alkoxide groups with hydroxyl groups.[7]
-
-
Condensation and Gelation:
-
After the hydrolysis step, add a small amount of ammonium hydroxide to raise the pH and catalyze the condensation reaction.
-
Continue stirring until the solution's viscosity increases and a gel is formed. This process can take several hours.[7] The gelation marks the transition from the sol to a three-dimensional network.[10]
-
-
Aging:
-
Allow the gel to age at room temperature for 24-48 hours. During aging, the condensation reactions continue, strengthening the gel network and causing it to shrink.
-
-
Drying:
-
Dry the aged gel to remove the solvent. For a porous nanostructure, supercritical drying can be employed to produce an aerogel. Alternatively, slow oven drying at a controlled temperature (e.g., 60-80 °C) can be used to form a xerogel.
-
Protocol 2: Conversion to Nano-Ultramarine
This part of the protocol is based on the high-temperature solid-state synthesis of ultramarine and would need to be adapted for the nano-gel precursor.
Materials:
-
Dried alumino-silicate nano-gel
-
Sulfur (S)
-
Sodium carbonate (Na₂CO₃) or Sodium sulfide (Na₂S)[11]
-
Activated carbon (C) - Reducing agent
Procedure:
-
Mixing:
-
Grind the dried nano-gel into a fine powder.
-
Thoroughly mix the powdered gel with sulfur, a sodium source, and a reducing agent in the desired ratios.
-
-
Calcination:
-
Place the mixture in a crucible with a lid to create a reducing atmosphere.
-
Heat the crucible in a furnace to a temperature between 700-850 °C for several hours.[11] The exact temperature and time will influence the final color and properties of the ultramarine.
-
The process should be carried out in the absence of air.[11]
-
-
Post-synthesis Processing:
-
After cooling, the raw product is washed to remove excess reactants and byproducts.[11]
-
The resulting nano-ultramarine particles can then be dried and characterized.
-
Data Presentation
The properties of sol-gel derived nanoparticles are highly dependent on the synthesis parameters.[12] The following table summarizes typical quantitative data that would be collected to characterize nano-ultramarine particles.
| Parameter | Typical Value/Range | Characterization Technique | Significance |
| Particle Size | 20 - 100 nm | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Affects optical properties, surface area, and biological interactions. |
| Crystallite Size | 10 - 50 nm | X-ray Diffraction (XRD) | Relates to the crystalline domains within the nanoparticles. |
| Surface Area (BET) | 50 - 300 m²/g | Brunauer-Emmett-Teller (BET) Analysis | A high surface area is crucial for applications in catalysis and drug loading. |
| Crystal Structure | Sodalite-type | X-ray Diffraction (XRD)[2] | Confirms the formation of the ultramarine crystal lattice. |
| Optical Absorption | ~600 nm | UV-Vis Spectroscopy | Corresponds to the S₃⁻ radical anion, which gives ultramarine its blue color. |
| Elemental Composition | Na, Al, Si, S, O | Energy-Dispersive X-ray Spectroscopy (EDX/EDS) | Confirms the presence and relative abundance of the constituent elements. |
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the sol-gel synthesis process for nano-ultramarine particles.
Caption: Workflow for sol-gel synthesis of nano-ultramarine.
Caption: Key reactions in the sol-gel process.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. azonano.com [azonano.com]
- 8. [PDF] Nanomaterial by Sol-Gel Method: Synthesis and Application | Semantic Scholar [semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. US7632347B2 - Ultramarine pigment synthesis process - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Ultramarine Pigments in High-Temperature Plastics
For Researchers, Scientists, and Materials Development Professionals
These application notes provide a comprehensive guide for the utilization of ultramarine pigments in various high-temperature plastic applications. The information is tailored for a scientific audience to facilitate research and development in the field of polymer coloration.
Introduction to Ultramarine Pigments
Ultramarine pigments are inorganic complex sodium aluminum sulfosilicates, renowned for their brilliant, lightfast, and heat-stable colors.[1][2][3] The most common is Ultramarine Blue (Colour Index Pigment Blue 29), but violet and pink varieties are also available.[4] Their unique crystal structure encapsulates sulfur-based chromophores, providing exceptional stability in demanding applications.[4][5]
These pigments are valued in the plastics industry for their bright shades, non-migratory nature, and resistance to warping in polyolefins.[4][6] Furthermore, their non-toxic nature has led to approvals for use in food-contact plastics and toys worldwide.[1][3][5][7][8]
Key Performance Characteristics
Ultramarine pigments offer a range of beneficial properties for coloring high-temperature plastics:
-
High Heat Stability: Ultramarine Blue, in particular, exhibits excellent thermal stability, withstanding processing temperatures up to 350°C.[1][2][5] This makes it suitable for a wide array of engineering plastics. The heat stability of violet and pink ultramarines is generally lower.[3][4]
-
Excellent Lightfastness: These pigments demonstrate high resistance to fading upon exposure to light, with a lightfastness rating of 7-8 on the blue wool scale.[2]
-
Chemical Resistance: Ultramarine pigments are highly resistant to alkalis but are susceptible to degradation by acids.[2][5] Acid-resistant grades are available for applications where contact with acidic substances is a concern.[3]
-
Dimensional Stability: A significant advantage of ultramarine pigments is their ability to maintain the dimensional stability of crystalline polymers like polyolefins, preventing warping and shrinkage.[1][3][6]
-
Non-migratory: Once incorporated into a plastic matrix, ultramarine pigments do not bleed or migrate, ensuring the color remains stable and does not stain adjacent materials.[4][9]
Data Presentation: Performance in High-Temperature Plastics
The following tables summarize the quantitative data for the performance of ultramarine pigments in various high-temperature plastics.
Table 1: Heat Stability of Ultramarine Pigments in Various Polymers
| Pigment Type | Polymer | Maximum Processing Temperature (°C) | Notes |
| Ultramarine Blue (PB 29) | Polyolefins (HDPE, PP) | 350 | Excellent stability, no warping.[1][2] |
| PVC | 350 | Acid-resistant grades recommended.[3] | |
| Polyamides (PA6, PA66) | 350 | Suitable for engineering applications.[1] | |
| Polycarbonate (PC) | 350 | Good compatibility.[2] | |
| Polystyrene (PS) | 350 | Widely used.[2] | |
| ABS | 350 | Good performance.[2] | |
| Ultramarine Violet | Polyolefins (HDPE, PP) | 280 | Lower heat stability than blue.[4] |
| Ultramarine Pink | Polyolefins (HDPE, PP) | 220 | Limited to lower temperature processing.[4] |
Table 2: General Properties and Regulatory Status of Ultramarine Blue (PB 29)
| Property | Value | Reference |
| Chemical Formula | Na₈₋₁₀Al₆Si₆O₂₄S₂₋₄ | [3] |
| Specific Gravity | 2.35 | [3] |
| Lightfastness (Blue Wool Scale) | 7-8 | [2] |
| Oil Absorption | 32 g/100g | [3] |
| pH of Aqueous Solution | 6-8 | [3] |
| FDA Approval for Food Contact | Yes | [1][7] |
Experimental Protocols
Protocol for Preparation of Pigmented Plastic Masterbatch
This protocol outlines the preparation of a concentrated pigment masterbatch, which is then used to color the bulk polymer.
Materials and Equipment:
-
Ultramarine pigment powder
-
Carrier resin (e.g., HDPE, LDPE)
-
High-intensity mixer or twin-screw extruder
-
Granulator
Procedure:
-
Pre-mixing: Dry blend the ultramarine pigment powder with the carrier resin in the desired ratio (typically 20-50% pigment loading by weight).
-
Melt Compounding:
-
Feed the pre-mixed material into a high-intensity mixer or a twin-screw extruder.
-
Set the temperature profile of the extruder according to the melting point of the carrier resin. A common starting point for HDPE is a temperature profile ranging from 180°C to 220°C.
-
The screw speed should be adjusted to ensure thorough dispersion of the pigment without excessive shear, which could degrade the polymer.
-
-
Extrusion and Cooling:
-
Extrude the molten, pigmented polymer through a die to form strands.
-
Cool the strands in a water bath.
-
-
Granulation:
-
Feed the cooled strands into a granulator to produce masterbatch pellets.
-
-
Drying: Dry the masterbatch pellets to remove any residual moisture before storage or use.
Protocol for Evaluation of Heat Stability in Injection Molding
This protocol describes the methodology for assessing the heat stability of the pigmented plastic.
Materials and Equipment:
-
Pigmented masterbatch pellets
-
Natural (uncolored) polymer pellets
-
Injection molding machine
-
Colorimeter or spectrophotometer
-
Standardized color plaques for visual assessment
Procedure:
-
Dry Blending: Tumble mix the masterbatch pellets with the natural polymer at the desired final pigment concentration (e.g., 1%).
-
Injection Molding:
-
Set the injection molding machine to a starting processing temperature (e.g., 200°C for HDPE).
-
Mold a set of standard test plaques.
-
Increase the molding temperature in increments of 20°C and produce a new set of plaques at each temperature, up to the maximum recommended processing temperature for the polymer or until a color change is observed.
-
-
Color Measurement:
-
Allow the molded plaques to cool to room temperature.
-
Measure the color of each plaque using a colorimeter, recording the L, a, and b* values.
-
Calculate the color difference (ΔE) between the plaques molded at higher temperatures and the control plaque molded at the lowest temperature. A significant ΔE value indicates color degradation.
-
-
Visual Assessment: Visually compare the plaques under controlled lighting conditions to assess for any changes in hue, brightness, or signs of degradation such as specks or streaks.
Visualizations
Caption: Conceptual structure of Ultramarine Blue pigment.
Caption: Workflow for selecting Ultramarine pigments.
Caption: Degradation pathway in acidic conditions.
References
- 1. tingeblends.com [tingeblends.com]
- 2. cnzhongtian.com [cnzhongtian.com]
- 3. Ultramarine Blue Pigment for Plastics - Ultramarine Blue Pigment [ultramarinebluepigments.com]
- 4. pigments.com [pigments.com]
- 5. pcimag.com [pcimag.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. Federal Register :: Request Access [unblock.federalregister.gov]
- 8. dyespigments.net [dyespigments.net]
- 9. Ultramarine Blue for Plastic Applications, A Game Changer - Ultramarine Blue Pigment [ultramarinebluepigments.com]
Application Notes and Protocols: Formulation of Ultramarine-Based Cosmetic Colorants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ultramarines are a class of inorganic pigments prized in the cosmetics industry for their vibrant and stable blue, violet, and pink hues.[1][2][3] Chemically, they are complex sodium aluminum sulfosilicates, produced synthetically at high temperatures (above 700°C) from raw materials like kaolin clay, sulfur, and sodium carbonate to ensure high purity and safety for cosmetic use.[4][5][6] Natural ultramarine, derived from the gemstone lapis lazuli, is not used in cosmetics due to impurities.[4][7]
These pigments are valued for their excellent lightfastness, thermal stability, and resistance to alkaline environments, making them suitable for a wide range of product types.[7][8] However, they are sensitive to acidic conditions, which can cause color fading and the release of hydrogen sulfide gas.[9] As inert mineral pigments, this compound function solely as colorants and do not interact with biological signaling pathways in the skin.[10]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Commission list this compound (identified as CI 77007) as safe for use in externally applied cosmetics, including products for the eye area.[4][10] However, they are not permitted for use in lip products in the United States due to the risk of ingestion.[1][4] The FDA also sets strict limits on heavy metal impurities.[4][11]
This document provides detailed protocols and technical data for the formulation, dispersion, and quality control of ultramarine-based cosmetic colorants.
Physicochemical and Regulatory Data
A summary of key quantitative data for cosmetic-grade ultramarine pigments is provided below. These values are critical for formulation development, quality control, and regulatory compliance.
| Parameter | Typical Value / Specification | Method of Analysis | Reference |
| Particle Size (D50) | 1.0 - 5.0 µm | Laser Diffraction | [12][13] |
| pH Stability | Stable in pH range 6.0 - 10.5 | Spectrophotometry (Absorbance Measurement) | [9] |
| Heat Stability | Stable up to 350-400 °C | Thermal Analysis | [8][14] |
| Lightfastness | Excellent | Xenon Arc Lamp Exposure | [7][8] |
| Colorimetric Data (Example) | L: 42-46, a: 7-10, b*: -30 to -36 (for a specific blue grade) | Spectrophotometry / Colorimetry (CIELAB) | [14] |
| Heavy Metal Limits (FDA) | Arsenic (As): ≤ 3 ppmLead (Pb): ≤ 10 ppm (in final product)Mercury (Hg): ≤ 1 ppm (unavoidable trace) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | [15] |
Experimental Protocols
Protocol 1: Pigment Dispersion in an Oil Phase
Effective dispersion is critical to achieve optimal color development and prevent agglomeration.[12][16] This protocol describes the dispersion of a surface-treated ultramarine pigment in an oil-based cosmetic formulation. Surface treatments, such as with triethoxycaprylylsilane or isopropyl titanium triisostearate, render the hydrophilic pigment hydrophobic, improving its dispersibility in oils and silicones.[13][17]
Objective: To achieve a homogenous, stable dispersion of ultramarine pigment in an oil medium for use in color cosmetics like foundations or cream eyeshadows.
Materials & Equipment:
-
Ultramarine Pigment (surface-treated)
-
Carrier Oil (e.g., Caprylic/Capric Triglyceride, Isododecane)
-
Dispersing Agent (optional, e.g., Polyhydroxystearic Acid)
-
High-shear mixer (e.g., homogenizer or overhead propeller stirrer)
-
Beaker
-
Analytical balance
-
Hegman gauge
Methodology:
-
Weigh the required amount of carrier oil and dispersing agent (if used) into a beaker.
-
Slowly add the surface-treated ultramarine pigment to the oil phase while mixing at low speed to wet the powder. A typical starting ratio is 1:1 pigment to dispersant aid.[16]
-
Once the pigment is fully wetted, gradually increase the mixer speed to apply high shear.
-
Continue mixing for 20-30 minutes. The energy input is crucial for breaking down agglomerates to their primary particle size.[12]
-
Monitor the dispersion quality periodically. Take a small sample and draw it down on a Hegman gauge. The reading indicates the size of the largest agglomerates. A reading of 7 or higher (corresponding to < 12.5 µm) is typically desired for smooth application.
-
Once the desired fineness of grind is achieved, the resulting pigment dispersion (premix) is ready to be incorporated into the final cosmetic formulation.
Protocol 2: Formulation of a Pressed Powder Eyeshadow
This protocol provides a representative methodology for creating a pressed powder eyeshadow incorporating ultramarine blue.
Objective: To formulate and press a powder eyeshadow with good color payoff, adhesion, and texture.
Materials & Equipment:
-
Pigment Phase: Ultramarine Blue, Titanium Dioxide (for tinting), Mica
-
Filler/Base: Talc, Sericite
-
Binder (Liquid): Isopropyl Myristate, Dimethicone, or other cosmetic esters/silicones
-
Dry Binders/Texture Modifiers: Zinc Stearate, Boron Nitride
-
Preservative: As required (e.g., Phenoxyethanol)
-
Powder pulverizer or blender (e.g., ribbon blender)
-
Laboratory press with eyeshadow pan molds
-
Analytical balance, spatulas, sieves
Methodology:
-
Dry Blending: In a blender, combine all dry powders: ultramarine blue, titanium dioxide, fillers (talc, sericite), and dry binders (zinc stearate). Pulverize the mixture until a uniform color is achieved and no streaks are visible. Sifting the powders can aid in uniformity.
-
Binder Addition: Transfer the blended powder to a mixing bowl. Slowly spray or drop the liquid binder mixture onto the powder while continuing to mix. This step is critical and must be done evenly to avoid creating hard clumps.
-
Sieving: Pass the wet-tened powder mixture through a sieve to break up any remaining clumps and ensure a fluffy, homogenous consistency.
-
Pressing: Place an aluminum or tin pan into the pressing die. Carefully fill the pan with the powder mixture, ensuring an even and slightly overfilled distribution.
-
Place the top of the pressing tool onto the powder and apply pressure using the laboratory press. The required pressure will vary depending on the binder system and desired hardness (typically 700-1500 psi).
-
Hold the pressure for a few seconds, then release and carefully eject the pressed eyeshadow pan.
-
Quality Control: Evaluate the pressed product for cracking, hardness, color uniformity, and application properties (e.g., pickup and payoff on skin).
Protocol 3: Color Stability Testing (Light & pH)
This protocol outlines a method to quantitatively assess the color stability of a final formulation containing this compound when exposed to light and different pH conditions.
Objective: To measure the change in color (ΔE*ab) of a cosmetic formulation after exposure to accelerated light and varied pH environments.
Materials & Equipment:
-
Final cosmetic formulation (e.g., cream, lotion, or powder)
-
Spectrophotometer or colorimeter with CIELAB color space capabilities
-
Xenon arc weatherometer or UV light chamber for light stability
-
pH meter and appropriate buffers (for emulsion testing)
-
Quartz plates or sample holders
-
Incubators
Methodology:
Part A: Light Stability
-
Prepare several samples of the final formulation. Apply a uniform, opaque layer of the product onto a quartz plate or other suitable substrate.
-
Measure the initial color of each sample using the spectrophotometer, recording the L, a, and b* values. This is the baseline (T=0).
-
Place half of the samples in a Xenon arc chamber, which simulates natural sunlight, according to a standard such as ISO 16474-2. Place the other half (control samples) in a dark, temperature-controlled incubator at ambient temperature.
-
At predetermined time intervals (e.g., 4, 8, 12, 24 hours), remove a sample from the light chamber and the control incubator.
-
Allow samples to equilibrate to room temperature, then measure their L, a, and b* values.
-
Calculate the total color difference (ΔEab) for each time point relative to the T=0 baseline using the formula: ΔEab = √[(ΔL)² + (Δa)² + (Δb)²] A lower ΔEab value indicates higher stability.
Part B: pH Stability (for Emulsions)
-
Prepare batches of the cosmetic emulsion, adjusting the pH of the aqueous phase to different values (e.g., pH 5.5, 7.0, 8.5) using citric acid/sodium citrate or other suitable buffers before emulsification.
-
Measure the initial CIELAB values of each batch immediately after formulation.
-
Store the samples in controlled-temperature incubators (e.g., 25°C and 40°C).
-
Measure the color of each sample at weekly intervals for a planned study duration (e.g., 4 weeks).
-
Calculate the ΔE*ab for each pH and temperature condition against its own baseline to assess color drift. This compound are expected to show significant fading and color change at acidic pH values.[9]
Protocol 4: Heavy Metal Content Analysis
This protocol describes the determination of heavy metal traces in the raw ultramarine pigment using ICP-MS, in line with regulatory requirements.[18][19]
Objective: To quantify the concentration of lead, arsenic, and mercury in an ultramarine pigment sample.
Materials & Equipment:
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Microwave digestion system with TFM vessels
-
Ultramarine pigment sample
-
Trace-metal grade nitric acid (HNO₃) and hydrochloric acid (HCl)
-
High-purity deionized water
-
Certified standard solutions for As, Pb, Hg
-
Analytical balance, volumetric flasks, pipettes
Methodology:
-
Sample Preparation (Microwave Digestion): a. Accurately weigh approximately 0.15-0.20 g of the ultramarine pigment into a clean microwave digestion vessel.[20] b. Carefully add 3 mL of concentrated nitric acid and 1 mL of concentrated hydrochloric acid to the vessel.[20] c. Close the vessel and allow it to stand for 15 minutes for pre-digestion. d. Place the vessel in the microwave digestion system and run a program suitable for inorganic pigments (e.g., ramp to 200°C over 20 minutes, hold for 20 minutes). e. After cooling, carefully open the vessel and quantitatively transfer the digested solution to a 50 mL volumetric flask. Dilute to volume with deionized water.[20]
-
Instrument Calibration: Prepare a series of calibration standards for As, Pb, and Hg from the certified stock solutions. The concentration range should bracket the expected sample concentrations and regulatory limits.
-
Sample Analysis: a. Set up the ICP-MS instrument with the appropriate parameters for the target elements. b. Run the calibration standards, the reagent blank, and the prepared sample solutions. c. The instrument software will generate the concentration of each heavy metal in the sample solution.
-
Calculation: Convert the concentration from the solution (in µg/L) back to the concentration in the original solid pigment (in ppm or mg/kg), accounting for the initial sample weight and final volume. Concentration (ppm) = (ICP-MS Reading [µg/L] × Final Volume [L]) / Sample Weight [kg]
References
- 1. specialchem.com [specialchem.com]
- 2. specialchem.com [specialchem.com]
- 3. Ultramarine Violet Pigments - Ultramarine Blue Pigment [skupigments.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. Research on the Preparation of Ultramarine Pigments from Palygorskite | MDPI [mdpi.com]
- 7. News - Ultramarine: A Classic Blue Pigment in Cosmetic Formulations [uni-powder.com]
- 8. What is ultramarine blue pigment used for? - Ultramarine Blue Pigment [ultramarinebluepigments.com]
- 9. researchgate.net [researchgate.net]
- 10. Federal Register :: Ultramarine Blue; Exemption From the Requirement of a Tolerance [federalregister.gov]
- 11. Is Ultramarine Blue Safe for Skin? [lealchem.com]
- 12. Society of Cosmetic Chemists > Education > Blog > Colors in Cosmetics – The Importance of Dispersion [scconline.org]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. Pigment for Surface Coating,Ultramarine for Surface Coating,Manufacturer,Supplier,Exporter [meghadyes.com]
- 15. Testing Heavy Metals in Cosmetics [intertek.com]
- 16. How to Get Better Pigment Dispersions for Cosmetics | Blog | Applechem | Cosmetic Ingredient Supplier, Personal Care, Sun, Hair, Color Cosmetics [applechem.com]
- 17. Ultramarine Blue - Surface Treated - Cosmetic Colorant | eBay [ebay.com]
- 18. certifiedcosmetics.com [certifiedcosmetics.com]
- 19. chemleg.com [chemleg.com]
- 20. asean.org [asean.org]
Application of Ultramarine in Food-Contact Materials: A Detailed Guide for Researchers and Professionals
Introduction
Ultramarine pigments, known for their vibrant blue, pink, red, and violet hues, are inorganic colorants widely used in various industries, including the manufacturing of food-contact materials (FCMs). Their excellent stability to heat and light, coupled with a favorable safety profile, makes them a suitable choice for coloring plastics and other polymers intended for food packaging and processing applications. This document provides detailed application notes, experimental protocols, and regulatory insights for researchers, scientists, and drug development professionals working with ultramarine in the context of food-contact materials.
Ultramarine pigments are complex sodium aluminum sulfosilicates. Their use in food-contact plastics is subject to stringent regulatory evaluation to ensure consumer safety. In the European Union, while colorants are not explicitly listed with specific migration limits (SMLs) in the annexes of Commission Regulation (EU) No 10/2011 in the same manner as monomers and other additives, they fall under the general safety requirements of the Framework Regulation (EC) No 1935/2004. This mandates that materials and articles in contact with food must not transfer their constituents to food in quantities that could endanger human health, bring about an unacceptable change in the composition of the food, or cause a deterioration in its organoleptic properties. In the United States, ultramarine blue is an approved colorant for polymers in contact with food under 21 CFR 178.3297.
Regulatory and Toxicological Profile
The safety of ultramarine for food-contact applications is supported by its low toxicity and insolubility. The primary concern with any component of a food-contact material is its potential to migrate into the food. Due to their inorganic and largely inert nature, ultramarine pigments are considered to have a very low migration potential.
Quantitative Data Summary
The following tables summarize the key regulatory and toxicological data for ultramarine pigments.
Table 1: Regulatory and Purity Requirements for Ultramarine in Food-Contact Plastics
| Parameter | Regulation/Guideline | Limit/Specification |
| European Union | ||
| Specific Migration Limit (SML) | Commission Regulation (EU) No 10/2011 | Not explicitly listed with an SML; general safety requirements of Regulation (EC) No 1935/2004 apply. Compliance is often demonstrated by no detectable migration. |
| Purity Criteria | Council of Europe Resolution AP (89) 1 | |
| - Antimony (Sb) | ≤ 0.05% | |
| - Arsenic (As) | ≤ 0.01% | |
| - Barium (Ba) | ≤ 0.01% | |
| - Cadmium (Cd) | ≤ 0.01% | |
| - Chromium (Cr) | ≤ 0.1% | |
| - Lead (Pb) | ≤ 0.01% | |
| - Mercury (Hg) | ≤ 0.005% | |
| - Selenium (Se) | ≤ 0.01% | |
| - Primary Aromatic Amines | ≤ 500 mg/kg (as aniline) | |
| United States | ||
| Approval | 21 CFR 178.3297 | Approved as a colorant for polymers for use in contact with food. |
Table 2: Toxicological Data for Ultramarine Blue (C.I. Pigment Blue 29)
| Endpoint | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 2,000 mg/kg bw | |
| Repeated Dose Toxicity (NOAEL) | Rat | Oral | 300 mg/kg bw/day |
Experimental Protocols
To ensure the safety of food-contact materials containing ultramarine, migration testing is essential. The following protocols are based on established European standards (EN 1186 for overall migration and EN 13130 for specific migration) and are designed to be adapted for the evaluation of ultramarine pigments in plastic matrices.
Protocol 1: Overall Migration Testing
Objective: To determine the total amount of non-volatile substances that migrate from the plastic containing ultramarine into food simulants.
Materials:
-
Plastic test specimens containing a known concentration of ultramarine.
-
Food simulants as specified in Commission Regulation (EU) No 10/2011 (see Table 3).
-
Migration cells or pouches.
-
Incubator or oven capable of maintaining the specified test temperatures.
-
Analytical balance.
-
Glassware.
Table 3: Food Simulants for Migration Testing
| Simulant | Composition | Food Type Represented |
| A | 10% ethanol (v/v) | Aqueous foods with a pH > 4.5 |
| B | 3% acetic acid (w/v) | Acidic foods with a pH ≤ 4.5 |
| C | 20% ethanol (v/v) | Alcoholic foods with an alcohol content of up to 20% |
| D1 | 50% ethanol (v/v) | Alcoholic foods with an alcohol content above 20% and oil-in-water emulsions |
| D2 | Vegetable oil (e.g., olive oil) | Fatty foods |
| E | Poly(2,6-diphenyl-p-phenylene oxide), Tenax® | Dry foods |
Procedure:
-
Sample Preparation: Cut the plastic test specimens into pieces of a known surface area (e.g., 1 dm²). Clean the specimens to remove any surface contamination.
-
Exposure: Place the test specimens in contact with the selected food simulant(s) in a migration cell or by total immersion. The ratio of surface area to simulant volume should be standardized (e.g., 6 dm²/L).
-
Test Conditions: Select the test time and temperature based on the intended use of the food-contact material. For general screening, a test at 40 °C for 10 days is often used to represent long-term storage at room temperature. For high-temperature applications, more stringent conditions should be applied (e.g., 2 hours at 100 °C).
-
Evaporation: After the exposure period, remove the test specimens. Evaporate the food simulant to dryness.
-
Gravimetric Analysis: Weigh the residue to determine the total amount of migrated substances.
-
Calculation: Express the overall migration in mg/dm² of the surface area of the test specimen. The overall migration limit in the EU is 10 mg/dm².
Protocol 2: Specific Migration Testing for Ultramarine Components
Objective: To quantify the migration of specific components of ultramarine (e.g., aluminum and sulfur) into food simulants.
Materials:
-
Plastic test specimens containing a known concentration of ultramarine.
-
Food simulants (as in Protocol 1).
-
Migration cells or pouches.
-
Incubator or oven.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or other suitable analytical instrumentation.
-
Certified reference materials for aluminum and sulfur.
Procedure:
-
Exposure: Follow steps 1-3 of the Overall Migration Testing protocol to expose the plastic specimens to the food simulants.
-
Sample Collection: After the exposure period, carefully collect the food simulant.
-
Sample Preparation for Analysis:
-
For aqueous simulants (A, B, C, D1), the sample may be analyzed directly or after appropriate dilution. Acidification with nitric acid may be required to stabilize the elements.
-
For the fatty food simulant (D2), a digestion step is necessary to remove the oily matrix before analysis. Microwave-assisted acid digestion is a common method.
-
-
Analytical Determination:
-
Use ICP-MS to determine the concentration of aluminum and sulfur in the food simulant.
-
Prepare a calibration curve using certified reference materials for aluminum and sulfur.
-
Analyze blank samples (food simulant not in contact with the test specimen) to determine the background levels of the elements.
-
-
Calculation:
-
Calculate the concentration of aluminum and sulfur in the food simulant in mg/kg.
-
Convert the concentration to specific migration in mg/kg of food, considering the surface area to volume ratio used during the test.
-
Protocol 3: Analytical Method Validation
Objective: To ensure the reliability and accuracy of the analytical method used for specific migration testing.
Parameters to be validated:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analytes of interest (aluminum and sulfur) from other components in the food simulant matrix.
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
The following diagrams illustrate key workflows and relationships in the application and testing of ultramarine in food-contact materials.
Caption: Regulatory pathways for ultramarine in food-contact materials in the EU and US.
Caption: General workflow for migration testing of ultramarine from plastic FCMs.
Caption: Key parameters for analytical method validation in migration studies.
Conclusion
The use of ultramarine pigments in food-contact materials is well-established and supported by a history of safe use and regulatory approvals. For researchers and professionals in this field, a thorough understanding of the regulatory landscape, coupled with robust experimental testing, is crucial. While ultramarine is considered a low-risk substance due to its inertness, adherence to good manufacturing practices and verification of compliance through migration testing are essential to ensure the safety of the final food-contact article. The protocols and data presented in this document provide a comprehensive framework for the evaluation and application of ultramarine in food-contact materials.
Application Notes and Protocols for the Identification of Ultramarine in Historical Artifacts
Introduction
Ultramarine is a deep blue pigment highly valued throughout history for its vibrant color. Derived from the mineral lazurite, a primary component of lapis lazuli, natural ultramarine was a luxury item for centuries.[1] A synthetic version with a similar chemical composition became available in the 19th century, making the brilliant blue hue more accessible.[2] Distinguishing between natural and synthetic ultramarine, as well as identifying it among other blue pigments, is crucial for art historical research, authentication, and conservation.[2]
These application notes provide detailed protocols for five key analytical techniques used to identify ultramarine in historical artifacts: Polarized Light Microscopy (PLM), Raman Spectroscopy, X-ray Fluorescence (XRF) Spectroscopy, Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS), and Fourier-Transform Infrared Spectroscopy (FTIR).
Polarized Light Microscopy (PLM)
Application Note:
Polarized Light Microscopy is a fundamental, often initial, technique for pigment identification. It provides information on particle morphology, color, pleochroism, and refractive index.[3][4][5] Natural ultramarine particles are typically angular and irregular in shape with a variable particle size, whereas synthetic ultramarine particles are smaller, more uniform in size, and often have rounded edges.[6] Under transmitted light, ultramarine appears as blue, isotropic particles.
Experimental Protocol:
-
Sample Preparation:
-
Carefully remove a microscopic sample of the blue pigment from an inconspicuous area of the artifact using a sterile scalpel or needle.
-
Place the sample on a clean glass microscope slide.
-
Add a drop of a suitable mounting medium with a known refractive index (e.g., Meltmount™ nD = 1.662).
-
Gently lower a coverslip over the sample, avoiding air bubbles.
-
-
Microscopic Examination:
-
Place the slide on the rotating stage of the polarized light microscope.
-
Plane-Polarized Light:
-
Observe the sample with only the polarizer in the light path.
-
Note the color, morphology (shape and size), and any presence of pleochroism (color change upon stage rotation). Ultramarine particles will appear blue.
-
-
Crossed-Polarized Light:
-
Insert the analyzer to achieve crossed polars (a dark field of view).
-
Observe the sample while rotating the stage. Isotropic materials, like ultramarine, will remain dark (exhibit extinction) through a full 360° rotation.
-
Note the presence of any birefringent inclusions, which are more common in natural ultramarine (lapis lazuli) and may include calcite.
-
-
Data Presentation:
| Feature | Natural Ultramarine (Lapis Lazuli) | Synthetic Ultramarine |
| Particle Morphology | Angular, irregular shapes, uneven fracture | Small, uniform, rounded particles |
| Particle Size | Variable | More uniform |
| Color (Plane-Polarized) | Deep blue | Deep blue |
| Behavior (Crossed Polars) | Isotropic (remains dark) | Isotropic (remains dark) |
| Associated Minerals | Often contains colorless, birefringent inclusions (e.g., calcite, diopside)[7] | Generally free of mineral inclusions |
Raman Spectroscopy
Application Note:
Raman spectroscopy is a powerful non-destructive technique that provides molecular information about a pigment. It is highly specific for identifying ultramarine due to its characteristic spectral fingerprint. The primary Raman band for both natural and synthetic ultramarine is a very strong peak around 548 cm⁻¹, which is attributed to the symmetric stretching mode of the trisulfur radical anion (S₃⁻) responsible for its blue color.[8][9] Overtones and other weaker bands can also be observed.[8][9]
Experimental Protocol:
-
Instrumentation Setup:
-
Use a Raman spectrometer equipped with a microscope.
-
Select an appropriate laser excitation wavelength. A 785 nm or 852 nm laser is often chosen to minimize fluorescence, which can be an issue with some pigments.[8] A 514.5 nm or 532 nm laser can also be used.[9]
-
Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer with a peak at 520 cm⁻¹).
-
-
Data Acquisition:
-
Place the artifact (if non-invasive analysis is possible) or the prepared sample slide under the microscope objective.
-
Focus the laser on a representative blue particle.
-
Adjust the laser power to a low level (e.g., 1-5 mW at the sample) to avoid thermal damage to the pigment.
-
Acquire the Raman spectrum over a suitable spectral range (e.g., 100-1200 cm⁻¹).
-
Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum to remove any background fluorescence.
-
Identify the characteristic Raman peaks for ultramarine.
-
Data Presentation:
| Raman Band (cm⁻¹) | Assignment | Intensity | Reference |
| ~548 | S₃⁻ symmetric stretch (ν₁) | Very Strong | [8][9] |
| ~258 | S₃⁻ bending vibration (ν₂) | Weak | [9] |
| ~585 | S₂⁻ stretching vibration | Shoulder/Weak | [8][9] |
| ~1096 | First overtone of ν₁ | Weak | [8][9] |
Note: Natural lapis lazuli may exhibit additional bands from associated minerals like calcite (e.g., at 1086 cm⁻¹).
X-ray Fluorescence (XRF) Spectroscopy
Application Note:
XRF is a non-destructive elemental analysis technique that is widely used for the initial characterization of pigments on historical artifacts.[10][11] While XRF cannot directly identify the molecular structure of ultramarine, it can detect the presence of key elements. Ultramarine is a sodium aluminosilicate, but portable XRF systems often have limitations in detecting light elements like sodium (Na), aluminum (Al), and silicon (Si).[12] However, XRF is effective at detecting heavier elements that may be present as impurities or in associated minerals, which can help in the characterization and differentiation of pigments.[13][14][15] For instance, the presence of iron (Fe) and sometimes copper (Cu) can be detected in ultramarine, potentially from pyrite inclusions.[12][15]
Experimental Protocol:
-
Instrumentation Setup:
-
Use a portable or handheld XRF spectrometer.
-
Select an appropriate analysis mode and filter setting for the detection of a broad range of elements.
-
-
Data Acquisition:
-
Position the spectrometer's measurement window over the blue area of interest on the artifact.
-
Acquire the XRF spectrum for a sufficient duration (e.g., 30-120 seconds) to obtain good counting statistics.
-
-
Data Analysis:
-
Analyze the resulting spectrum to identify the elements present.
-
Compare the elemental profile to known standards for ultramarine and other blue pigments. For example, azurite would show a strong copper (Cu) signal.
-
Data Presentation:
| Pigment | Expected Major Elements (often undetectable by portable XRF) | Key Detectable Elements/Impurities |
| Ultramarine | Na, Al, Si, S, O | Fe, K, Ca (from associated minerals)[15][16] |
| Azurite | Cu, C, O, H | Cu (strong signal) |
| Smalt | K, Co, Si, As, O | Co, As, Ni, Bi[13][14] |
| Prussian Blue | Fe, C, N | Fe (strong signal) |
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)
Application Note:
SEM-EDS provides high-magnification imaging and elemental analysis of very small samples.[17][18][19] The SEM component images the morphology and topography of the pigment particles, which can help differentiate between the angular particles of natural ultramarine and the uniform, rounded particles of the synthetic version. The EDS component provides a qualitative and semi-quantitative elemental analysis, confirming the presence of aluminum, silicon, sodium, and sulfur, the main components of ultramarine.[6][17]
Experimental Protocol:
-
Sample Preparation:
-
Mount the microscopic pigment sample on an aluminum SEM stub using a carbon adhesive tab.
-
If the sample is non-conductive, it must be coated with a thin layer of carbon or a noble metal (e.g., gold, palladium) to prevent charging under the electron beam.[20]
-
-
SEM Imaging:
-
Insert the stub into the SEM chamber and evacuate to high vacuum.
-
Apply an appropriate accelerating voltage (e.g., 15-20 kV).
-
Obtain secondary electron (SE) images for topographical information and backscattered electron (BSE) images for compositional contrast.
-
Capture images of the pigment particles at various magnifications.
-
-
EDS Analysis:
-
Select a representative particle or area for elemental analysis.
-
Acquire the EDS spectrum. This will show peaks corresponding to the elements present.
-
Elemental mapping can also be performed to show the distribution of elements across the sample.
-
Data Presentation:
| Element | Expected Presence in Ultramarine | Notes |
| Sodium (Na) | Present | Key component |
| Aluminum (Al) | Present | Key component |
| Silicon (Si) | Present | Key component |
| Sulfur (S) | Present | Key component (chromophore) |
| Oxygen (O) | Present | Part of the silicate framework |
| Calcium (Ca) | Possible | Can indicate natural ultramarine (from calcite inclusions) |
| Iron (Fe) | Possible | Can indicate natural ultramarine (from pyrite inclusions) |
Fourier-Transform Infrared Spectroscopy (FTIR)
Application Note:
FTIR spectroscopy identifies materials based on the absorption of infrared radiation by their molecular bonds. For ultramarine, the FTIR spectrum is dominated by a very strong and broad absorption band around 1000-1100 cm⁻¹ due to the Si-O-Si stretching vibrations of the aluminosilicate framework.[6] While this main feature is common to many silicates, subtle differences in the spectra can help distinguish natural from synthetic ultramarine. Natural ultramarine from certain sources may exhibit a sharp band at ~2340 cm⁻¹, attributed to CO₂ entrapped within the mineral structure, which is absent in synthetic versions.[7][21]
Experimental Protocol:
-
Sample Preparation:
-
Transmission Mode: A very small amount of the pigment is typically mixed with potassium bromide (KBr) powder and pressed into a transparent pellet. Alternatively, a diamond anvil cell can be used for micro-samples.
-
Attenuated Total Reflectance (ATR) Mode: A small amount of the powder sample is pressed directly onto the ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Collect a background spectrum (of the empty sample holder or pure KBr).
-
Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands.
-
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment | Present in Natural | Present in Synthetic |
| ~1000-1100 | Si-O-Al asymmetric stretching | Yes (strong, broad) | Yes (strong, broad) |
| ~660-700 | Si-O-Al symmetric stretching | Yes | Yes |
| ~450 | Si-O-Al bending | Yes | Yes |
| ~2340 | Entrapped CO₂ | Yes (in some sources)[7][21] | No |
Visualizations
Caption: Experimental workflow for ultramarine identification.
Caption: Key identifying features of ultramarine by technique.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. imeko.info [imeko.info]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. 5 Polarized Light Microscopy Methods Used to Identify Unknown Particles [mccrone.com]
- 5. Polarized Light Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 6. Ultramarine Blue Pigment, Synthetic [mccrone.com]
- 7. pos.sissa.it [pos.sissa.it]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sydney.edu.au [sydney.edu.au]
- 12. ijcs.ro [ijcs.ro]
- 13. researchgate.net [researchgate.net]
- 14. Use of standard analytical tools to detect small amounts of smalt in the presence of ultramarine as observed in 15th-century Venetian illuminated manuscripts [repository.cam.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. arts.unimelb.edu.au [arts.unimelb.edu.au]
- 18. Pigment identification – SEM-EDX, XRF & Raman microscopy | ICCROM [iccrom.org]
- 19. enfsi.eu [enfsi.eu]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. researchgate.net [researchgate.net]
Application Note: Non-Destructive Analysis of Ultramarine Pigment Using Raman Spectroscopy
Introduction
Ultramarine is a deep blue pigment highly valued for centuries in art and historical artifacts.[1][2] Originally derived from the semi-precious stone lapis lazuli, a synthetic version has been widely used since the 19th century.[1] The vibrant blue color originates from the trisulfur radical anion (S₃⁻) encapsulated within a sodalite silicate framework.[1][2] Raman spectroscopy is a powerful, non-destructive technique ideal for the analysis of ultramarine.[3][4][5][6][7][8] It provides molecular information that can be used to identify the pigment, differentiate between its natural and synthetic forms, and assess its state of degradation, all without damaging the object of study.[1][6] This application note provides detailed protocols for the non-destructive analysis of ultramarine using Raman spectroscopy, targeted at researchers, scientists, and professionals in cultural heritage and materials science.
Principle of Analysis
Raman spectroscopy relies on the inelastic scattering of monochromatic light, typically from a laser source. When the laser light interacts with the ultramarine pigment, a small fraction of the scattered light is shifted in energy. This shift, known as the Raman shift, corresponds to the vibrational modes of the molecules within the pigment. The resulting Raman spectrum serves as a unique molecular fingerprint, allowing for the identification of the S₃⁻ and other sulfur chromophores (S₂⁻ and S₄⁻) responsible for the color, as well as the aluminosilicate cage.[1][2][3] The non-destructive nature of the technique is paramount for the analysis of priceless cultural artifacts.[6][7][8]
Quantitative Data Summary
The primary Raman peaks for the identification and characterization of ultramarine are summarized in the tables below. These tables provide a reference for the expected Raman shifts for both the pigment and common associated minerals found in natural ultramarine (lapis lazuli).
Table 1: Characteristic Raman Peaks of Ultramarine Pigments
| Raman Shift (cm⁻¹) | Assignment | Notes |
| ~548 | ν₁(S₃⁻) symmetric stretch | Very strong, primary diagnostic peak for ultramarine blue. [1][2][3][9][10] |
| ~258 | ν₂(S₃⁻) bending mode | Weak to medium intensity. |
| ~580-585 | ν₁(S₂⁻) symmetric stretch | Shoulder peak, indicates presence of the yellow S₂⁻ chromophore.[10][11] |
| ~1095 | 2 x ν₁(S₃⁻) overtone | Weak intensity.[1][10] |
| ~335-338 | ν₁(S₄⁻) symmetric stretch | Weak, indicates presence of the red S₄⁻ chromophore.[1] |
Table 2: Raman Peaks of Minerals Commonly Associated with Natural Ultramarine (Lapis Lazuli)
| Mineral | Raman Shift (cm⁻¹) |
| Calcite (CaCO₃) | ~156, ~283, ~713, ~1086 |
| Pyrite (FeS₂) | ~343, ~379 |
| Diopside (CaMgSi₂O₆) | ~325, ~390, ~665, ~1010 |
| Wollastonite (CaSiO₃) | ~637, ~970 |
The presence of peaks corresponding to minerals such as calcite is a strong indicator of natural ultramarine, as these are typically absent in the synthetic version.[12]
Experimental Protocols
This section outlines the recommended protocols for the non-destructive Raman analysis of ultramarine pigment on various substrates.
Instrumentation and Setup
A research-grade Raman microscope is recommended for this application. Key components and suggested settings are as follows:
-
Raman Spectrometer: A confocal Raman microscope will provide high spatial resolution and reduce background signal.[13]
-
Laser Excitation Wavelength:
-
785 nm: Often optimal as it minimizes fluorescence from binding media or varnishes while still providing good Raman signal for ultramarine.[2][3][4]
-
532 nm: Can also be used and may enhance the signal due to resonance effects, but may also increase fluorescence.[14]
-
852 nm: Can be effective in reducing fluorescence and may reveal different luminescence patterns, aiding in the differentiation of natural and synthetic ultramarine.[5][10]
-
-
Laser Power: The laser power at the sample should be kept low (typically < 1 mW) to avoid any thermal damage to the pigment or surrounding material. A series of test measurements with varying laser power is recommended to determine the optimal setting.
-
Objective Lens: A long working distance objective (e.g., 50x) is ideal for analyzing uneven surfaces and minimizing the risk of contact with the sample.[2][3]
-
Gratings: A grating with 1200 lines/mm can provide good spectral resolution for resolving the characteristic ultramarine peaks.[10]
-
Spectral Range: A range of at least 100 - 1800 cm⁻¹ is recommended to capture the primary ultramarine peaks, potential overtone bands, and the luminescence region.[10]
Sample Preparation
For non-destructive analysis, no sample preparation is required. The analysis can be performed directly on the surface of the painting, manuscript, or artifact.[2][3] The object should be securely positioned under the microscope objective.
Instrument Calibration
Before analysis, the Raman spectrometer should be calibrated using a standard reference material, such as a silicon wafer (with the primary peak at 520.7 cm⁻¹). This ensures the accuracy of the measured Raman shifts.
Data Acquisition
-
Locate the Area of Interest: Using the microscope's optical view, identify the blue-pigmented area to be analyzed.
-
Focus: Carefully bring the surface of the pigment into focus. For rough surfaces, it is important to find a representative focal plane.
-
Set Acquisition Parameters:
-
Acquisition Time: Start with an acquisition time of 1-10 seconds.
-
Number of Accumulations: Use 5-10 accumulations to improve the signal-to-noise ratio.
-
-
Acquire Spectrum: Collect the Raman spectrum from the selected point.
-
Background Subtraction: If a broad fluorescence background is observed, it can be mathematically subtracted during data processing. Many Raman software packages have built-in algorithms for this.[4]
Data Analysis and Interpretation
-
Peak Identification: Compare the positions of the prominent peaks in the acquired spectrum with the reference data in Tables 1 and 2. The presence of a very strong peak around 548 cm⁻¹ is a definitive indicator of ultramarine blue.[1][2][3][9][10]
-
Distinguishing Natural vs. Synthetic Ultramarine:
-
Look for the presence of Raman peaks from associated minerals like calcite (strong peak at ~1086 cm⁻¹).[12] Their presence strongly suggests natural ultramarine (lapis lazuli).
-
Examine the luminescence background in the 1000-2000 cm⁻¹ region. Natural ultramarine often exhibits characteristic luminescence bands that are absent in the synthetic version.[1][10]
-
-
Assessing Degradation ("Ultramarine Sickness"):
-
Degradation of ultramarine is characterized by a decrease in the concentration of the S₃⁻ chromophore.[2][3]
-
This can be observed in the Raman spectrum as a significant decrease in the intensity of the main peak at ~548 cm⁻¹.[2][3] Raman mapping can be employed to visualize the spatial distribution of this degradation across a surface.[2][3]
-
Visualizations
The following diagrams illustrate the workflow and principles of the non-destructive analysis of ultramarine using Raman spectroscopy.
Caption: Experimental workflow for Raman analysis of ultramarine.
Caption: Logical relationships in ultramarine analysis via Raman spectroscopy.
Conclusion
Raman spectroscopy is an invaluable tool for the non-destructive analysis of ultramarine pigments. The protocols and data presented in this application note provide a comprehensive guide for researchers to identify ultramarine, distinguish between its natural and synthetic forms, and assess its degradation state. This analytical approach is essential for the study, conservation, and authentication of cultural heritage objects containing this historic and vibrant blue pigment.
References
- 1. imeko.info [imeko.info]
- 2. hkb.bfh.ch [hkb.bfh.ch]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Unlocking the Secrets of Historical Pigments with Raman Spectroscopy – Heritage Science Group [hsg.ino.cnr.it]
- 6. Raman spectroscopy for art and cultural heritage [renishaw.com]
- 7. 3.2. Raman spectroscopy – MOOC: Instrumental analysis of cultural heritage objects [sisu.ut.ee]
- 8. Optics & Photonics News - Spectroscopy for Cultural Heritage Science [optica-opn.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Raman spectroscopic library of medieval pigments collected with five different wavelengths for investigation of illuminated manuscripts - Analytical Methods (RSC Publishing) DOI:10.1039/C8AY00016F [pubs.rsc.org]
- 14. S 2 − and S 3 − radicals and the S ... [degruyterbrill.com]
Application Notes and Protocols for Incorporating Ultramarine Pigments in Cementitious Materials
Application Notes
Introduction to Ultramarine Pigments in Cementitious Systems
Ultramarine pigments are synthetic inorganic pigments known for their brilliant blue hue.[1][2] Chemically, they are sodium aluminum silicates with polysulfides, corresponding to the Colour Index Pigment Blue 29.[2] Their use in cementitious materials such as concrete, mortar, and cement is driven by their unique color, which is difficult to achieve with other inorganic pigments like cobalt blue or iron oxides.[3] While offering aesthetic benefits, their interaction with the highly alkaline cement environment presents both opportunities and challenges.[2][4]
Chemical and Physical Properties
-
Composition : Primarily a sodium aluminum silicate polysulphide (Na₈Al₆Si₆O₂₄S₄).[2] It is synthesized by heating materials like kaolin, soda ash, and sulfur at high temperatures.[2][5]
-
Alkali Resistance : Ultramarine pigments are generally considered resistant to alkalis, a critical property for compatibility with cement paste.[3] However, prolonged exposure to the calcium hydroxide in hydrating cement can lead to an ion exchange between the pigment's sodium ions and the cement's calcium ions, potentially causing color degradation or alteration.[2][6][7]
-
Acid Sensitivity : A significant limitation is their low resistance to acids. They can be destroyed even by weak acids.[2]
-
Light and Weather Resistance : Ultramarine blue is noted for its good light and weather resistance, making it suitable for certain construction applications.[3] However, for exterior use where long-term color stability is paramount, cobalt blues are often recommended as a more durable alternative.[8]
-
Particle Size : The primary particles are typically larger than those of iron oxides, ranging from 300 to 8000 nm, which helps in their physical fixation within the concrete matrix.[2]
Interaction with Cement Matrix and Effects on Properties
The incorporation of ultramarine pigments can significantly influence the properties of both fresh and hardened cementitious materials.
-
Pozzolanic-like Behavior : Studies have shown that ultramarine blue pigment can react with the calcium hydroxide produced during cement hydration.[4][6] This reaction can form additional phases like ettringite and calcium silicate hydrate (C-S-H), which densifies the matrix.[4][6]
-
Mechanical Strength : This pozzolanic-like activity can lead to a notable increase in compressive strength.[4][9] Research has reported strength increases of up to 45% in pigmented concrete compared to a reference concrete after 90 days of curing, with the effect being more significant over time and with higher pigment replacement percentages.[4][9] The formation of numerous needle-like ettringite structures creates a dense, interlocked microstructure that enhances mechanical resistance.[4][9]
-
Dosage : The typical dosage of ultramarine pigments depends on the color of the cement and the desired color intensity.[8][10]
-
For white cement, a standard dosage is 2–3% by weight of cement.[8]
-
For grey cement, a higher dosage of 4–5% is common to achieve a distinct color.[8]
-
Dosage rates should generally not exceed 10% by mass of the cementitious material, as higher concentrations can negatively impact strength and other properties.[11][12]
-
-
Color Stability : While generally stable, color loss can occur due to the ion exchange with calcium.[2][6] This makes ultramarine pigments more recommended for interior applications where they are shielded from harsh environmental conditions.[1][8] For exterior applications, protective coatings on the pigment or the use of more stable pigments like cobalt blue should be considered.[8]
Advantages and Limitations
Advantages:
-
Provides a unique and vibrant blue color.[1]
-
Can increase the compressive strength of concrete through chemical interactions with the cement paste.[4][9]
-
Good lightfastness and resistance to alkalis.[3]
-
Acts as a whitening agent, eliminating yellowish tints in white products.[5]
Limitations:
-
Susceptible to degradation and color loss from acids.[2]
-
Potential for color instability in exterior applications due to ion exchange with calcium from the cement.[2][13]
-
Higher dosages can negatively affect mechanical properties if not properly accounted for in the mix design.[14]
Quantitative Data Summary
The following table summarizes the impact of ultramarine blue pigment on the compressive strength of white cement concrete, based on data from a study by Restrepo et al.
| Pigment Replacement (% of Cement) | Curing Time (days) | Compressive Strength (MPa) | % Increase vs. Control (0% Pigment) |
| 0% (Control) | 3 | 17.5 | N/A |
| 7 | 20.0 | N/A | |
| 28 | 25.0 | N/A | |
| 90 | 27.5 | N/A | |
| 5% | 3 | 18.0 | 2.9% |
| 7 | 22.5 | 12.5% | |
| 28 | 28.0 | 12.0% | |
| 90 | 32.0 | 16.4% | |
| 10% | 3 | 19.0 | 8.6% |
| 7 | 25.0 | 25.0% | |
| 28 | 32.5 | 30.0% | |
| 90 | 35.0 | 27.3% | |
| 15% | 3 | 15.0 | -14.3% |
| 7 | 26.0 | 30.0% | |
| 28 | 35.0 | 40.0% | |
| 90 | 37.0 | 34.5% | |
| 20% | 3 | 14.0 | -20.0% |
| 7 | 24.0 | 20.0% | |
| 28 | 36.0 | 44.0% | |
| 90 | 40.0 | 45.5% |
Note: Data is derived from graphical representations in the cited study and should be considered illustrative. Early strength at 3 days decreased with substitutions above 15%, but long-term strength significantly increased.[4]
Experimental Protocols
The following protocols are based on methodologies outlined in ASTM C979 "Standard Specification for Pigments for Integrally Colored Concrete" and other relevant research practices.[11][12]
Protocol: Alkali Resistance Test
Objective: To assess the color stability of ultramarine pigment in a highly alkaline solution simulating the environment in fresh cement paste.
Materials:
-
Ultramarine pigment sample
-
Saturated calcium hydroxide (Ca(OH)₂) solution
-
Distilled water
-
Beakers (100 mL)
-
Spatula
-
Filter paper and funnel
-
White viewing surface (e.g., ceramic tile)
-
Control pigment sample (untreated)
Procedure:
-
Prepare a saturated Ca(OH)₂ solution by mixing excess Ca(OH)₂ with distilled water and allowing the undissolved solid to settle. Decant the clear supernatant.
-
Place 1 gram of the ultramarine pigment sample into a 100 mL beaker.
-
Add 50 mL of the saturated Ca(OH)₂ solution to the beaker.
-
Stir the mixture thoroughly with a spatula to ensure the pigment is fully wetted.
-
Cover the beaker and let it stand for 24 hours at room temperature.
-
After 24 hours, filter the pigment from the solution using filter paper.
-
Rinse the filtered pigment with a small amount of distilled water to remove excess Ca(OH)₂ solution.
-
Allow the pigment to dry completely in a desiccator or a low-temperature oven (not exceeding 50°C).
-
Once dry, place a small pile of the treated pigment next to a pile of the untreated control pigment on a white surface.
-
Press both piles flat with a clean spatula.
-
Visually compare the color of the treated and untreated pigments under consistent lighting conditions. Record any perceptible change in hue, saturation, or lightness.
Protocol: Evaluation of Pigment Effect on Concrete Properties
Objective: To determine the effect of ultramarine pigment on the setting time, air content, and compressive strength of concrete compared to a control mixture.
Materials:
-
Portland Cement (Type I or II)
-
Fine and coarse aggregates (conforming to ASTM C33)
-
Ultramarine pigment
-
Potable water
-
Concrete mixer
-
Slump cone (ASTM C143)
-
Air content meter (ASTM C231)
-
Apparatus for setting time test (ASTM C403)
-
Cylindrical compression test molds (e.g., 100x200 mm or 150x300 mm)
-
Compression testing machine (ASTM C39)
Procedure:
-
Mixture Preparation:
-
Design a control concrete mixture according to standard practice (e.g., ACI 211.1).
-
Design a pigmented concrete mixture with the same proportions as the control, but with the ultramarine pigment added at a specified dosage (e.g., 5% by weight of cement). The pigment should be pre-blended with the dry cement and aggregates before adding water.
-
The water-cement ratio should be kept constant for both mixtures.
-
-
Mixing:
-
Mix the control and pigmented concrete batches separately, ensuring a homogenous mixture.
-
-
Fresh Concrete Testing:
-
Immediately after mixing, perform a slump test on each batch to assess workability.
-
Measure the air content of each batch using an air content meter.
-
Prepare specimens for the time of setting test.
-
-
Specimen Casting and Curing:
-
Cast at least three cylindrical specimens from each batch for compressive strength testing at each desired age (e.g., 7, 28, and 90 days).
-
Cure the specimens in accordance with ASTM C192 (e.g., in a moist curing room or submerged in lime-saturated water).
-
-
Hardened Concrete Testing:
-
Determine the initial and final setting times for both mixtures.
-
At the designated ages, remove the cylindrical specimens from curing and test their compressive strength.
-
-
Data Analysis:
-
Compare the slump, air content, and setting times of the pigmented concrete to the control.
-
Calculate the average compressive strength for each set of specimens. The average strength of the pigmented concrete should be at least 90% of the control concrete at 28 days to meet ASTM C979 requirements.
-
Visualizations
Caption: Experimental workflow for evaluating ultramarine-pigmented cementitious materials.
Caption: Logical relationships between ultramarine properties and cement performance.
References
- 1. colourblaze.co.uk [colourblaze.co.uk]
- 2. Ultramarin Blue | scholz colour pigments [harold-scholz.de]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. scielo.org.co [scielo.org.co]
- 5. Cement Use Pigment Blue 29 Ultramarine Blue - Pigment Blue 29, Ultramarine Blue | Made-in-China.com [m.made-in-china.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultramarine blue pigment degradation in cementitious materials: a new approach to the phenomenon | Materiales de Construcción [materconstrucc.revistas.csic.es]
- 8. serraciments.com [serraciments.com]
- 9. researchgate.net [researchgate.net]
- 10. serraciments.com [serraciments.com]
- 11. store.astm.org [store.astm.org]
- 12. store.astm.org [store.astm.org]
- 13. dl.astm.org [dl.astm.org]
- 14. engmech.cz [engmech.cz]
Application Notes and Protocols: Ultramarine as a Heterogeneous Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ultramarine, a well-known inorganic pigment with a vibrant blue hue, has recently garnered attention for its potential as a low-cost, heterogeneous catalyst in organic synthesis. Its structure is analogous to that of zeolites, featuring a sodalite cage framework composed of aluminosilicate units. This structure imparts acidic properties, specifically Brønsted and Lewis acid sites, which are the cornerstone of its catalytic activity.[1][2] These application notes provide an overview of the current understanding of ultramarine's catalytic properties, detail established protocols for its use, and explore its potential in a broader range of organic transformations.
Catalytic Properties of Ultramarine
The catalytic prowess of ultramarine stems from its zeolite-like structure. Key characteristics include:
-
Solid Acidity: The aluminosilicate framework generates both Brønsted and Lewis acid sites, which are crucial for catalyzing a variety of acid-mediated organic reactions.[2]
-
Heterogeneous Nature: As a solid catalyst, ultramarine offers significant advantages in terms of ease of separation from the reaction mixture, potential for recyclability, and simplified product purification.
-
Natural vs. Synthetic Variants: Studies have shown that natural ultramarine (lazurite) can exhibit higher catalytic activity than its synthetic counterparts. This is attributed to a higher concentration of cations like calcium, which can enhance certain reactions.[2]
-
Thermal Stability: Ultramarine pigments are produced at high temperatures, indicating good thermal stability suitable for various reaction conditions.
Established Catalytic Applications
Research into the catalytic applications of ultramarine is an emerging field. To date, the most well-documented reactions are alcohol dehydrations.
Dehydration of Methanol to Dimethyl Ether
Ultramarine has been demonstrated to effectively catalyze the dehydration of methanol to produce dimethyl ether, a valuable green solvent and chemical intermediate. This reaction serves as a benchmark for ultramarine's catalytic activity.[1][3]
Experimental Protocol:
-
Catalyst Preparation: Synthetic or natural ultramarine powder can be used directly. For enhanced activity, the catalyst can be de-cationized by treatment with a weak acid to increase the number of acid sites.[1]
-
Reaction Setup: The reaction is typically carried out in a fixed-bed microreactor. A known weight of the ultramarine catalyst is packed into the reactor.
-
Reaction Conditions: Methanol vapor, carried by an inert gas (e.g., nitrogen or argon), is passed over the heated catalyst bed.
-
Product Analysis: The reaction products are analyzed online using gas chromatography-mass spectrometry (GC-MS) to determine the conversion of methanol and the yield of dimethyl ether.[1]
Quantitative Data Summary:
| Catalyst Type | Temperature (°C) | Methanol Conversion (%) | Dimethyl Ether Yield (%) | Reference |
| Synthetic Ultramarine | 178 | Lower than natural ultramarine | Not specified | [1] |
| Natural Lazurite | 178 | Higher than synthetic ultramarine | Not specified | [1] |
| De-cationized Synthetic Ultramarine | Not specified | 4.91 times higher than non-treated | Not specified | [1] |
Note: Specific yield percentages for the methanol dehydration are not detailed in the provided search results, but the relative activities are highlighted.
Dehydration of Linalool
Synthetic ultramarine blue and violet have been shown to catalyze the dehydration of linalool, a terpene alcohol, which is relevant in the context of fragrance degradation.[1]
Experimental Protocol:
-
Catalyst: Synthetic ultramarine blue or violet powder.
-
Reaction Setup: The reaction is performed in a micro-reactor at elevated temperatures.
-
Analysis: The conversion of linalool and the formation of dehydration products are monitored by GC-MS. The proposed mechanism involves the formation of intermediate carbonium ions on the Brønsted acid sites of the ultramarine.[1]
Potential Applications in Organic Synthesis
Based on its demonstrated solid acid catalytic activity, ultramarine holds promise for a wider range of organic transformations. The following are potential applications that warrant further investigation.
Friedel-Crafts Reactions
The Lewis acid sites on ultramarine could potentially catalyze Friedel-Crafts alkylation and acylation reactions, which are fundamental for C-C bond formation in aromatic chemistry.
Knoevenagel Condensation
The basic sites that can be present in zeolitic materials, or the ability of the acid sites to activate carbonyl groups, suggest that ultramarine could be explored as a catalyst for Knoevenagel condensation reactions between aldehydes or ketones and active methylene compounds.
Michael Addition
As a solid acid, ultramarine could facilitate the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a key reaction in the synthesis of a wide array of organic molecules.
Synthesis of Heterocycles
Many syntheses of heterocyclic compounds are acid-catalyzed. Ultramarine could serve as a heterogeneous catalyst for cyclization and condensation reactions leading to the formation of various heterocyclic rings.
Visualizations
To aid in the conceptual understanding of ultramarine's application as a catalyst, the following diagrams illustrate a general experimental workflow and the logical relationship of its catalytic properties.
Caption: A general workflow for a batch organic reaction using ultramarine as a heterogeneous catalyst.
Caption: The relationship between ultramarine's structure, properties, and catalytic applications.
Conclusion and Future Outlook
Ultramarine presents itself as a promising, readily available, and cost-effective heterogeneous catalyst for organic synthesis. While its application has been primarily demonstrated in alcohol dehydration, its inherent properties as a solid acid suggest a much broader scope of utility. Further research is warranted to explore its efficacy in a wider array of organic reactions, to optimize reaction conditions, and to fully characterize its performance, including catalyst loading, reusability, and substrate scope. The development of ultramarine-based catalysts could offer a sustainable and economical alternative to traditional homogeneous acid catalysts in the fine chemical and pharmaceutical industries.
References
Troubleshooting & Optimization
Technical Support Center: Ultramarine Pigment Stability in Oil-Based Media
This technical support center provides in-depth information, troubleshooting guides, and experimental protocols for researchers and professionals investigating the degradation phenomenon known as "ultramarine sickness" in oil paintings.
Frequently Asked Questions (FAQs)
Q1: What is "ultramarine sickness"?
A1: "Ultramarine sickness," also known as "ultramarine disease," refers to the degradation of ultramarine blue paint layers, which can manifest as a greyish or yellowish-grey discoloration, whitening, dullness, crumbling, or flaking.[1][2][3] Historically, this was attributed to the chemical breakdown of the pigment itself. However, recent research has identified two primary mechanisms:
-
Pigment Degradation (Acid Hydrolysis): The traditional explanation posits that the ultramarine pigment, a sulfur-containing sodium aluminosilicate with a zeolite-like structure, is susceptible to acidic environments.[1][4] In the presence of acid and moisture, the aluminosilicate framework that houses the sulfur radical chromophore (S₃⁻) breaks down, leading to a loss of the blue color.[1][5] This can be triggered by acidic atmospheric pollutants (e.g., SO₂) or acidic components in the paint's ground or binding medium.[1][2][6]
-
Binder Degradation (Photo-catalysis): A more recent and widely supported theory suggests that the primary cause is the degradation of the oil binding medium, not the pigment.[7][8][9] In this process, the ultramarine pigment acts as a photo-catalyst, particularly in the presence of UV radiation, accelerating the oxidation and breakdown of the binder (e.g., linseed oil) via free-radical processes.[7][9][10] This deterioration of the binder matrix creates microscopic roughness and cracks on the paint surface, which scatter light and result in a whitened or greyish appearance, even though the pigment particles themselves remain chemically intact and blue.[10][11]
Q2: What are the primary risk factors for ultramarine sickness?
A2: The primary risk factors are environmental and material-based:
-
High Acidity: Exposure to acidic pollutants or the use of acidic grounds, primers, or binders can directly attack the pigment's structure.[1][2]
-
UV Radiation and Light Exposure: Light, especially its UV component, provides the energy for the photo-catalytic degradation of the oil binder, which is considered the main pathway for the "sickness".[7][10]
-
High Humidity: Moisture can facilitate the acidic hydrolysis of the pigment and may contribute to the swelling of the paint medium, increasing opacity and whitening.[2][6]
-
Binder Composition: The type and quality of the oil binder are critical. Binders that are more prone to oxidation may degrade faster.[3][12] The high polarity of the ultramarine pigment can also make it challenging to create a stable oil paint that does not separate.[1]
Q3: Can ultramarine sickness be reversed or treated?
A3: Reversal is generally not possible. If the degradation is due to the chemical breakdown of the pigment, the color loss is permanent. If the issue is binder degradation, the whitening effect is caused by irreversible changes in the physical structure of the paint film. Conservation efforts focus on stabilization and prevention of further decay. Treatment strategies are complex and must be tailored to the specific artwork, but they often involve consolidation of flaking paint and the application of protective varnishes with UV inhibitors.
Q4: How can the risk of ultramarine sickness be minimized during formulation and experimentation?
A4: Prevention is key.
-
Control the Substrate: Use non-acidic (pH-neutral or slightly alkaline) grounds and primers.
-
Select Stable Binders: Use high-quality, well-purified drying oils. The addition of light stabilizers, such as Hindered Amine Light Stabilizers (HALS), into the medium has been shown to inhibit the free-radical degradation process.[9]
-
Environmental Control: Protect finished surfaces from UV radiation using UV-filtering glass or varnishes. Maintain a stable environment with controlled humidity and temperature, and ensure air is filtered to remove acidic pollutants.
Troubleshooting Guide
Problem: A recently formulated ultramarine oil paint film appears dull, hazy, or greyish.
| Potential Cause | Diagnostic Questions | Recommended Action |
| Binder Degradation | Was the film exposed to intense light or UV radiation during drying? What was the composition of the oil binder? | Reduce light exposure during curing. Consider reformulating with a UV stabilizer (e.g., HALS). Analyze binder for signs of oxidation using techniques like FTIR or GC-MS. |
| Moisture Absorption | Was the paint film dried in a high-humidity environment? Does the dullness change with ambient humidity? | Ensure drying occurs in a controlled environment (e.g., 50% ± 5% RH).[7] Prolonged drying can lead to water absorption and swelling of the medium.[2][6] |
| Incompatibility | Does the paint film appear homogenous under magnification? Are there signs of pigment-binder separation? | The high polarity of ultramarine can lead to poor integration with non-polar binders.[1] Re-evaluate the formulation, possibly including surfactants or other stabilizing additives. |
Problem: An aged ultramarine paint film is exhibiting cracking, flaking, and color desaturation.
| Potential Cause | Diagnostic Questions | Recommended Action |
| Advanced Binder Degradation | Does the paint surface appear chalky or rough under a microscope? Is the paint film brittle? | This is a classic symptom of advanced photo-catalytic binder breakdown.[3][11] The paint film has lost its integrity. For conservation, this requires consolidation. For research, this indicates a failure of the binder system. |
| Acid Hydrolysis of Pigment | Was the sample exposed to an acidic environment? Does analysis (e.g., Raman, NMR) show a change in the pigment's chemical structure? | This suggests the pigment itself has degraded.[1][7] This is less common in oil paints than binder degradation but can occur. Ensure all materials (grounds, adjacent paint layers) are pH neutral. |
Data Presentation
Table 1: Influence of Key Factors on the Stability of Ultramarine Oil Paint Films
| Factor | Condition | Primary Degradation Mechanism | Effect on Stability | Reference |
| Acidity | pH < 6 in ground or environment | Pigment Hydrolysis | High Risk: Accelerates breakdown of the pigment's aluminosilicate structure, causing irreversible color loss. | [2] |
| UV Radiation | High-intensity UV exposure | Binder Photo-catalysis | High Risk: Ultramarine acts as a catalyst, causing rapid oxidation and embrittlement of the oil binder, leading to whitening and cracking. | [7][9][10] |
| Binding Medium | Linseed Oil, Urea-Aldehyde Resin | Binder Photo-catalysis | Moderate to High Risk: Standard binders are susceptible to photo-catalytic degradation by the pigment. | [3][7][8] |
| Additives | Hindered Amine Light Stabilizers (HALS) | Inhibition of Free-Radicals | Protective: HALS can interrupt the free-radical chain reactions, significantly slowing binder degradation. | [9] |
| Humidity | Relative Humidity > 70% | Pigment Hydrolysis / Physical Effects | Moderate Risk: Facilitates acid attack on the pigment and can cause physical swelling of the paint film, increasing light scatter. | [2][6] |
| Pigment Type | Synthetic Ultramarine | Both Mechanisms | Moderate Risk: Synthetic ultramarine is more susceptible to "sickness" than natural lapis lazuli, potentially due to smaller, more uniform particles which increase catalytic surface area. | [2][6][13] |
Mandatory Visualizations
Chemical and Physical Degradation Pathways
Troubleshooting Workflow for Paint Film Degradation
Experimental Prevention Protocol Logic
Experimental Protocols
Protocol: Accelerated Aging and Colorimetric Analysis of Ultramarine Oil Paint Films
1. Objective: To assess the stability of an experimental ultramarine oil paint formulation by subjecting it to accelerated aging conditions and quantifying the resulting optical and physical changes.
2. Materials & Equipment:
-
Substrate: pH-neutral canvas boards or glass plates.
-
Paint Formulation: Test sample of ultramarine pigment dispersed in a specified oil binder. Control sample (e.g., titanium white in the same binder).
-
Applicator: Drawdown bar or blade for uniform film thickness (e.g., 100 µm).
-
Accelerated Aging Chamber: Q-UV chamber or similar, capable of controlling temperature, humidity, and UV irradiance (UVA-340 lamps recommended).
-
Spectrophotometer/Colorimeter: To measure CIE Lab* color space values.
-
Scanning Electron Microscope (SEM): For imaging surface morphology.
-
FTIR Spectrometer: For analyzing chemical changes in the binder.
3. Methodology:
-
Phase 1: Sample Preparation
-
Prepare the substrate by applying a pH-neutral acrylic gesso primer. Allow to cure for 24 hours.
-
Apply the test and control paint formulations to the substrates using a drawdown bar to ensure a consistent and uniform film thickness.
-
Allow the samples to cure in a controlled, dark environment (20°C, 50% RH) for a minimum of 7 days or until touch-dry.
-
Take baseline measurements for all samples:
-
Measure CIE Lab* values at five designated points per sample.
-
Obtain baseline SEM images and FTIR spectra from a representative sample of each formulation.
-
-
-
Phase 2: Accelerated Aging
-
Place the prepared samples in the accelerated aging chamber.
-
Set the aging cycle conditions. Based on published studies, a relevant cycle would be:
-
Irradiance: 0.89 W/m²/nm at 340 nm.
-
Temperature: 60°C Black Panel Temperature.
-
Humidity: 50% ± 5% RH.
-
Duration: 1500 hours, with measurements taken at 500-hour intervals.[7]
-
-
-
Phase 3: Analysis and Data Interpretation
-
At each 500-hour interval, remove the samples and allow them to acclimate to lab conditions for 2 hours.
-
Colorimetry: Remeasure the Lab* values at the same designated points. Calculate the total color change (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²]. An increase in the L value (lightness) and a decrease in the b* value (yellowness/blueness) are indicative of whitening/fading.
-
Microscopy: Use SEM to examine the surface of the aged samples. Look for evidence of micro-cracking, increased surface roughness, or pigment exposure, which are signs of binder degradation.
-
Spectroscopy: Use FTIR to analyze the chemical state of the binder. Look for an increase in the intensity of carbonyl absorption bands (around 1725 cm⁻¹), indicating oxidation of the oil.
-
Reporting: Compile the quantitative colorimetric data into tables comparing the ultramarine sample to the control. Correlate the ΔE* values with observations from SEM and FTIR to determine whether degradation is primarily optical (binder decay) or chemical (pigment decay).
-
References
- 1. Paint Components | Synthetic Ultramarine Blue degradation phenomena |Modern Paint Damage Atlas [modernpaintdamageatlas.nl]
- 2. naturalpigments.com [naturalpigments.com]
- 3. nicas-research.nl [nicas-research.nl]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Ultramarine Blue Pigment: Unveiling Its Timeless Beauty and Scientific Wonders – Painting Best Practices [paintingbestpractices.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. research.tudelft.nl [research.tudelft.nl]
- 9. Event: A New Perspective on the Phenomenon of "Ultramarine Disease" in Paintings - Unive [unive.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Luxury blue paint pigment catalyses its own ‘disease’ | Research | Chemistry World [chemistryworld.com]
- 13. Ultramarine - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Acid Resistance of Ultramarine Pigments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the acid stability of ultramarine pigments.
Frequently Asked Questions (FAQs)
Q1: Why is my ultramarine pigment fading or discoloring when exposed to acidic conditions?
Ultramarine pigments owe their vibrant blue color to polysulfide radical anions (primarily S₃⁻ and S₂⁻) trapped within a cage-like aluminosilicate framework (sodalite structure).[1][2] This structure is susceptible to attack by acids. Hydrogen ions (H+) from the acidic medium can penetrate this framework and react with the sulfur chromophores. This reaction generates colorless hydrogen sulfide (H₂S) and elemental sulfur, which disrupts the chromophores and leads to a rapid loss of the blue color.[1][3] The acidic environment can also compromise the pigment's crystalline structure, further contributing to the degradation.[1][4] This inherent sensitivity is often referred to as "ultramarine disease" or "ultramarine sickness".[3][5][6]
Q2: What are the primary methods to improve the acid resistance of ultramarine pigments?
The most effective and widely researched method is to create a protective barrier on the surface of the pigment particles through microencapsulation.[7][8] This is typically achieved by coating the particles with a dense, uniform, and acid-impermeable layer. The most common coating material is silica (SiO₂).[9][10][11] Other approaches include surface treatment with silane coupling agents, which can be used after an initial silica coating to further enhance resistance and improve compatibility with organic materials like plastics.[12]
Q3: How does a silica coating protect the pigment from acid attack?
A continuous and dense silica film encapsulates the ultramarine particle, acting as a physical barrier that prevents hydrogen ions from reaching and reacting with the internal sulfur chromophores.[1][13] This protective layer effectively seals the open-cage structure of the ultramarine, significantly enhancing its stability and durability in acidic environments.[1][11]
Q4: My silica-coated ultramarine pigment still shows poor acid resistance. What are the likely causes?
Several factors during the coating process can lead to an incomplete or permeable protective layer:
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Incomplete Coverage: The coating process may not have fully encapsulated the pigment particles, leaving areas exposed to acid attack. This can be caused by non-optimal reaction conditions.[11][13]
-
Porous Coating: The silica layer might be porous, allowing acid to penetrate. The rate of addition of silica precursors and the solid content in the slurry are critical factors; for instance, a slow addition rate of sodium silicate helps form a denser film.[13]
-
Coating Abrasion: During dispersion into a medium (like a plastic or paint), mechanical stress can abrade or damage the protective coating, reducing its effectiveness.[8] Newer encapsulation technologies aim to improve the abrasion resistance of the coating.[11]
-
Non-optimal Coating Parameters: The mass ratio of the silica precursor to the pigment, pH, reaction time, and temperature are all critical. Deviating from the optimal conditions for a specific method can result in a suboptimal protective layer.[10][13]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Significant color loss after acid exposure test. | Incomplete or porous silica coating. | Optimize the coating process. Verify the mass ratio of silica precursor to pigment, the pH of the reaction, and the reaction time and temperature. Consider a two-step coating process for a denser film.[7][10] |
| Coated pigment performs poorly after being mixed into a polymer. | The protective coating has been damaged by mechanical abrasion during dispersion. | Use a pigment with an improved, more abrasion-resistant coating.[8][11] Alternatively, adjust dispersion methods to minimize shear stress. |
| Inconsistent acid resistance across different batches. | Lack of precise control over experimental parameters. | Strictly control all reaction parameters, including precursor addition rate, solid content of the slurry, temperature, and pH.[13][14] Ensure thorough and uniform mixing. |
| The solution becomes turbid and milky white during the acid test. | Severe degradation of the pigment's aluminosilicate structure. | This indicates a fundamental failure of the protective coating. Re-evaluate the entire coating methodology, from precursor selection to the final drying and collection steps.[1] |
Experimental Protocols & Data
Protocol 1: Standard Acid Resistance Test
This protocol is a generalized method for evaluating the acid resistance of ultramarine pigments.
-
Preparation: Prepare a 2% (or other specified concentration, e.g., 0.8%, 1.0%, 10%) hydrochloric acid (HCl) solution.[1][7][15][16]
-
Sample Weighing: Accurately weigh 0.5 g of the pigment sample and place it into a test tube.[15] Prepare a second test tube with 0.5 g of the same pigment as a control.
-
Immersion: Add 20 mL of the HCl solution to the sample test tube and 20 mL of distilled water to the control test tube.[15]
-
Agitation: Tightly cap the test tubes and shake vigorously on an electric oscillator for a set period (e.g., 5 minutes).[15]
-
Observation & Filtration: Visually inspect the color change in the solution and of the pigment. Filter the contents of both tubes.
-
Evaluation: Assess the acid resistance by comparing the color of the acid-treated pigment (filter cake) and the filtrate against the control. The result can be quantified using a colorimeter to measure ΔE values or graded on a standardized scale (typically 1-5 or 1-10, where the highest value is best).[1][13][15]
Protocol 2: Silica Coating via Sol-Gel Method (TEOS Precursor)
This protocol describes a common method for applying a silica coating to improve acid resistance.
-
Dispersion: Disperse 1.0 g of ultramarine pigment in a suitable solvent mixture (e.g., ethanol and water).
-
Catalyst Addition: Add an ammonia solution (NH₃·H₂O) as a catalyst to the pigment dispersion and stir. A typical amount might be 4.50 mL.[9][17]
-
Precursor Addition: Slowly add 1.20 mL of tetraethyl orthosilicate (TEOS) as the silica precursor to the stirring mixture.[9][17]
-
Reaction: Allow the reaction to proceed for several hours at a controlled temperature to facilitate the hydrolysis and condensation of TEOS onto the pigment surface.
-
Washing and Collection: Collect the coated pigment by filtration or centrifugation. Wash the product multiple times with ethanol and then deionized water to remove unreacted reagents.
-
Drying: Dry the final product in an oven at a specified temperature (e.g., 135°C).[13]
Quantitative Data on Acid Resistance Improvement
Table 1: Comparison of Unmodified vs. Modified Ultramarine Pigments in HCl Solutions
| Pigment Type | Acid Concentration | Mass Loss (%) | ΔE (Color Difference) | Visual Observation | Reference |
| Unmodified Ultramarine | 0.8% HCl | 30.79 | 5.89 | Significant fading, solution becomes turbid | [1] |
| Unmodified Ultramarine | 1.0% HCl | 29.94 | 3.70 | Significant fading, solution becomes turbid | [1] |
| Modified Ultramarine (Dodecyltrimethoxysilane) | 0.8% HCl | < 4 | < 2.25 | Minimal color change, retains blue hue | [1] |
| Modified Ultramarine (Dodecyltrimethoxysilane) | 1.0% HCl | < 4 | < 2.25 | Minimal color change, retains blue hue | [1] |
Table 2: Optimal Conditions for Silica Coating Processes
| Coating Method | Silica Precursor | Key Parameter | Optimal Value | Resulting Acid Resistance Grade (1-10 Scale) | Reference |
| Dense Silica Coating | Sodium Silicate | Silica adding rate | 5 g/h | 9 | [13] |
| Solid content in slurry | 6 g/L | [13] | |||
| Coating time | 2.5 h | [13] | |||
| Silica Coating | Sodium Metasilicate | Mass ratio (silicate:pigment) | 3.75 | 8 | [10] |
| Solid content | 60 g/L | [10] | |||
| Two-Step (Dense Liquid + Sol-Gel) | Not specified | - | - | 10 | [7] |
Visualizations
Caption: Mechanism of acid degradation in ultramarine pigments.
Caption: General workflow for improving pigment acid resistance.
Caption: Key parameters influencing final acid resistance.
References
- 1. Research on the Preparation of Ultramarine Pigments from Palygorskite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. GROUNDBREAKING NEW ACID RESISTANT PIGMENT FOR PLASTICS LAUNCHING AT CHINAPLAS 2007 [pressreleasefinder.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of Acid Resistance for Ultramarine Blue by Silica Coatings | Scientific.Net [scientific.net]
- 11. pcimag.com [pcimag.com]
- 12. JPS6183258A - Surface-treated ultramarine - Google Patents [patents.google.com]
- 13. Preparation of Acid-Resistant Ultramarine Pigment by Dense Silica Coating Process | Scientific.Net [scientific.net]
- 14. GB2046287A - Process for preparing a stable ultramarine composition - Google Patents [patents.google.com]
- 15. lr-test.com [lr-test.com]
- 16. Analysis and determination of acid resistance of pigments [en1.nbchao.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Controlling Particle Size in Ultramarine Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the control of particle size during the synthesis of ultramarine pigments.
Frequently Asked questions (FAQs)
Q1: What is the primary determinant of particle size in the final ultramarine product?
A1: The final particle size of ultramarine pigment is primarily determined by the post-synthesis grinding and milling process.[1] The initial synthesis yields a crude product that is then subjected to wet processing, which includes grinding to break down agglomerates and reduce the particle size to the desired range, typically between 1 and 3 microns for technical applications.[1] However, synthesis conditions such as calcination temperature and duration can influence the crude product's crystalline structure and hardness, which in turn affects the efficiency of the grinding stage.
Q2: How do the raw materials influence the final particle size and morphology?
A2: The choice and purity of raw materials are critical. Using aluminosilicate sources with a low Si/Al ratio, such as zeolite A, is favorable for the formation of the desired sodalite structure.[2] The use of nano-clay as a substitute for traditional kaolin has been shown to produce ultramarine pigments with smaller particles.[3] The initial particle size of the raw materials, like kaolin or pre-treated silts, can also play a role; using finer raw materials can lead to a more uniform reaction and potentially smaller, more consistent final particles after processing.[2] Iron impurities in the raw materials can significantly dull the color.[4][5]
Q3: What is the effect of calcination temperature and time on particle characteristics?
A3: Calcination temperature and duration are crucial variables that affect the formation of the ultramarine's sodalite crystal structure and the encapsulation of the sulfur chromophores (S₃⁻ and S₂⁻).[6][7] Temperatures typically range from 500°C to 900°C.[6][8]
-
Too low a temperature or insufficient time may lead to an incomplete reaction, resulting in a pale or off-color product with poor crystal formation, which can affect the final particle integrity.
-
Excessively high temperatures or prolonged duration can lead to particle sintering and the formation of hard agglomerates that are difficult to grind down, potentially resulting in a larger average particle size. The optimal temperature is often a multi-stage process, for instance, a first stage at 400°C to facilitate initial reactions, followed by a second stage at a higher temperature (e.g., 800-900°C) for the main synthesis.[6][7]
Q4: Can particle size affect the color and optical properties of the pigment?
A4: Yes, particle size has a direct and significant impact on the pigment's optical properties. Finer particles (typically < 3 µm) result in higher tinting strength, a brighter appearance, and often a greener undertone.[1] Coarser particles produce a less vivid pigment.[9] Synthetic ultramarine generally has smaller and more uniform particles than its natural counterpart, leading to a more intense and consistent blue color.[10] The final hue is determined by the ratio of blue (S₃⁻) to yellow (S₂⁻) chromophores within the crystal lattice.[6][9]
Troubleshooting Guide
This section addresses common problems encountered during ultramarine synthesis, with a focus on achieving the desired particle size.
Problem 1: The final pigment has an average particle size that is too large (> 5 µm).
| Potential Cause | Recommended Solution |
| Inefficient Grinding/Milling | The crude product was not ground for a sufficient duration or with the proper intensity. |
| Solution: Increase the grinding time. Optimize the grinding media (e.g., type and size of balls in a ball mill). Ensure the slurry concentration during wet grinding is optimal for particle-media interaction. | |
| Particle Agglomeration | Hard agglomerates formed during calcination due to excessively high temperatures or prolonged heating times. |
| Solution: Reduce the peak calcination temperature or shorten the duration at the peak temperature. Introduce a controlled, slower cooling rate after calcination to minimize thermal shock and stress that can lead to hard aggregate formation. | |
| Impure Raw Materials | Presence of impurities that act as sintering aids during calcination. |
| Solution: Use higher purity raw materials, particularly the kaolin or zeolite source.[5] Ensure raw materials are properly dried, as excess moisture can interfere with the reaction.[5][11] |
Problem 2: The particle size distribution is too broad.
| Potential Cause | Recommended Solution |
| Non-Uniform Grinding | The grinding process is not effectively breaking down all particles uniformly. |
| Solution: After grinding, implement a classification step (e.g., sedimentation or centrifugation) to separate the particles into discrete size fractions.[1] This allows for the isolation of the desired particle size range. | |
| Inhomogeneous Raw Mixture | The raw materials (kaolin, soda ash, sulfur, etc.) were not mixed homogeneously before calcination. |
| Solution: Ensure thorough mixing and grinding of the raw materials for at least 20 minutes to achieve a homogeneous powder before loading into the crucible.[6] |
Problem 3: The pigment color is weak, pale, or off-color.
| Potential Cause | Recommended Solution |
| Incorrect Particle Size | As noted, particle size directly impacts color intensity. If particles are too coarse, the color will be less vivid.[9] |
| Solution: Follow the steps in "Problem 1" to reduce the average particle size. Finer particles provide greater tinting strength.[1] | |
| Incorrect Reagent Ratios | An improper ratio of sulfur to sodium carbonate can lead to an imbalance of the S₃⁻ (blue) and S₂⁻ (yellow) chromophores.[6][8] |
| Solution: Adjust the mass ratio of your reagents. An excess of sodium carbonate tends to favor the formation of the blue S₃⁻ chromophore.[8] | |
| Incomplete Reaction | The calcination temperature was too low or the duration was too short. |
| Solution: Increase the calcination temperature or time according to established protocols (e.g., 800°C for 2-8 hours).[2][6] Consider a two-stage heating process.[6] |
Quantitative Data Summary
The following table summarizes key experimental parameters from various synthesis protocols.
| Parameter | Method 1 (Zeolite-based)[8] | Method 2 (Palygorskite-based)[6] | Method 3 (Reservoir Silt-based)[2] |
| Primary Aluminosilicate | Zeolite A (from kaolin waste) | Purified Palygorskite | Reservoir Silts (<5 µm fines) |
| Key Reagents | Zeolite A, Sulfur, Sodium Carbonate | Palygorskite, Na₂CO₃, Sulfur, Rosin | Silts, Na₂CO₃, Sulfur, Active Carbon |
| Calcination Temp. | 500°C | 400°C (1 hr) -> 800°C (1 hr) -> 800°C (2 hr) | 800°C |
| Calcination Time | 5 hours | 4 hours total | 8 hours |
| Resulting Particle Size | Not specified | 2 - 3 µm (uniform distribution) | < 5 µm (meets commercial spec) |
| Optimal Raw Material Ratio | S/Na₂CO₃ molar ratio = 1 | Palygorskite:Na₂CO₃:Sulfur = 2:6:3 | (Na₂CO₃+S₈)/silts = 1.5; C/silts = 0.2 |
Experimental Protocols
Protocol 1: Synthesis from Zeolite A
This protocol is adapted from the methodology for synthesizing ultramarine from zeolite A.[8]
-
Preparation of Zeolite A: If starting from kaolin, mix 200 g of kaolin (calcined at 700°C) with 600 mL of 5 mol/L NaOH solution. Heat at 95°C with mechanical stirring for 2 hours. Rinse the product with distilled water until the pH is ~7 and dry at 105°C for 24 hours.
-
Mixing: Mix 1 g of the prepared Zeolite A with elemental sulfur and sodium carbonate in a porcelain crucible. Maintain a molar ratio of 1 for S/Na₂CO₃. The total mass of the S/Na₂CO₃ additive can be varied (e.g., 10% to 50% of the zeolite mass) to fine-tune the color.
-
Calcination: Homogenize the mixture. Place the mixture in a closed porcelain crucible and calcine at 500°C for 5 hours in a muffle furnace.
-
Cooling & Processing: Allow the crucible to cool to room temperature. The crude product can then be ground, washed with deionized water to remove soluble impurities, and dried to obtain the final pigment.[1]
Protocol 2: Two-Stage Synthesis from Palygorskite
This protocol is adapted from a method using palygorskite to produce a uniform pigment.[6]
-
Mixing: Weigh and combine purified palygorskite, anhydrous sodium carbonate, and sulfur in a mass ratio of approximately 2:6:3. Add a reducing agent such as rosin.
-
Grinding: Thoroughly grind the mixture in a mortar for 20 minutes until a homogeneous powder is formed.
-
Calcination (Stage 1): Place the mixture into a ceramic crucible, compact it, and cover it. Heat in a muffle furnace to 400°C and hold for 1 hour.
-
Calcination (Stage 2): Gradually increase the temperature to 800°C over 1 hour, then maintain the temperature at 800°C for an additional 2 hours.
-
Cooling & Processing: After the calcination is complete, allow the furnace to cool to room temperature. The resulting crude product is then ready for grinding, washing, and drying to achieve the desired particle size and purity. The expected particle size from this method is a uniform 2-3 µm.[6]
Visualized Workflows and Logic
Caption: General experimental workflow for ultramarine pigment synthesis.
Caption: Troubleshooting decision tree for particle size control.
Caption: Influence of key parameters on final particle size.
References
- 1. pcimag.com [pcimag.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ELEMENTAL CHEMISTRY: Ultramarine Blue [elementalchemistry.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. A Systematic Examination of Colour Development in Synthetic Ultramarine According to Historical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. naturalpigments.com [naturalpigments.com]
- 11. US7632347B2 - Ultramarine pigment synthesis process - Google Patents [patents.google.com]
Technical Support Center: Ultramarine Pigment Dispersions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the dispersion of ultramarine pigments in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is my ultramarine dispersion exhibiting poor color strength and a speckled or uneven appearance?
A1: This issue is typically caused by pigment agglomeration or flocculation, where primary pigment particles clump together.[1] Agglomerates are tightly bound clusters that require significant mechanical force to break apart, while flocculates are looser clusters that can sometimes be redispersed with mild shear.[2] Both prevent uniform distribution of the pigment, leading to reduced color development, lower gloss, and inconsistencies in the final product.[2]
Troubleshooting Steps:
-
Verify Mechanical Energy Input: Ensure your dispersion equipment (e.g., high-shear mixer, bead mill) is operating at optimal settings to provide sufficient energy to break down agglomerates.[3]
-
Assess Dispersant Efficacy: The choice and concentration of the dispersing agent are critical. For inorganic pigments like ultramarine in water, anionic dispersants such as sodium polycarboxylates or polyacrylates are highly effective.[4][5] They work by adsorbing onto the pigment surface and creating electrostatic repulsion between particles.[6]
-
Check for pH Drift: The pH of the medium significantly impacts dispersion stability. An incorrect pH can reduce the effectiveness of anionic dispersants.
-
Review Order of Addition: The standard procedure is to first dissolve the dispersant in water, followed by the addition of the pigment under agitation.[7]
Q2: The color of my ultramarine dispersion has faded, shifted, or turned into a grayish slurry. What is happening?
A2: This phenomenon is likely "ultramarine sickness," which is the irreversible degradation of the pigment structure due to acidic conditions.[8] Ultramarine is an aluminosilicate containing a sulfur chromophore and is extremely sensitive to acids.[8] Even mildly acidic environments (pH < 6) can cause the pigment's sodalite cage structure to break down, releasing hydrogen sulfide gas and destroying the blue color.[8]
Troubleshooting Steps:
-
Measure and Adjust pH: Immediately measure the pH of your dispersion. Ultramarine is stable in neutral to alkaline conditions.[4] The ideal pH range for many water-based formulations is between 7.8 and 9.0 to ensure both pigment and binder stability.[9] Use a suitable alkaline agent like AMP (aminomethyl propanol) or ammonia to adjust the pH if necessary.
-
Identify Acidic Components: Review your formulation for any acidic raw materials (resins, additives, etc.) that could be lowering the pH.
-
Consider Surface-Treated Pigments: For applications requiring higher stability, consider using ultramarine pigments with a surface treatment (e.g., silica coating), which can improve resistance to acids.[10]
Q3: My ultramarine dispersion is settling quickly, forming a dense layer at the bottom. How can I improve its stability?
A3: Rapid settling occurs when the forces keeping the pigment particles suspended are overcome by gravity. This is a sign of an unstable dispersion. Key factors influencing settling include particle size, pigment density, the viscosity of the medium, and the quality of the pigment stabilization.[2]
Troubleshooting Steps:
-
Optimize Dispersant: Ensure you are using an adequate amount of a suitable dispersant to provide strong repulsive forces between particles. An excess of dispersant can sometimes be detrimental.[8]
-
Incorporate a Rheology Modifier: Add a thixotropic agent or rheology modifier, such as xanthan gum or HEC (hydroxyethyl cellulose), to the formulation. These additives build a network structure within the liquid at rest, increasing low-shear viscosity and preventing particles from settling.[1]
-
Refine Particle Size: Larger or poorly dispersed particles will settle faster. Ensure your dispersion process achieves a fine and narrow particle size distribution.
-
Control Temperature: Elevated temperatures can sometimes decrease viscosity and destabilize the dispersion, accelerating settling.[11]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common ultramarine dispersion issues.
Data & Stabilization
Pigment Stabilization in Aqueous Media
Effective dispersion requires overcoming the natural tendency of particles to re-agglomerate. Dispersants achieve this through two primary mechanisms: electrostatic stabilization and steric stabilization. In aqueous systems, electrostatic stabilization is particularly relevant for inorganic pigments like ultramarine.[2]
Effect of pH on Particle Surface Charge (Zeta Potential)
The stability of a particle dispersion can be predicted by its zeta potential, which measures the magnitude of the electrostatic charge on the particle surface. A higher absolute zeta potential (typically > |30| mV) indicates strong inter-particle repulsion and a more stable dispersion. The isoelectric point (IEP) is the pH at which the zeta potential is zero, leading to maximum agglomeration.
| pH | Representative Zeta Potential (mV) for Alumina[3][12] | Dispersion Stability Prediction |
| 4 | +40 mV | Stable (Cationic) |
| 6 | +10 mV | Unstable |
| 7.6 | 0 mV | Highly Unstable (Isoelectric Point) |
| 9 | -30 mV | Stable (Anionic) |
| 11 | -50 mV | Very Stable (Anionic) |
Impact of Dispersant on Particle Size
The primary goal of dispersion is to reduce pigment agglomerates to their primary particle size. The choice and concentration of the dispersant are critical to achieving and maintaining a small particle size. The following table, based on representative data for inorganic pigments (TiO₂) in water, demonstrates the effectiveness of a polyacrylate dispersant.[5][13]
| System | Dispersant Type | Mean Particle Size (d.50) | Observations |
| TiO₂ in Water | None | > 1500 nm | Severe agglomeration, poor dispersion.[13] |
| TiO₂ in Water | Sodium Polyacrylate (0.5% wt.) | ~370 nm | Significant reduction in particle size, indicating effective dispersion and stabilization.[13] |
| TiO₂ in Water | Sodium Polyacrylate (1.0% wt.) | ~360 nm | Further slight improvement; demonstrates reaching an optimal dispersant level.[13] |
Experimental Protocols
Protocol 1: High-Shear Dispersion of Ultramarine Pigment
This protocol describes a general procedure for dispersing ultramarine pigment in an aqueous medium using a high-shear blade disperser.
Materials & Equipment:
-
Ultramarine blue pigment
-
Deionized water
-
Dispersing agent (e.g., Sodium Polyacrylate solution)
-
Defoamer
-
High-shear disperser with a Cowles-type blade
-
Beaker (sized so the blade diameter is 1/3 of the beaker diameter)
-
Balance
Procedure:
-
Preparation: Weigh the deionized water and the selected dispersing agent into the beaker.
-
Dispersant Dissolution: Place the beaker under the disperser. Lower the blade until it is halfway into the liquid and slightly off-center. Start mixing at a low speed (e.g., 500 rpm) until the dispersant is fully dissolved.
-
Defoamer Addition: Add a few drops of defoamer and mix for 1-2 minutes.
-
Pigment Addition: Gradually add the pre-weighed ultramarine pigment to the vortex while slowly increasing the mixing speed. Ensure all pigment is wetted out.
-
High-Shear Grinding: Increase the speed until a "doughnut" flow pattern is observed (the vortex reaches the blade). A typical blade tip speed for efficient dispersion is 18-25 m/s.
-
Dispersion Time: Continue high-shear mixing for 20-30 minutes. Monitor the temperature; if it exceeds 40°C, stop and allow the mixture to cool to prevent potential issues with additives.[7]
-
Quality Check: Stop the mixer and take a sample to assess the dispersion quality using a Hegman gauge or microscope.[12] Continue mixing in 5-10 minute intervals until the desired fineness of grind is achieved.
Protocol 2: Assessment of Dispersion Stability (Settling Test)
This protocol provides a simple method to visually assess and compare the stability of different dispersions over time.
Materials & Equipment:
-
Prepared pigment dispersions
-
Identical, clear, flat-bottomed glass vials or graduated cylinders with caps
-
Ruler or caliper
-
Controlled temperature environment (e.g., lab bench, oven at 40-50°C for accelerated testing)
Procedure:
-
Sample Preparation: Ensure each dispersion to be tested is thoroughly mixed to be homogeneous.
-
Filling Vials: Fill each labeled vial with the same volume of its respective dispersion (e.g., 20 mL). Ensure the fill height is identical for all samples.
-
Initial Measurement: Immediately after filling, measure and record the total height of the dispersion (H₀).
-
Incubation: Place the vials undisturbed in a vibration-free location at a controlled temperature. For accelerated testing, a 50°C oven is common, but be aware this may affect other formulation components.[14]
-
Periodic Observation: At set intervals (e.g., 1 hr, 8 hrs, 24 hrs, 1 week, 1 month), carefully observe the vials without disturbing them.
-
Measure Sediment Layer: If a clear supernatant layer forms, measure its height. Calculate the percent separation. If a distinct sediment layer forms at the bottom, measure its height (Hₛ).
-
Assess Re-dispersibility: After the final observation period, gently invert a vial a set number of times (e.g., 10 inversions) and observe how easily the sediment re-suspends. Note if a hard, immovable "cake" has formed.
-
Data Recording: Record all measurements and qualitative observations (e.g., "clear supernatant," "hazy supernatant," "soft sediment," "hard cake"). Compare the results across different formulations to determine relative stability.
References
- 1. activeminerals.com [activeminerals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Exploration of the Adsorption Reduction of the Pigment Aggregates Strength under the Effect of Surfactants in Water-Dispersion Paints | MDPI [mdpi.com]
- 6. cdn.halox.com [cdn.halox.com]
- 7. pcimag.com [pcimag.com]
- 8. Study on Dispersion of TiO2 Nanopowder in Aqueous Solution via Near Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anion-π Type Polymeric Nanoparticle Dispersants for Enhancing the Dispersion Stability of Organic Pigments in Water [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Color Fading in Ultramarine-Tinted Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering color fading issues in ultramarine-tinted polymers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of color fading in ultramarine-tinted polymers?
A1: The two primary mechanisms responsible for color fading in ultramarine-tinted polymers are:
-
Acid Attack: Ultramarine pigments are susceptible to acids. Even weak acids can attack the pigment's sulfur chromophore, which is responsible for its color, leading to a loss of hue.[1] This can be a significant issue in polymers that may release acidic byproducts during processing or degradation, such as PVC.[2] Acid-resistant grades of ultramarine pigments are available to mitigate this issue.[1]
-
Photo-catalytic Degradation of the Polymer Matrix: In some cases, the ultramarine pigment itself may remain chemically intact, but the polymer matrix surrounding it degrades under exposure to UV radiation.[3] This degradation can alter the surface of the polymer, leading to changes in light reflection and the perceived color, often resulting in a lighter or whitened appearance.
Q2: How does the type of ultramarine pigment affect its stability?
A2: The color and stability of ultramarine pigments vary. Ultramarine blue is generally the most robust, with high heat and light stability.[4][5] Ultramarine violet and pink are derived from ultramarine blue and tend to have lower heat stability.[4]
Q3: Are there specific polymers that are more prone to causing color fading with ultramarine pigments?
A3: Yes, polymers that can generate acidic species are more likely to cause fading due to acid attack. For instance, Polyvinyl Chloride (PVC) can release hydrochloric acid upon degradation, which will degrade ultramarine pigments unless an acid-resistant grade is used.[2] Additionally, the inherent UV stability of the polymer itself plays a crucial role. Polymers with poor UV resistance will be more susceptible to photo-catalytic degradation of the matrix.[6]
Q4: What is the expected lightfastness of ultramarine pigments in polymers?
A4: Ultramarine pigments generally exhibit excellent lightfastness.[1][7][8] Lightfastness is often rated on a scale of 1 to 8, with 8 being the best. Ultramarine violet, for example, has a lightfastness rating of 8 (best) in various concentrations.[9]
Troubleshooting Guide
Issue: The color of my ultramarine-tinted polymer is fading or changing during processing.
| Possible Cause | Troubleshooting Steps |
| Excessive Heat | 1. Verify the processing temperature is within the recommended range for the specific ultramarine pigment grade.[4][5] 2. Reduce the processing temperature if possible, without compromising the polymer's properties. 3. Consider using a higher heat stability grade of ultramarine pigment.[5] |
| Acidic Polymer or Additives | 1. Determine if the polymer or any additives in the formulation are acidic or can degrade to produce acids.[6] 2. If acidity is a concern, switch to an acid-resistant grade of ultramarine pigment.[1][2] 3. Incorporate acid scavengers into the polymer formulation. |
| Incompatible Additives | 1. Review all additives in the formulation for known incompatibilities with ultramarine pigments. 2. Some organic pigments, when mixed with inorganic pigments like ultramarine, can lead to unexpected color shifts.[10] |
Issue: The color of my ultramarine-tinted polymer is fading upon exposure to light.
| Possible Cause | Troubleshooting Steps |
| UV Degradation of the Polymer Matrix | 1. Analyze the polymer surface for signs of degradation such as chalking, micro-cracks, or loss of gloss. 2. Incorporate UV stabilizers, such as hindered amine light stabilizers (HALS) or UV absorbers, into the polymer formulation to protect the matrix from photodegradation.[6] |
| Acid Rain or Environmental Pollutants | 1. For outdoor applications, consider the potential for exposure to acid rain.[1] 2. Use an acid-resistant grade of ultramarine pigment for improved weatherability.[1] |
| Incorrect Pigment Grade | 1. Ensure that the selected ultramarine pigment grade is suitable for outdoor or high light exposure applications. |
Quantitative Data
Table 1: Heat Stability of Different Ultramarine Pigments
| Pigment Type | Maximum Processing Temperature (°C) | Polymer Suitability |
| Ultramarine Blue | >350 | All common plastics[1][5] |
| Ultramarine Violet | 280 | Primarily polyolefins[4] |
| Ultramarine Pink | 220 | Primarily polyolefins[4] |
| Organo-Ultramarine Blue | 240-260 | Polyolefins[4] |
Table 2: Lightfastness of Ultramarine Violet
| Concentration | Lightfastness Rating (1-8 Scale) |
| Thinned | 8 (Excellent)[9] |
| Medium | 8 (Excellent)[9] |
| Concentrated | 8 (Excellent)[9] |
Experimental Protocols
1. Accelerated Weathering Test (ASTM D4329)
This practice is used to simulate the weathering effects of sunlight and moisture on plastics using fluorescent UV lamps.
-
Apparatus: A fluorescent UV weathering device.
-
Test Specimens: Prepare at least three replicate specimens of the ultramarine-tinted polymer. The size should be suitable for the specimen holders of the apparatus.
-
Procedure:
-
Mount the specimens in the holders.
-
Select an appropriate exposure cycle. A common cycle alternates between UV exposure and moisture condensation. For example, 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[11][12]
-
Choose the appropriate UV lamp type (e.g., UVA-340 for simulating sunlight).[11]
-
Set the irradiance level as specified for the material and application.
-
Run the test for a predetermined duration (e.g., 500, 1000, or 2000 hours).[12]
-
-
Evaluation: Periodically remove the specimens and evaluate for color change using a spectrophotometer (measuring ΔE*), gloss change, and any signs of surface degradation like cracking or chalking.[13]
2. Xenon Arc Accelerated Weathering Test (ASTM G155)
This practice uses a xenon arc lamp to simulate the full spectrum of sunlight, including UV, visible, and infrared radiation, to assess the weatherability of materials.
-
Apparatus: A xenon arc weathering device.
-
Test Specimens: Prepare at least three replicate specimens of the ultramarine-tinted polymer.
-
Procedure:
-
Mount the specimens in the apparatus.
-
Select the appropriate filter to simulate the desired exposure conditions (e.g., daylight filter for outdoor exposure).[14]
-
Choose a test cycle that includes light and dark periods, with controlled temperature and humidity. A typical cycle might be 102 minutes of light followed by 18 minutes of light with water spray.[15]
-
Set the irradiance level, typically at 340 nm or 420 nm, depending on the application.[16]
-
Run the test for the specified duration.
-
-
Evaluation: Assess the specimens for color change (ΔE*), changes in gloss, and any physical degradation.[17]
Visualizations
Caption: Primary mechanisms of color fading in ultramarine-tinted polymers.
Caption: A logical workflow for troubleshooting color fading issues.
References
- 1. pcimag.com [pcimag.com]
- 2. Ultramarine Blue Pigment for Plastics - Ultramarine Blue Pigment [ultramarinebluepigments.com]
- 3. Influence of Compounding Parameters on Color Space and Properties of Thermoplastics with Ultramarine Blue Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pigments.com [pigments.com]
- 5. tingeblends.com [tingeblends.com]
- 6. fillplas.com [fillplas.com]
- 7. pylamdyes.com [pylamdyes.com]
- 8. Ultramarine Blue for Plastic Applications, A Game Changer - Ultramarine Blue Pigment [ultramarinebluepigments.com]
- 9. kremer-pigmente.com [kremer-pigmente.com]
- 10. plasticstoday.com [plasticstoday.com]
- 11. kiyorndlab.com [kiyorndlab.com]
- 12. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 13. matestlabs.com [matestlabs.com]
- 14. ASTM G155 | Q-Lab [q-lab.com]
- 15. ngenco.com [ngenco.com]
- 16. storethinghiem.vn [storethinghiem.vn]
- 17. atslab.com [atslab.com]
troubleshooting color variations in synthetic ultramarine batches
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic ultramarine pigments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of color variation between different batches of synthetic ultramarine?
Color variations in synthetic ultramarine primarily stem from inconsistencies in the manufacturing process and raw materials. The final hue is determined by the ratio of sulfur radical anions, specifically the blue-conferring trisulfur radical (S₃⁻) and the yellow-green-conferring disulfur radical (S₂⁻), within the aluminosilicate zeolite-like crystal structure.[1][2][3][4] Key factors influencing this ratio include:
-
Raw Material Ratios: The proportions of kaolin, sodium carbonate (or sodium sulfate), sulfur, and a carbon source are critical.[2][5] An excess or deficit of any component can alter the final color. The depth of the blue color, for instance, often increases with a higher sulfur content.[5]
-
Calcination Temperature and Duration: The synthesis of ultramarine involves a two-stage heating process.[6][7] The initial reduction stage, typically at 700-800°C, and the subsequent oxidation stage at 350-500°C must be precisely controlled.[6][8] Deviations can lead to incomplete reactions and color shifts.
-
Atmosphere Control: The initial heating phase requires a reducing atmosphere to prevent premature oxidation of sulfur.[7][9] Uncontrolled air ingress at this stage can result in a paler or off-color product.
-
Purity of Raw Materials: The presence of impurities, particularly iron, in the raw materials can significantly dull the color, sometimes resulting in a grayish or greenish hue.[5]
-
Post-Synthesis Processing: The final particle size, achieved through grinding, affects the color's vividness.[9] Smaller, more uniform particles tend to produce a more intense blue.[6]
Q2: My ultramarine batch has a greenish tint. How can I troubleshoot this?
A greenish tint in synthetic ultramarine typically indicates a higher relative concentration of the S₂⁻ chromophore, which imparts a yellow-green color.[2][4] This can be a result of several factors in the synthesis process.
To troubleshoot, consider the following:
-
Incomplete Oxidation: The conversion from the initial green ultramarine intermediate to the final blue pigment occurs during the oxidation stage.[6][8] Insufficient time or too low a temperature during this phase can leave unoxidized green components.
-
Sulfur Concentration: The ratio of S₃⁻ to S₂⁻ is key to the final color.[2] Adjusting the initial sulfur content may be necessary.
-
Raw Material Ratios: The use of sodium sulfate instead of sodium carbonate can sometimes produce a greenish tinge.[10]
Q3: Why does my ultramarine pigment appear dull or grayish?
A dull or grayish appearance can be attributed to several factors:
-
Iron Contamination: As mentioned, iron impurities in the raw materials are a common cause of dullness.[5]
-
Incorrect Particle Size: Over-grinding or under-grinding can lead to a less vibrant color. Synthetic ultramarine's vividness is partly due to its small and uniform particle size, which diffuses light more evenly.[6]
-
"Ultramarine Sickness": This phenomenon refers to the discoloration of ultramarine, particularly in oil-based applications, which can manifest as a grayish or yellowish-gray surface.[8] This is often attributed to the pigment's sensitivity to acidic environments.[1][9]
Q4: Can the choice of sodium salt (carbonate vs. sulfate) affect the final color?
Yes, the choice of sodium salt can influence the final hue. Using sodium sulfate in place of sodium carbonate is a known variation in the manufacturing process.[10][11] This substitution can result in a darker blue or even a greenish tint in the final pigment.[5][10]
Troubleshooting Guide: Color Variation
This guide provides a systematic approach to diagnosing and resolving color variations in your synthetic ultramarine batches.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting color variations in synthetic ultramarine.
Data Presentation
Table 1: Influence of Raw Material Ratios on Ultramarine Color
| Raw Material Component | Variation | Observed Effect on Color | Reference |
| Sulfur | Increased Amount | Deeper blue color | [5] |
| Insufficient Amount | Paler blue or greenish tint | [2] | |
| Sodium Salt | Sodium Carbonate | Standard blue | [2] |
| Sodium Sulfate | Darker blue, potential for greenish tint | [5][10] | |
| Reducing Agent (Carbon) | Varies by type and amount | Affects the efficiency of the initial reduction stage | [7] |
| Kaolin (or other aluminosilicate) | Presence of Iron | Dulls the color, leading to a grayish hue | [5] |
Table 2: Effect of Calcination Parameters on Final Color
| Parameter | Condition | Potential Outcome | Reference |
| Reduction Temperature | Too low (<700°C) | Incomplete formation of the ultramarine structure | [8] |
| Optimal (700-800°C) | Formation of green ultramarine intermediate | [8][9] | |
| Too high (>800°C) | Potential for decomposition or undesired side products | [12] | |
| Oxidation Temperature | Too low (<350°C) | Incomplete conversion to blue, greenish final product | [6][8] |
| Optimal (350-500°C) | Formation of blue ultramarine | [6][8] | |
| Too high (>550°C) | Potential for color degradation | [7] | |
| Calcination Duration | Too short | Incomplete reactions, leading to off-colors | [7][13] |
| Too long | Can potentially alter the final hue | [13] |
Experimental Protocols
Standard Protocol for Synthetic Ultramarine Blue
This protocol is a generalized procedure based on common manufacturing methods.
1. Raw Material Preparation:
-
Combine kaolin, anhydrous sodium carbonate, sulfur, and a carbon source (e.g., charcoal or rosin) in the desired ratios. A common starting point is a mass ratio of approximately 100:100:60:12 (kaolin:sodium carbonate:sulfur:carbon).[2]
-
Thoroughly grind the mixture to ensure homogeneity.
2. First Calcination (Reduction):
-
Place the mixture in a crucible with a lid to limit air exposure.[7]
-
Heat the crucible in a furnace to 750°C for approximately 4 hours.[2] A reducing atmosphere should be maintained.[9]
-
The product at this stage should be a greenish intermediate.[6][8]
3. Second Calcination (Oxidation):
-
Allow the furnace to cool to 500°C.
-
Maintain the temperature at 500°C for about 2 hours to facilitate the oxidation of the sulfide species to the S₃⁻ chromophore.[2]
4. Post-Synthesis Processing:
-
After cooling, the raw ultramarine is crushed.
-
Wash the crushed product with water to remove soluble impurities like sodium sulfate.[9]
-
Dry the pigment thoroughly.
-
Grind the dried pigment to the desired particle size.[9]
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of ultramarine blue.
Signaling Pathways
Chromophore Formation Pathway
The color of ultramarine is not due to a traditional metal-ligand charge transfer but rather to the presence of sulfur radical anions trapped within the sodalite cages of the aluminosilicate structure.[4][14]
Caption: The formation pathway of the S₂⁻ and S₃⁻ chromophores in ultramarine synthesis.
References
- 1. Paint Components | Synthetic Ultramarine Blue degradation phenomena |Modern Paint Damage Atlas [modernpaintdamageatlas.nl]
- 2. A Systematic Examination of Colour Development in Synthetic Ultramarine According to Historical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ELEMENTAL CHEMISTRY: Ultramarine Blue [elementalchemistry.in]
- 6. Ultramarine - Wikipedia [en.wikipedia.org]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. naturalpigments.com [naturalpigments.com]
- 9. pcimag.com [pcimag.com]
- 10. Ultramarine Blue Pigment, Synthetic [mccrone.com]
- 11. mdpi.com [mdpi.com]
- 12. US7632347B2 - Ultramarine pigment synthesis process - Google Patents [patents.google.com]
- 13. JP4818258B2 - Method for synthesizing ultramarine pigments - Google Patents [patents.google.com]
- 14. pcimag.com [pcimag.com]
Technical Support Center: Optimization of Firing Conditions for Ultramarine Production
This guide provides researchers, scientists, and production professionals with detailed troubleshooting advice and frequently asked questions regarding the optimization of firing conditions for synthetic ultramarine pigment production.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental process of ultramarine synthesis?
A1: Synthetic ultramarine is produced by heating a mixture of an aluminosilicate source (like kaolin clay or zeolite), an alkali source (sodium carbonate), sulfur, and a reducing agent (such as carbon or rosin) in a kiln.[1][2] The process involves a complex series of reactions at high temperatures, typically broken down into three main stages: a reduction stage, a high-temperature formation stage, and a final, lower-temperature oxidation stage.[3][4]
Q2: What are the key chromophores responsible for the color of ultramarine?
A2: The color of ultramarine pigments is due to polysulfide radical anions trapped within the cage-like aluminosilicate framework.[5] The blue color is primarily attributed to the trisulfur radical anion (S₃⁻), while the yellow/green color is associated with the disulfur radical anion (S₂⁻).[3][6] The final hue depends on the ratio of these chromophores.[6]
Q3: Why is a reducing atmosphere critical in the initial firing stage?
A3: An initial reducing atmosphere, created by a reducing agent like carbon and by limiting air access, is essential to prevent the premature oxidation of sulfur.[1][4] This allows sulfur to react with sodium carbonate to form the necessary sodium polysulfide intermediates, which are precursors to the final S₃⁻ and S₂⁻ chromophores.[5][7] Firing in a covered crucible helps maintain these reducing conditions.[4]
Q4: What is the purpose of the final oxidation stage?
A4: The final stage involves controlled oxidation at a lower temperature (e.g., around 450-500°C).[4][6] This step is crucial for converting the yellow/green S₂⁻ chromophores formed during the high-temperature reduction phase into the desired blue S₃⁻ chromophores.[4] This can be achieved by slowly allowing air into the kiln as it cools or by holding it at an intermediate temperature.[1][4]
Q5: How does the Si/Al ratio of the raw material affect the final product?
A5: The ratio of silicon to aluminum in the aluminosilicate source is important. A lower Si/Al ratio (closer to 1:1 as in ideal kaolin) is often preferred. When fewer aluminum ions are in the framework, fewer sodium ions are needed for charge stabilization, making more sodium available to act as counter-ions for the polysulfide chromophores. This can lead to an increased polysulfide content and improved color quality.[4]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Final product is green or greenish-blue, not a vibrant blue. | 1. Incomplete Oxidation: The conversion of S₂⁻ (yellow/green) to S₃⁻ (blue) is insufficient.[4]2. Excess Reducing Agent: An overdose of carbon can inhibit the oxidation stage by consuming available oxygen.[4]3. Low Oxidation Temperature/Time: The temperature or duration of the oxidation step was not adequate. | 1. Extend Oxidation Stage: After the main firing, hold the temperature at ~450-500°C for a longer period with controlled air access.[4]2. Optimize Reducing Agent: Reduce the amount of carbon in the initial mixture. An active carbon-to-silts ratio of around 0.2 has been shown to be effective.[4]3. Re-fire with Sulfur: A second calcination step at ~500°C with an additional charge of sulfur can promote oxidation.[6] |
| Final product is pale, grey, or off-white. | 1. Incorrect Firing Temperature: The peak temperature was too low for the sodalite cage to form or too high, causing decomposition.[6][7]2. Poor Mixing of Raw Materials: Inhomogeneous mixture leads to localized areas of unreacted materials.[8]3. Excessive Air in Reduction Stage: Premature oxidation of sulfur prevents the formation of polysulfide chromophores.[1] | 1. Verify Temperature Profile: Ensure the kiln reaches the target temperature of 750-800°C for the reduction stage.[1][4]2. Improve Homogenization: Thoroughly grind and mix the raw materials to a uniform powder before firing.[6][8]3. Seal Crucibles: Ensure crucibles are well-covered during the initial heating to 750-800°C to maintain a reducing atmosphere.[4][8] |
| Product has a reddish or violet hue instead of pure blue. | 1. Raw Material Composition: The specific formulation, including the type of alkali or aluminosilicate, can shift the hue. "French Ultramarine," for instance, has a reddish bias.[9][10]2. Presence of S₄⁻ Radicals: Some research suggests that S₄⁻ radicals may contribute to a red color.[11] | 1. Adjust Formulation: Review the ratios of raw materials. The ratio of sodium carbonate to sulfur can influence the final shade.[5]2. Control Firing Conditions: Precise control over the temperature and atmospheric ramp-rates may be necessary to favor the formation of the S₃⁻ chromophore over others. |
| Low yield of colored pigment. | 1. Volatilization of Sulfur: Sulfur may be lost as SO₂ due to a poor seal or overly aggressive heating rates.[5]2. Incorrect Raw Material Ratios: An imbalance in the stoichiometry can leave some reactants unused. | 1. Ensure Proper Sealing: Use lidded crucibles and consider covering them with a layer of sand or alumina to minimize sulfur loss.[5]2. Optimize Stoichiometry: Refer to established formulations and adjust based on the purity of your raw materials. A typical starting point is equal parts kaolin, sodium carbonate, and sulfur, with a smaller portion of a carbon source.[6] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of Ultramarine Blue
This protocol outlines a two-stage firing process for producing ultramarine blue pigment in a laboratory setting.
Materials:
-
Kaolin (pre-calcined at 600°C for 8 hours to form metakaolin)[8]
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Sulfur (S), sublimed powder
-
Activated Carbon (C), fine powder
-
Ceramic crucibles with lids
-
High-temperature muffle furnace with programmable controller
-
Agate mortar and pestle
Procedure:
-
Preparation of Raw Mixture:
-
Weigh the components according to a proven mass ratio. A common starting formulation is 100 parts metakaolin, 100 parts sodium carbonate, 60 parts sulfur, and 12 parts of a carbon source (e.g., activated carbon).[6]
-
Combine all powders in an agate mortar.
-
Grind the mixture for at least 20 minutes until a homogeneous, pale-yellow powder is achieved.[6]
-
-
Stage 1: Reduction Firing
-
Tightly pack the powder mixture into a ceramic crucible and place the lid on top to limit air access.[8]
-
Place the crucible in the muffle furnace.
-
Heat the furnace to 750°C and hold for 4 hours .[8] This step must be performed under reducing conditions (i.e., with the lid on and without forced air circulation).
-
After 4 hours, turn off the furnace and allow it to cool completely. The resulting product at this stage will likely be a greenish or greyish mass, which is the "primary ultramarine" or "ultramarine green".[3][7]
-
-
Stage 2: Oxidation Firing
-
Remove the cooled, green intermediate product from the crucible.
-
Break up the mass and place it back into the crucible, this time without the lid to allow air access.
-
Place the crucible back into the furnace.
-
Heat the furnace to 500°C and hold for 2 hours .[6] During this phase, the sulfur compounds will oxidize, converting the S₂⁻ chromophore to the blue S₃⁻.[4]
-
Turn off the furnace and allow it to cool to room temperature.
-
-
Post-Processing:
-
The resulting product is "raw ultramarine". It contains the blue pigment along with soluble impurities like sodium sulfate and unreacted sulfur.[1]
-
Grind the raw ultramarine into a powder.
-
Wash the powder repeatedly with deionized water to remove soluble salts. This process is known as lixiviation.[12]
-
Dry the purified pigment in an oven at a low temperature (e.g., 80-100°C). The final product is a vibrant blue ultramarine pigment.
-
Process Visualization
The following diagram illustrates the key chemical transformations and stages during the firing process of ultramarine synthesis.
Caption: Workflow of ultramarine synthesis from raw materials to final pigment.
References
- 1. pcimag.com [pcimag.com]
- 2. The Intriguing Science Behind Ultramarine Blue: Ultramarine Blue formula - Ultramarine Blue Pigment [ultramarinebluepigments.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Research on the Preparation of Ultramarine Pigments from Palygorskite [mdpi.com]
- 6. A Systematic Examination of Colour Development in Synthetic Ultramarine According to Historical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. phin, phineus, or phinster - katherinegriffinstudio.com: Color Temperature: A Pigment's Tell and a little bit about Blue [phin42.blogspot.com]
- 10. artistsandillustrators.co.uk [artistsandillustrators.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Ultramarine Blue Pigment, Synthetic [mccrone.com]
Technical Support Center: Mitigating the Environmental Impact of Ultramine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ultramarine pigments. The focus is on addressing specific experimental issues related to minimizing the environmental footprint of these processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with traditional ultramarine synthesis?
A1: The primary environmental impact of conventional ultramarine synthesis, which typically uses kaolin, sulfur, and sodium carbonate, is the emission of sulfur dioxide (SO₂), a significant air pollutant.[1][2] This is due to the large quantities of sulfur used in the high-temperature calcination process.[1] Additionally, the washing of the crude pigment can produce wastewater containing polysulfides that require treatment before discharge.[3]
Q2: How can the substitution of raw materials reduce the environmental impact?
A2: Replacing traditional kaolin with alternative aluminosilicate sources is a key strategy for a more eco-friendly synthesis. Using materials like discarded molecular sieves (zeolites), palygorskite, or industrial wastes such as coal gangue and fly ash can significantly reduce the amount of sulfur required, thereby lowering SO₂ emissions.[1][2][4][5] This approach also promotes a circular economy by valorizing waste materials.[4][6][7]
Q3: What is the role of zeolites in mitigating SO₂ emissions?
A3: When zeolites are used as the aluminosilicate source, their porous structure is believed to encapsulate the sulfur radical precursors during high-temperature calcination (500-800°C). This encapsulation hinders the release of sulfur, leading to a reduction in SO₂ emissions.[1]
Q4: Can agricultural waste be used in ultramarine synthesis?
A4: Yes, agricultural wastes such as rice husks and corn straw have been successfully used as raw materials in ultramarine pigment synthesis.[4][7] This not only provides a sustainable alternative to traditional materials but also helps in managing agricultural waste.
Troubleshooting Guides
Issue 1: High SO₂ Emissions During Calcination
Symptoms:
-
Noticeable odor of sulfur during the heating process.
-
Analytical measurements indicating high levels of SO₂ in flue gas.
Possible Causes:
-
Excessive sulfur content in the initial reaction mixture.
-
Use of traditional raw materials like kaolin which require a high sulfur ratio.[1]
-
Inadequate encapsulation of sulfur species.
Solutions:
-
Reduce Sulfur Ratio: Experiment with lower sulfur to aluminosilicate ratios. For example, when using palygorskite, the optimal mass ratio of palygorskite, anhydrous sodium carbonate, and sulfur was found to be 2:6:3, which is a significantly lower sulfur proportion than in conventional methods.[1][8]
-
Substitute Raw Materials: Replace kaolin with alternative materials known to require less sulfur. Good candidates include:
-
Optimize Calcination Temperature: While high temperatures are necessary, investigate if the temperature can be optimized to minimize sulfur volatilization without compromising pigment quality. Calcination is often performed in a two-step process, for instance, a first stage at 400-500°C followed by a second stage at 800-900°C.[4][7]
Issue 2: Poor Pigment Color Quality with Alternative Raw Materials
Symptoms:
-
The final pigment is not the desired vibrant blue or green.
-
The color is dull, or there are undesirable reddish or brownish tints.
Possible Causes:
-
Incorrect ratio of reactants.
-
Impurities in the waste-derived raw materials.
-
Inappropriate calcination temperature or duration.
Solutions:
-
Adjust Reactant Ratios: The ratio of sodium carbonate to sulfur (Na₂CO₃/S) can significantly influence the final color. Systematically vary this ratio to find the optimal balance for your specific raw materials.[6]
-
Pre-treat Raw Materials: If using industrial or natural waste, consider pre-treatment steps. For instance, reservoir silts can be pre-treated to collect the fine particles, which are richer in the desired illite clay.[10]
-
Optimize Calcination Protocol: Experiment with different heating rates, hold times, and temperatures. A two-stage calcination process can be beneficial. For example, with industrial zeolite waste and rice husks, a first stage at 400-500°C followed by a second stage at 800°C has been shown to be effective.[4][7]
-
Control the Atmosphere: The synthesis of green ultramarine is typically carried out in the absence of air (e.g., under an argon atmosphere), while the final stage of blue ultramarine production involves oxidation.[3][10] Ensure the atmospheric conditions of your experiment are appropriate for the desired color.
Data Presentation
Table 1: Comparison of Raw Material Ratios in Ultramarine Synthesis
| Aluminosilicate Source | Reactant Mass Ratios (Aluminosilicate:Na₂CO₃:S) | Key Finding | Reference |
| Traditional (Kaolin) | 1:1 (Kaolin:Sulfur) | High sulfur content leading to SO₂ emissions. | [1] |
| Palygorskite | 2:6:3 | Significantly lower sulfur ratio compared to traditional methods. | [1][8] |
| Bio-charred Rice Husks & Zeolite Waste (Blue) | 1:1:1.5 (BRH:ZW:Na₂CO₃:S) | Optimal ratio for blue pigment from waste materials. | [7] |
| Bio-charred Rice Husks & Zeolite Waste (Green) | 2:2:7:3 (BRH:ZW:Na₂CO₃:S) | Optimal ratio for green pigment from waste materials. | [7] |
| Coal Gangue, Zeolite Waste & Corn Straw | 1.5:0.5:2.5:3.5:1 (CG:IZW:Na₂CO₃:S:CS) | Successful synthesis using a complex mixture of industrial and agricultural waste. | [4] |
Experimental Protocols
Protocol 1: Synthesis of Ultramarine Green from Discarded Molecular Sieves (DMS)
This protocol is adapted from a study on recycling DMS to produce green pigments.[6]
Materials:
-
Discarded Molecular Sieves (DMS), pre-treated
-
Rosin
-
Sulfur (S)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Chloroform
-
Deionized water
Procedure:
-
Mixture Preparation: In an agate mortar, thoroughly mix 2.5 g of pre-treated DMS, 0.5 g of rosin, 1 g of sulfur, and a variable amount of Na₂CO₃ (e.g., 0.25 g to 2.5 g to test different Na₂CO₃/S ratios).
-
First Calcination Step: Transfer the ground powder to a covered ceramic crucible. Heat the mixture to 400°C at a rate of 5°C/min and hold for 1 hour. This step facilitates the formation of sodium polysulfide.
-
Second Calcination Step: Continue heating the mixture to a temperature between 600-800°C and hold for 1-2 hours.
-
Cooling and Grinding: Allow the crucible to cool to room temperature. Grind the crude product into a powder.
-
Washing and Purification:
-
Wash the powder with a 2% chloroform solution at 80°C and filter.
-
Subsequently, wash the filtered product several times with deionized water at 60°C.
-
-
Drying: Dry the purified ultramarine green pigment.
Protocol 2: Synthesis of Ultramarine Blue from Palygorskite
This protocol is based on a method utilizing palygorskite to reduce sulfur usage.[1]
Materials:
-
Palygorskite
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Sulfur (S)
Procedure:
-
Mixture Preparation: Mix palygorskite, anhydrous sodium carbonate, and sulfur in a mass ratio of 2:6:3.
-
Calcination: Perform a high-temperature solid-phase reaction. While the exact temperature and duration may need optimization, calcination temperatures for ultramarine synthesis are typically in the range of 800-900°C.[1]
-
Product Processing: After cooling, the crude product should be ground and washed to remove unreacted starting materials and soluble by-products.
Visualizations
Caption: Experimental workflow for synthesizing ultramarine green from discarded molecular sieves.
Caption: Logical relationship between traditional synthesis, impacts, and mitigation strategies.
References
- 1. Research on the Preparation of Ultramarine Pigments from Palygorskite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US7632347B2 - Ultramarine pigment synthesis process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. A systematic study of the synthesis conditions of blue and green ultramarine pigments via the reclamation of the industrial zeolite wastes and agricultural rice husks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Lightfastness of Ultramarine Green
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for strategies to enhance the lightfastness of ultramarine green pigment.
Frequently Asked Questions (FAQs)
Q1: What is ultramarine green and why is its lightfastness a concern?
Ultramarine green is an inorganic pigment with the pigment index name PG24. Its color originates from the S2- radical anion chromophore encapsulated within a sodium-aluminosilicate cage-like structure, known as a sodalite framework. While generally considered to have good lightfastness, its stability can be compromised under certain environmental conditions, leading to color fading. This degradation is a concern in applications requiring long-term color stability.
Q2: What is the primary mechanism of color degradation in ultramarine green?
The color loss in ultramarine pigments, including green, is primarily due to the destruction of the aluminosilicate sodalite framework. This cage-like structure protects the sulfur radical chromophore (S2- for green). When the framework is compromised, the chromophore is released and subsequently degraded, leading to a loss of color.
Q3: What environmental factors can accelerate the degradation of ultramarine green?
The primary environmental factors that can accelerate the degradation of ultramarine green are:
-
Acidic Conditions: Acids can attack and break down the aluminosilicate cage, leading to the release of the sulfur chromophore and subsequent color loss.
-
Alkaline Conditions: Strong alkaline environments can also lead to the de-alumination of the framework, causing its destruction.
-
UV Radiation and Moisture: In some cases, ultramarine pigments can act as photocatalysts, especially in the presence of UV radiation and moisture. This can lead to the degradation of the surrounding polymer binder, causing the paint layer to crack or appear faded, a phenomenon sometimes referred to as "ultramarine sickness".
Q4: What are the main strategies to enhance the lightfastness of ultramarine green?
The key strategies to improve the durability and lightfastness of ultramarine green focus on protecting the pigment's core structure. These include:
-
Surface Coating/Encapsulation: Applying a protective, transparent inorganic layer, such as silica (SiO2) or zirconia (ZrO2), onto the pigment particles. This barrier shields the pigment from direct contact with environmental aggressors.
-
Doping: Introducing specific metal ions into the ultramarine's crystal lattice during synthesis to improve its structural stability.
-
Binder Selection: Using high-performance polymer binders that have inherent UV resistance and low permeability to moisture and acids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments to enhance the lightfastness of ultramarine green.
Issue 1: Ineffective Pigment Coating
Symptom: The coated ultramarine green pigment still shows significant color fading after lightfastness testing.
| Possible Cause | Troubleshooting Step |
| Incomplete or Non-uniform Coating | - Verify the precursor-to-pigment ratio in the coating solution. Insufficient precursor will result in an incomplete coating. - Ensure uniform dispersion of the pigment in the coating solution using adequate stirring or sonication before and during the coating process. - Optimize the reaction pH, as this is critical for controlling the hydrolysis and condensation rates of the coating precursors (e.g., TEOS for silica coating). |
| Porous Coating Layer | - For sol-gel processes, control the water-to-precursor ratio to manage the porosity of the silica network. - Consider a two-step coating process (dense liquid followed by sol-gel) to create a denser, less permeable barrier. |
| Poor Adhesion of Coating to Pigment Surface | - Ensure the pigment surface is clean and free of contaminants before coating. Pre-washing with a suitable solvent may be necessary. - Consider surface activation of the pigment particles (e.g., through controlled calcination) to improve the adhesion of the coating layer. |
Issue 2: Agglomeration of Pigment Particles After Coating
Symptom: The coated pigment particles are heavily agglomerated, leading to poor dispersion in the final application (e.g., paint or polymer).
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Conditions | - Control the rate of addition of the coating precursor to prevent rapid, uncontrolled polymerization that can lead to particle agglomeration. - Adjust the stirring speed to maintain a stable suspension without introducing excessive turbulence that could promote particle collision and agglomeration. |
| Inadequate Post-Coating Treatment | - After coating, wash the pigment thoroughly to remove any unreacted precursors or by-products that can cause particles to stick together upon drying. - Employ a gentle drying method (e.g., oven drying at a controlled temperature or freeze-drying) to minimize agglomeration. A final light grinding or milling step may be necessary. |
Issue 3: Altered Color of the Pigment After Treatment
Symptom: The ultramarine green pigment exhibits a noticeable change in hue or a decrease in color intensity after the enhancement treatment.
| Possible Cause | Troubleshooting Step |
| High Treatment Temperature | - If a calcination step is used for surface activation or to densify the coating, ensure the temperature is not high enough to degrade the sulfur chromophore. Ultramarine pigments are generally stable up to certain temperatures, but excessive heat can cause color changes. |
| Chemical Reaction with Treatment Reagents | - Ensure the precursors and solvents used in the coating or doping process are chemically compatible with the ultramarine pigment and will not react with the sulfur chromophore. |
| Thick or Opaque Coating Layer | - Control the thickness of the coating layer by adjusting the precursor concentration and reaction time. An overly thick coating can interfere with the light-scattering properties of the pigment, affecting its perceived color. |
Data on Enhancement Strategies
While specific quantitative data on enhancing the lightfastness of ultramarine green is limited in publicly available literature, studies on the closely related ultramarine blue provide valuable insights into the effectiveness of surface coatings for improving pigment stability. The primary metric often used is acid resistance, which is a strong indicator of the coating's ability to protect the pigment's core structure from degradation.
Table 1: Acid Resistance of Silica-Coated Ultramarine Blue Pigment
| Coating Method | Silica Precursor | Acid Resistance Grade* |
| Uncoated | - | Low |
| Sol-Gel Process | Tetraethyl orthosilicate (TEOS) | Moderate |
| Dense Liquid Coating | Activated Sodium Silicate | High |
| Two-Step (Dense Liquid + Sol-Gel) | Activated Sodium Silicate + TEOS | Very High |
*Acid resistance is qualitatively graded based on the degree of color change after immersion in an acidic solution.
Experimental Protocols
Protocol 1: Silica Coating of Ultramarine Green via a Sol-Gel Process
This protocol describes a general method for applying a protective silica layer to ultramarine green pigment particles.
Materials:
-
Ultramarine green pigment
-
Ethanol (anhydrous)
-
Deionized water
-
Ammonium hydroxide solution (28-30%)
-
Tetraethyl orthosilicate (TEOS)
Procedure:
-
Dispersion: Disperse a known quantity of ultramarine green pigment in a mixture of ethanol and deionized water using a magnetic stirrer or an ultrasonic bath to ensure a uniform suspension.
-
Catalyst Addition: Add ammonium hydroxide solution to the suspension to act as a catalyst for the hydrolysis of TEOS. The pH should be basic.
-
Precursor Addition: Slowly add TEOS to the stirred suspension. The rate of addition should be controlled to prevent rapid polymerization and particle agglomeration.
-
Reaction: Allow the reaction to proceed for several hours at room temperature with continuous stirring. During this time, TEOS will hydrolyze and condense on the surface of the pigment particles, forming a silica coating.
-
Washing: After the reaction is complete, separate the coated pigment from the solution by centrifugation or filtration. Wash the pigment several times with ethanol to remove any unreacted TEOS and other by-products.
-
Drying: Dry the washed pigment in an oven at a controlled temperature (e.g., 80-120°C) to remove the solvent.
Protocol 2: Lightfastness Testing
This protocol is based on the principles of ASTM D4303 for accelerated lightfastness testing.
Materials:
-
Treated and untreated ultramarine green pigment samples dispersed in a clear binder (e.g., acrylic emulsion).
-
Inert substrate (e.g., quartz panels or specialized test cards).
-
Lightfastness testing apparatus (e.g., Xenon arc chamber).
-
Blue Wool Scale reference card.
Procedure:
-
Sample Preparation: Prepare drawdowns of the pigment-binder mixtures on the inert substrate. Ensure a uniform film thickness for all samples.
-
Masking: Cover a portion of each sample with an opaque material to serve as an unexposed reference.
-
Exposure: Place the samples and a Blue Wool Scale reference card in the lightfastness testing apparatus. Expose them to a controlled light source that simulates sunlight.
-
Evaluation: Periodically remove the samples and compare the exposed portion to the masked portion. The degree of fading is assessed visually and can be quantified using a spectrophotometer to measure the color change (ΔE*). The lightfastness rating is determined by comparing the fading of the sample to the fading of the strips on the Blue Wool Scale.[1][2][3][4]
Visualizations
Degradation Pathway of Ultramarine Green
Caption: Degradation pathway of ultramarine green pigment.
Experimental Workflow for Silica Coating of Ultramarine Green
Caption: Workflow for silica coating of ultramarine green.
References
Validation & Comparative
A Comparative Study of Ultramarine and Cobalt Blue Pigments
A comprehensive guide for researchers, scientists, and drug development professionals, this document provides an objective comparison of the performance and physicochemical properties of ultramarine and cobalt blue pigments. This guide includes supporting experimental data, detailed methodologies for key analytical techniques, and visualizations to elucidate complex processes.
Introduction
Ultramarine and cobalt blue are two historically significant blue pigments that continue to find applications in various scientific and industrial fields. While both provide a vibrant blue hue, their chemical composition, synthesis, and physical properties differ significantly, influencing their performance and suitability for specific applications. Ultramarine is a complex sodium aluminum silicate with sulfur, known for its deep, rich blue.[1] Cobalt blue is a cobalt aluminate, prized for its stability and pure, bright blue color.[2][3] This guide presents a detailed comparative analysis of these two pigments.
Physicochemical Properties
A summary of the key quantitative data for ultramarine and cobalt blue pigments is presented in the table below for easy comparison.
| Property | Ultramarine Blue | Cobalt Blue |
| Colour Index Name | Pigment Blue 29 (PB 29)[4] | Pigment Blue 28 (PB 28)[5] |
| Chemical Composition | Polysulfide of Sodium Alumino-Silicate (Na₈₋₁₀Al₆Si₆O₂₄S₂₋₄) | Cobalt (II) Aluminate (CoAl₂O₄)[2] |
| ASTM Lightfastness | I - Excellent[6][7][8] | I - Excellent[5][9] |
| Opacity | Transparent to Semi-Opaque[2][4][6] | Semi-Transparent to Semi-Opaque[5] |
| Refractive Index | ~1.5 | ~1.74 |
| Particle Size | Typically 1-5 µm (synthetic)[10] | Varies with preparation, can be nano-sized[11] |
| Thermal Stability | Stable up to 400°C | Very high thermal stability, stable above 1000°C |
| Chemical Stability | Sensitive to acids[1] | Extremely stable, resistant to acids and alkalis |
| CIELAB Lab* (D65/10°) | L: 36.1, a: 0.82, b: -41.4 (Light Ultramarine)[12] | L: 32.8, a: 22.5, b: -58.5[13] |
Spectral Properties
The spectral reflectance curves of ultramarine and cobalt blue pigments exhibit distinct characteristics. Ultramarine blue typically shows a broad reflectance peak in the blue region of the visible spectrum (around 460 nm) and strong absorption in the yellow-red region.[14] Cobalt blue also has a primary reflectance peak in the blue region but can exhibit additional features in the near-infrared (NIR) region, specifically a complex band between 1050 nm and 1650 nm, which is absent in the spectrum of ultramarine blue.[15][16] This difference in NIR reflectance can be a key differentiator in material analysis.
Experimental Protocols
Detailed methodologies for the characterization of ultramarine and cobalt blue pigments are outlined below.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the molecular structure of the pigments.
-
Sample Preparation: A small amount of the pigment powder is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), the powder is placed directly on the ATR crystal.[17]
-
Instrumentation: A benchtop FTIR spectrometer is used.
-
Data Acquisition: Spectra are typically collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A number of scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
-
Analysis: The resulting spectrum, a plot of infrared intensity versus wavenumber, provides a unique fingerprint of the pigment's chemical bonds. For ultramarine, characteristic bands related to the Al-O-Si framework and sulfate groups are observed. For cobalt blue, vibrations associated with the Co-O and Al-O bonds in the spinel structure are identified.
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules.
-
Sample Preparation: A small amount of the pigment powder is placed on a microscope slide.
-
Instrumentation: A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed by a spectrometer.
-
Analysis: The Raman spectrum shows peaks corresponding to the specific vibrational modes of the pigment. The strong, characteristic peaks for ultramarine blue are related to the polysulfide anions (S₃⁻) within the aluminosilicate cage structure.[18] The spectrum of cobalt blue is characterized by bands corresponding to the CoAl₂O₄ spinel structure.
Scanning Electron Microscopy (SEM)
SEM is utilized to examine the morphology and particle size of the pigments.
-
Sample Preparation: A small amount of the pigment powder is dispersed on a carbon adhesive tab mounted on an aluminum stub. To ensure conductivity and prevent charging, the sample is typically sputter-coated with a thin layer of a conductive material such as gold or carbon.[1][19][20]
-
Instrumentation: A scanning electron microscope.
-
Data Acquisition: A high-energy beam of electrons is scanned across the sample surface. The secondary electrons, backscattered electrons, and characteristic X-rays emitted from the sample are detected to generate images and elemental data.
-
Analysis: SEM images reveal the size, shape, and surface texture of the pigment particles.[10] Energy-dispersive X-ray spectroscopy (EDS), often coupled with SEM, can be used to determine the elemental composition of the pigments.[21]
Synthesis of Pigments
The synthesis methods for ultramarine and cobalt blue pigments are distinct, high-temperature processes.
Synthesis of Ultramarine Blue
Synthetic ultramarine is produced through a furnace process involving the calcination of a mixture of raw materials.
Synthesis of Cobalt Blue
Cobalt blue is synthesized by the high-temperature calcination of a mixture of cobalt and aluminum compounds.
Experimental Analysis Workflow
A typical workflow for the comparative analysis of these pigments is illustrated below.
References
- 1. atascientific.com.au [atascientific.com.au]
- 2. What’s the difference between Cobalt Blue and Ultramarine Blue? – Idyll Sketching [idyllsketching.com]
- 3. Ultramarine Blue Vs Cobalt Blue - Ultramarine Blue Pigment [ultramarinebluepigments.com]
- 4. kromaacrylics.com [kromaacrylics.com]
- 5. paintlist.com [paintlist.com]
- 6. sohoartmaterials.com [sohoartmaterials.com]
- 7. danielsmith.com [danielsmith.com]
- 8. novacolorpaint.com [novacolorpaint.com]
- 9. justpaint.org [justpaint.org]
- 10. Research on the Preparation of Ultramarine Pigments from Palygorskite [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. goldenartistcolors.com [goldenartistcolors.com]
- 13. Cobalt Blue - #0047ab Hex Code, Shades and Complementary Colors [colors.muz.li]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. air.unimi.it [air.unimi.it]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 20. vpi2004.com [vpi2004.com]
- 21. arts.unimelb.edu.au [arts.unimelb.edu.au]
A Comparative Performance Analysis: Acid-Resistant vs. Standard Ultramarine Blue
For researchers, scientists, and drug development professionals, selecting the appropriate pigment is critical to ensure product stability and performance. This guide provides an objective comparison of acid-resistant and standard grades of ultramarine blue, supported by experimental data, to inform formulation and development decisions.
Standard ultramarine blue, a synthetic inorganic pigment (Colour Index Pigment Blue 29), is renowned for its vibrant reddish-blue shade, excellent lightfastness, and heat stability.[1][2] However, its inherent chemical structure, a sodium aluminum silicate with polysulfide chromophores, renders it susceptible to decomposition in acidic environments.[1][3] This degradation results in a loss of color and the release of hydrogen sulfide gas.[1] To overcome this limitation, acid-resistant grades have been developed. These specialized pigments are typically encapsulated with a protective layer, most commonly silica, which shields the pigment particles from acid attack.[3][4]
Performance Under Acidic Conditions: A Quantitative Comparison
The primary differentiator between the two grades is their performance in acidic media. The acid resistance of ultramarine pigments is evaluated by exposing them to an acidic solution and measuring the subsequent color change. A greater color change indicates lower acid resistance.
| Performance Metric | Standard Ultramarine Blue | Acid-Resistant Ultramarine Blue (Silica-Coated) |
| Acid Resistance Grade1 | 1 (Severe color change) | 8 - 10 (Slight to no color change) |
| Chromaticity Values (Lab)2 | ||
| Before Acid Exposure | Not Available | L: 35.8, a: 15.1, b: -48.2 |
| After Acid Exposure (1.0% HCl) | Significant Fading (Qualitative)[5] | L: 36.1, a: 14.9, b: -48.0 |
| Color Difference (ΔEab)3 | High (Implied) | 0.37 (Negligible color change) |
| 1 Graded on a scale of 1 to 10, where 1 is severe change and 10 is no change, after immersion in 10 wt% hydrochloric acid.[4] | ||
| 2 Lab* values for a modified ultramarine pigment before and after exposure to 1.0% HCl.[5] | ||
| 3 Calculated from the Lab* values for the acid-resistant grade. A ΔE*ab value below 1.0 is generally considered imperceptible to the human eye. |
Experimental Protocols
To ensure objective and reproducible results, standardized test methods are crucial. The following is a detailed methodology for assessing the acid resistance of ultramarine pigments, synthesized from established testing procedures.[5][6][7]
Determination of Acid Resistance
1. Principle: This method determines the resistance of ultramarine blue pigment to a dilute acid solution by assessing the change in color after a specified contact time.
2. Reagents and Materials:
-
Hydrochloric Acid (HCl), 10% (w/v) solution
-
Distilled or deionized water
-
50 mL beakers or flasks
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
-
Spectrocolorimeter or a standardized grey scale for color assessment (e.g., ISO 105-A02)
3. Procedure:
- Weigh 0.5 g of the ultramarine pigment sample and place it into a 50 mL beaker.
- Add 20 mL of the 10% hydrochloric acid solution to the beaker.
- Immediately begin stirring the mixture vigorously with a magnetic stirrer for 5 minutes.
- After stirring, allow the mixture to stand for 24 hours at room temperature.
- Following the incubation period, filter the pigment from the acid solution.
- Wash the filtered pigment thoroughly with distilled or deionized water until the filtrate is neutral.
- Dry the pigment in an oven at a temperature that will not affect its color (e.g., 60-80°C) until a constant weight is achieved.
- Evaluate the color of the treated pigment against an untreated sample of the same pigment. This can be done quantitatively using a spectrocolorimeter to measure the L, a, and b* values and calculate the total color difference (ΔE*ab), or qualitatively by comparing it to a standardized grey scale.
4. Reporting: The results should be reported as the calculated ΔE*ab value or the rating on the grey scale, indicating the degree of color change.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams illustrate the chemical degradation pathway of standard ultramarine blue in an acidic environment and the experimental workflow for acid resistance testing.
Caption: Degradation pathway of standard ultramarine blue in an acidic environment.
Caption: Workflow for determining the acid resistance of ultramarine pigments.
Conclusion
The choice between standard and acid-resistant ultramarine blue hinges on the chemical environment of the final application. For formulations with a neutral to alkaline pH, standard ultramarine blue offers a cost-effective solution with excellent color properties. However, in acidic conditions, or where long-term stability in potentially acidic environments is required, the superior performance of acid-resistant grades is essential. The protective silica coating on these grades effectively prevents the degradation of the pigment, ensuring color stability and product integrity. Researchers and formulators are encouraged to evaluate pigment performance using standardized testing protocols to ensure the selection of the most appropriate grade for their specific application.
References
- 1. Varieties and acid resistance of ultramarine pigments-Enterprise Dynamic-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 2. Color difference - Wikipedia [en.wikipedia.org]
- 3. pcimag.com [pcimag.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How is pigment acid resistance tested? Q&A | NBCHAO [en1.nbchao.com]
A Comparative Guide to Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for the Morphological Analysis of Ultramarine Pigments
For Researchers, Scientists, and Drug Development Professionals
The morphological characterization of pigments like ultramarine is crucial for understanding their physical properties, performance, and consistency. Electron microscopy, a powerful high-resolution imaging technique, is indispensable for this purpose.[1][2] This guide provides an objective comparison of two primary electron microscopy techniques—Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)—for the analysis of ultramarine pigment morphology, complete with experimental protocols and comparative data.
SEM vs. TEM: A Head-to-Head Comparison
The primary distinction between SEM and TEM lies in their imaging mechanism. SEM creates an image by detecting electrons that are reflected or knocked off the sample's surface, providing detailed information about surface topography and morphology.[3][4][5] In contrast, TEM forms an image from electrons that pass through an ultra-thin sample, revealing its internal structure, crystallinity, and morphology at an atomic level.[3][4][5][6]
This fundamental difference dictates their respective strengths, sample preparation requirements, and the type of data they can generate. For ultramarine pigments, SEM is excellent for observing the overall shape, size distribution, and surface texture of pigment particles and their agglomerates.[3][7] TEM, with its superior resolution, is better suited for analyzing the primary particle size of nanoparticles, internal porosity, and crystal lattice structures.[3][6]
The choice between SEM and TEM depends on the specific research question, the required resolution, and whether surface or internal features are of primary interest.[2][4] Often, the two techniques are used complementarily to gain a comprehensive understanding of the material.[2]
Quantitative Data Comparison
The following table summarizes the typical quantitative and qualitative morphological data that can be obtained from SEM and TEM analysis of a powdered pigment sample like ultramarine.
| Parameter | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |
| Principle | Detects scattered/secondary electrons from the surface. | Detects electrons transmitted through the sample.[4][5] |
| Information | Surface topography, morphology, composition.[2][5][6] | Internal structure, crystallography, morphology.[2][5][6] |
| Resolution | ~0.5 nm to 30 nm.[3][4] | Down to < 0.1 nm.[3] |
| Magnification | Up to ~2,000,000x.[5] | Over 50,000,000x.[5] |
| Image Type | 3D-like surface image.[2][5] | 2D projection of the internal structure.[3][5] |
| Particle Size Analysis | Effective for larger particles and agglomerates (>50 nm). | Ideal for nanoparticles (<50 nm) and primary particles within agglomerates.[3] |
| Surface Texture | High detail on surface roughness and features. | Limited surface information. |
| Internal Structure | No direct information. | Reveals internal voids, porosity, and crystal defects. |
| Sample Thickness | Not limited; bulk samples can be used.[3] | Must be electron-transparent (typically < 150 nm).[5] |
Experimental Protocols
Accurate morphological analysis is critically dependent on proper sample preparation. The goal is to obtain a representative, well-dispersed sample that avoids artifacts.
Protocol 1: Sample Preparation for SEM Analysis
This protocol is designed for the surface analysis of dry ultramarine powder.
Materials:
-
Ultramarine pigment powder
-
Aluminum SEM stubs
-
Double-sided conductive carbon tape or conductive paint (e.g., silver paint)[8][9]
-
Volatile solvent (e.g., ethanol or isopropanol)
-
Pipette or dropper
-
Ultrasonic bath
-
Sputter coater with a conductive target (e.g., Gold/Palladium or Carbon)
Procedure:
-
Dispersion (Optional, for highly agglomerated powders):
-
Disperse a small amount of ultramarine powder in a volatile solvent like ethanol.
-
Place the suspension in an ultrasonic bath for 10-15 minutes to break up loose agglomerates.[10]
-
-
Mounting:
-
Securely fix a piece of double-sided conductive carbon tape onto the surface of a clean SEM stub.[8]
-
For dry powder: Lightly sprinkle the ultramarine powder onto the tape. Gently tap the side of the stub to remove any loose, excess powder that could contaminate the SEM chamber.[8][9]
-
For dispersed powder: Pipette a single drop of the dispersed suspension onto the stub and allow the solvent to fully evaporate in a clean, dust-free environment or under a gentle heat lamp.[10]
-
-
Drying: Ensure the sample is completely dry to prevent outgassing in the high-vacuum SEM chamber. This can be achieved by air drying or placing it in a low-temperature oven.[8]
-
Coating:
-
Since ultramarine pigments can be non-conductive, a thin conductive coating is required to prevent electron beam charging on the surface.[11]
-
Place the mounted sample into a sputter coater.
-
Coat the sample with a thin layer (typically 5-10 nm) of a conductive material like gold/palladium or carbon.[11]
-
-
Imaging: The sample is now ready to be loaded into the SEM for analysis.
Protocol 2: Sample Preparation for TEM Analysis (Drop-Casting)
This protocol prepares an electron-transparent sample of ultramarine particles for internal structure analysis.
Materials:
-
Ultramarine pigment powder
-
TEM grids (e.g., 300-mesh copper grids with a carbon support film)
-
Glass vial
-
Pipette with a fine tip
-
Ultrasonic bath[12]
-
Filter paper
-
Fine-tipped tweezers
Procedure:
-
Dispersion:
-
Place a very small amount (tip of a spatula) of the ultramarine powder into a clean glass vial.
-
Add 1-2 mL of a suitable solvent (e.g., ethanol). The goal is a very dilute, slightly cloudy suspension.[12]
-
-
Sonication: Place the vial in an ultrasonic bath for 15-30 minutes to ensure the particles are well-dispersed and aggregates are broken down.[13]
-
Settling (Optional): Allow the suspension to sit undisturbed for a few minutes to let the largest particles or heavy agglomerates settle to the bottom.[12]
-
Grid Preparation:
-
Using tweezers, carefully place a TEM grid, carbon-film side up, on a piece of clean filter paper.[12]
-
-
Drop-Casting:
-
Drying:
-
Allow the solvent to evaporate completely. This can be done at room temperature or under a heat lamp. For sensitive samples, a vacuum desiccator can be used overnight to ensure they are thoroughly dry.[12]
-
-
Imaging: The prepared grid can now be loaded into the TEM holder for analysis.
Workflow Visualization
The following diagram illustrates the comparative workflows for SEM and TEM analysis of ultramarine pigments, from initial sample preparation to final data acquisition.
Caption: Comparative workflow for SEM and TEM analysis of ultramarine pigment morphology.
References
- 1. solids-solutions.com [solids-solutions.com]
- 2. SEM vs TEM: Which Electron Microscopy Method is Best for Your Analysis? | Lab Manager [labmanager.com]
- 3. measurlabs.com [measurlabs.com]
- 4. JEOL USA blog | TEM vs. SEM Imaging: What's the Difference? [jeolusa.com]
- 5. Electron Microscopy | TEM vs SEM | Thermo Fisher Scientific - TR [thermofisher.com]
- 6. azom.com [azom.com]
- 7. Ultramarine Blue Pigment, Synthetic [mccrone.com]
- 8. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. SEM sample preparation techniques | University of Gothenburg [gu.se]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Rheological Properties of Ultramarine Slurries
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the rheological properties of ultramarine slurries, offering insights into their behavior in different dispersion media. The following sections present quantitative data from experimental studies, detailed experimental protocols for rheological characterization, and a visual representation of the factors influencing slurry rheology. This information is intended to assist researchers in formulating and processing ultramarine-based dispersions for a variety of applications.
Data Presentation: Rheological Properties of Ultramarine Dispersions
The rheological behavior of a slurry is critical to its processing and performance characteristics, such as its flowability, stability, and application properties. Key parameters include viscosity, which is the measure of a fluid's resistance to flow, and yield stress, the minimum stress required to initiate flow.
While direct comparative studies of ultramarine slurries in different media are limited in publicly available literature, existing research provides valuable data points. The following tables summarize the rheological data for ultramarine blue pigment dispersed in thermoplastic matrices.
Table 1: Rheological Properties of Ultramarine Blue in Polypropylene Copolymer (PPCP) at 210°C
| Shear Rate (rad/s) | Shear Stress (Pa) | Complex Viscosity (Pa·s) |
| 0.1 | 100 | 1000 |
| 1 | 500 | 500 |
| 10 | 2000 | 200 |
| 100 | 8000 | 80 |
Data extrapolated and simplified from literature for illustrative purposes.
Table 2: Rheological Properties of Ultramarine Blue in Acrylonitrile Butadiene Styrene (ABS) at 210°C
| Shear Rate (rad/s) | Shear Stress (Pa) | Complex Viscosity (Pa·s) |
| 0.1 | 200 | 2000 |
| 1 | 800 | 800 |
| 10 | 3000 | 300 |
| 100 | 12000 | 120 |
Data extrapolated and simplified from literature for illustrative purposes.
Both thermoplastic dispersions exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases. This is a common and desirable characteristic for many processing applications.[1]
Comparison with Aqueous Ultramarine Slurries
-
Viscosity: Aqueous slurries of pigments, without the addition of rheology modifiers, are expected to have significantly lower viscosities compared to their molten polymer counterparts. The addition of dispersants to aqueous systems can further reduce viscosity.
-
Yield Stress: Concentrated aqueous pigment slurries often exhibit a yield stress, meaning they behave like a solid at rest and only begin to flow once a certain amount of force is applied. This property is crucial for preventing sedimentation and ensuring storage stability. The magnitude of the yield stress is influenced by factors such as particle size, solid concentration, and the presence of additives.
-
Influence of Additives: The rheological properties of aqueous ultramarine slurries can be tailored through the use of additives. Dispersants are used to improve particle wetting and reduce viscosity, while thickeners can be employed to increase viscosity and yield stress, thereby controlling sag and settling.
Experimental Protocols
Accurate and reproducible rheological measurements are essential for characterizing and comparing slurry properties. Below are generalized protocols for preparing aqueous pigment slurries and measuring their rheological characteristics.
Preparation of Aqueous Ultramarine Slurry
-
Materials: Ultramarine blue pigment, deionized water, dispersant (e.g., a polyacrylate-based dispersant).
-
Procedure:
-
Slowly add the desired amount of ultramarine blue pigment to a beaker containing deionized water while stirring with a mechanical overhead stirrer.
-
If a dispersant is used, it should be dissolved in the water prior to the addition of the pigment. The optimal concentration of the dispersant should be determined experimentally.
-
Continue stirring at a high speed (e.g., 2000 rpm) for a set period (e.g., 30 minutes) to ensure thorough dispersion of the pigment particles.
-
After mixing, allow the slurry to equilibrate to the desired measurement temperature.
-
Rheological Measurement
-
Instrumentation: A rotational rheometer equipped with a suitable geometry (e.g., parallel plate or cone and plate) is recommended.
-
Procedure:
-
Loading: Carefully load the prepared slurry onto the rheometer plate, ensuring that the gap is completely filled and any excess material is removed.
-
Equilibration: Allow the sample to rest for a predetermined time to reach thermal and structural equilibrium.
-
Flow Curve Measurement: Perform a steady-state flow sweep by applying a controlled shear rate or shear stress and measuring the corresponding response. A typical shear rate range for characterizing pigment slurries is from 0.1 to 1000 s⁻¹.
-
Yield Stress Measurement: The yield stress can be determined by extrapolating the flow curve to a shear rate of zero or by performing a stress ramp experiment where the stress is gradually increased until flow is initiated.
-
Data Analysis: The viscosity is calculated as the ratio of shear stress to shear rate. The flow behavior (e.g., Newtonian, shear-thinning, shear-thickening) can be determined from the shape of the viscosity versus shear rate curve.
-
Visualization of Influencing Factors
The rheological properties of ultramarine slurries are influenced by a complex interplay of various factors. The following diagram, generated using Graphviz, illustrates these key relationships.
Caption: Factors influencing the rheological properties of pigment slurries.
References
A Comparative Guide to the Validation of Colorimetric Data for Ultramarine Pigments
This guide provides a comprehensive framework for the validation of colorimetric data for ultramarine pigments, tailored for researchers, scientists, and professionals in drug development who utilize these pigments as markers or standards. The following sections detail the experimental protocols for accurate colorimetric measurement, present comparative data for various ultramarine pigment grades, and outline the logical workflow for data validation.
Comparative Colorimetric Data
The colorimetric properties of ultramarine pigments can be quantitatively assessed and compared using the CIELAB (Lab) color space. In this system, L represents lightness (from 0 for black to 100 for white), a* denotes the red-green axis (positive values are reddish, negative values are greenish), and b* represents the yellow-blue axis (positive values are yellowish, negative values are bluish).[1][2][3] The following table summarizes typical CIELAB Lab* values for different grades of ultramarine blue pigments, measured under standard illuminant D65 and a 10° observer.
| Pigment Grade | L | a | b | C (Chroma) | h° (Hue Angle) |
| Ultramarine Blue, Light (Grade A) | 33.06 | 40.44 | -75.11 | 85.31 | 298.3 |
| Ultramarine Blue, Medium (Grade B) | 29.50 | 25.50 | -65.00 | 69.80 | 291.4 |
| Ultramarine Blue, Dark (Grade C) | 26.06 | 7.44 | -23.01 | 24.18 | 287.9 |
| Ultramarine Blue, Reddish Shade | 31.59 | 30.77 | -77.24 | 83.15 | 291.7 |
Note: The data presented are representative values. Actual values may vary depending on the specific manufacturer and batch.
Experimental Protocol for Colorimetric Analysis
This protocol outlines the methodology for the preparation and colorimetric measurement of dry ultramarine pigment powders. The procedure is designed to ensure consistency and comparability of results and is based on principles outlined in international standards such as ASTM D2244 and ISO 787-1.[4][5][6][7]
2.1. Objective
To obtain accurate and reproducible CIELAB Lab* color data for ultramarine pigment samples.
2.2. Materials and Equipment
-
Spectrophotometer with a diffuse/8° (d/8) geometry
-
Standard white and black calibration tiles
-
Powder sample holder
-
Mortar and pestle or pulverizer
-
Analytical balance
-
Spatula
2.3. Sample Preparation
-
Homogenization: Weigh approximately 10-12 grams of the ultramarine pigment sample.[8] To ensure homogeneity and break up any agglomerates, gently pulverize the pigment powder for 30 seconds using a mortar and pestle or a pulverizer.[8]
-
Sample Mounting: Carefully load the powdered pigment into the sample holder. Ensure the powder is packed densely and has a smooth, even surface to avoid measurement errors due to translucency or surface irregularities. A consistent pressure of approximately 53 pounds for 5 seconds can be applied to create a compact and uniform surface.[8]
2.4. Instrument Calibration and Measurement
-
Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using the standard white and black calibration tiles.
-
Instrument Settings:
-
Illuminant: D65 (Daylight)
-
Observer: 10°
-
Color Space: CIELAB (Lab*)
-
Measurement Mode: Reflectance, Specular Component Included (SCI)
-
-
Measurement: Place the prepared sample holder at the measurement port of the spectrophotometer. Take at least three independent measurements for each sample, rotating the sample holder by 90° between each measurement to average out any minor surface variations.
-
Data Recording: Record the L, a, and b* values for each measurement. Calculate the average and standard deviation for the replicate measurements of each pigment sample.
Data Validation and Comparison
The color difference between a test sample and a reference standard can be calculated using the Delta E (ΔE) value. A ΔE of less than 1.0 is generally considered imperceptible to the human eye.
The total color difference, ΔE*, is calculated as follows:
ΔE* = √[(ΔL)\² + (Δa)\² + (Δb*)\²]
Where:
-
ΔL* = Lsample - Lstandard
-
Δa* = asample - astandard
-
Δb* = bsample - bstandard
Workflow for Colorimetric Data Validation
The following diagram illustrates the logical workflow for the validation of colorimetric data of ultramarine pigments.
Caption: Workflow for the validation of ultramarine pigment colorimetric data.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. CIELAB color space - Wikipedia [en.wikipedia.org]
- 3. umfcorp.com [umfcorp.com]
- 4. ASTM D2244 - Calculation of Color Tolerances - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. skybearstandards.com [skybearstandards.com]
- 7. CSN EN ISO 787-1 - General methods of test for pigments and extenders - Part 1: Comparison of colour of pigments [en-standard.eu]
- 8. industrialphysics.com [industrialphysics.com]
A Comparative Analysis of Synthetic Ultramarine Pigments for Research Applications
This guide provides a comparative analysis of key performance indicators for synthetic ultramarine blue pigments (Colour Index Pigment Blue 29) from representative manufacturers.[1][2][3] The data presented is synthesized from publicly available technical datasheets and standardized testing methodologies to offer a baseline for researchers, scientists, and professionals in drug development. Ultramarine is a sodium aluminosilicate polysulfide, renowned for its vivid blue color, excellent lightfastness, and stability.[4][5]
The differentiation between ultramarine pigments often lies in subtle variations in shade (red-shade vs. green-shade), particle size, and purity, which can significantly impact its performance in various applications.[6][7][8] This guide focuses on quantifiable metrics to aid in the selection of the most suitable pigment for specific research and development needs.
Quantitative Performance Data
The following table summarizes the typical properties of ultramarine blue pigments from three representative, anonymized manufacturers. These values are illustrative and serve as a general guide. For specific applications, consulting the manufacturer's detailed technical data sheet is recommended.
| Parameter | Manufacturer A | Manufacturer B | Manufacturer C | Test Method |
| Colorimetric Data (CIELAB) | ||||
| L* (Lightness) | 30.5 | 32.1 | 29.8 | ASTM E308 |
| a* (Red-Green) | +3.5 (Red Shade) | +1.5 (Green Shade) | +4.2 (Red Shade) | ASTM E308 |
| b* (Yellow-Blue) | -45.2 | -48.5 | -44.8 | ASTM E308 |
| Particle Size (D50, µm) | 1.2 | 2.5 | 1.5 | ASTM B822 |
| Oil Absorption ( g/100g ) | 38 | 32 | 40 | ASTM D281 |
| pH (of aqueous suspension) | 8.5 | 9.0 | 8.2 | ASTM D1208 |
| Moisture Content (%) | < 1.0 | < 1.0 | < 1.2 | ASTM D280 |
| Sieve Residue (45 µm, %) | < 0.1 | < 0.2 | < 0.15 | ASTM D185 |
| Lightfastness (Blue Wool Scale) | 8 (Excellent) | 8 (Excellent) | 8 (Excellent) | ASTM D2616 |
| Heat Stability (°C) | 350 | 350 | 340 | Internal Method |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of pigment properties. The following sections outline the standard protocols for the key experiments cited in this guide.
1. Colorimetric Analysis (CIELAB)
-
Objective: To quantitatively measure the color of the pigment in a standardized system.
-
Methodology (based on ASTM E308):
-
Sample Preparation: A standardized dispersion of the pigment is created in a clear binder (e.g., acrylic resin) at a specific pigment-to-binder ratio. This dispersion is then drawn down on a standardized color chart (e.g., Leneta card) to a uniform thickness.
-
Instrumentation: A spectrophotometer or colorimeter is used to measure the spectral reflectance of the prepared sample.
-
Measurement: The instrument is calibrated using standard white and black tiles. Measurements are taken at multiple points on the sample to ensure an average, representative reading.
-
Data Output: The instrument's software calculates the CIELAB values (L, a, b*) under a standard illuminant (e.g., D65) and observer (e.g., 10°).
-
2. Particle Size Distribution
-
Objective: To determine the median particle size (D50) of the pigment powder.
-
Methodology (based on ASTM B822 - Laser Diffraction):
-
Dispersion: A small, representative sample of the dry pigment is dispersed in a suitable liquid medium (e.g., deionized water with a surfactant) to ensure individual particles are measured. The suspension is sonicated to break up agglomerates.
-
Analysis: The suspension is circulated through a laser diffraction instrument. As particles pass through the laser beam, they scatter light at an angle that is inversely proportional to their size.
-
Detection & Calculation: A series of detectors measure the scattered light pattern. The instrument's software then uses the Mie or Fraunhofer theory to calculate the particle size distribution, providing values such as the D10, D50, and D90.
-
3. Oil Absorption
-
Objective: To determine the amount of linseed oil required to form a coherent paste with the pigment. This value correlates with the pigment's surface area and binder demand.
-
Methodology (based on ASTM D281):
-
Sample Preparation: A pre-weighed amount of the dry pigment (e.g., 10 grams) is placed on a clean, flat glass plate.
-
Titration: Refined linseed oil is added drop by drop from a burette onto the pigment.
-
Mulling: After each addition of oil, the pigment and oil are thoroughly mixed and rubbed with a steel spatula until a stiff, putty-like paste is formed. The endpoint is reached when the paste just begins to smear the glass plate.
-
Calculation: The volume of oil used is recorded, and the oil absorption is calculated as the grams of oil per 100 grams of pigment.[3]
-
Visualized Workflows and Pathways
Experimental Workflow for Colorimetric Analysis
Caption: Workflow for CIELAB color measurement.
Logical Flow for Pigment Selection
Caption: Decision tree for selecting ultramarine.
References
- 1. Ultramarine Blue-Pigment-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 2. navpadpigments.com [navpadpigments.com]
- 3. naturalpigments.com [naturalpigments.com]
- 4. Ultramarine Blue 462_Ultramarie Blue_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]
- 5. akaiyochemtech.com [akaiyochemtech.com]
- 6. jacksonsart.com [jacksonsart.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Analysis of Ultramarine and Alternative Whitening Agents
This guide provides a comprehensive comparison of ultramarine's efficacy as a whitening agent against other common alternatives, supported by experimental data and protocols. The primary mechanism of ultramarine relies on the principle of subtractive color correction, where it absorbs yellow light to counteract the natural yellowish tint of materials, resulting in a visually whiter appearance.[1][2][3] This contrasts with other prevalent whitening technologies, such as optical brightening agents, which function through fluorescence.
Mechanism of Action: Ultramarine vs. Optical Brightening Agents
Ultramarine is an inorganic pigment, a complex sodium aluminum sulfosilicate, that imparts a blue or violet-blue hue.[2][4] When applied to a substrate like textiles or paper, it selectively absorbs light in the yellow part of the visible spectrum.[1][3] Since yellow and blue are complementary colors, this absorption neutralizes the yellowish cast, making the material appear whiter to the human eye.[2] This method is a form of passive whitening, as it does not emit light.
In contrast, Optical Brightening Agents (OBAs), also known as Fluorescent Whitening Agents (FWAs), are chemical compounds that operate through fluorescence.[5] They absorb energy from the invisible ultraviolet (UV) portion of the light spectrum and re-emit it as visible blue-violet light.[5][6][7] This emitted blue light masks the yellowing of the material and also increases the total amount of visible light reflected from the surface, leading to an appearance that is perceived as both whiter and brighter.[1][6]
Comparative Performance Data
The performance of whitening agents can be quantitatively assessed by measuring the Whiteness Index (WI) of a treated substrate. The CIE Whiteness Index is a widely accepted standard. A higher WI value generally indicates a greater degree of whiteness.
| Whitening Agent | Mechanism of Action | Typical CIE Whiteness Index (Cotton Fabric) | Light Stability | Heat Stability (°C) | Key Advantages | Key Limitations |
| Ultramarine Blue | Subtractive Color (Absorbs Yellow Light)[1][3] | 85 - 95 | Excellent[3] | ~350[8] | High light and heat stability; cost-effective.[8][9] | Not resistant to acids[8]; whitening effect is limited by absorption capacity. |
| Optical Brightening Agents (OBAs) | Fluorescence (Absorbs UV, Emits Blue Light)[5] | > 100 (can reach 120-130)[10][11] | Fair to Good (can degrade with prolonged UV exposure)[1] | Varies by type (e.g., Stilbenes ~200-300) | Produces a "brighter than white" effect[6]; highly effective at low concentrations. | Can cause a grayish or greenish tint at high concentrations; performance depends on UV content of light source; potential for skin sensitization and environmental persistence.[7] |
| Bleaching Agents (e.g., Hydrogen Peroxide) | Chemical Oxidation (Destroys Chromophores) | 80 - 90 | Good | N/A (Applied in solution) | Removes stains and inherent color. | Can damage fibers over time[12]; less effective on synthetic fibers. |
Experimental Protocols
Protocol for Evaluating Whitening Efficacy on Cotton Fabric
This protocol details the methodology for quantitatively comparing the whitening effect of Ultramarine Blue and an Optical Brightening Agent on a standard cotton fabric.
1. Materials and Equipment:
-
Substrate: Standard, unbleached, non-optically brightened 100% cotton fabric (e.g., single jersey, 160 GSM).
-
Whitening Agents:
-
Ultramarine Blue pigment powder (CI 77007).
-
Stilbene-based Optical Brightening Agent (e.g., Uvitex BLH).
-
-
Chemicals: Sodium carbonate, non-ionic wetting agent, distilled water.
-
Equipment: Laboratory-scale dyeing machine or water bath with shaker, spectrophotometer with an integrating sphere and UV control (D65 illuminant), drying oven, analytical balance.
2. Sample Preparation and Treatment:
-
Cut identical swatches of the cotton fabric (e.g., 10 cm x 10 cm).
-
Prepare treatment baths. For a 20:1 liquor-to-goods ratio:
-
Control: Distilled water only.
-
Ultramarine Bath: Create a dispersion of Ultramarine Blue (e.g., 0.5% on weight of fabric) in distilled water with a non-ionic wetting agent (0.5 g/L).
-
OBA Bath: Prepare a solution of the OBA (e.g., 1.5% on weight of fabric) in distilled water.[13] Add sodium carbonate to adjust pH as per OBA specifications (typically pH 8-9).
-
-
Immerse one fabric swatch in each bath.
-
Run the treatment process in the dyeing machine, gradually heating to 60°C and holding for 30 minutes.
-
Rinse the swatches thoroughly with cold distilled water until the rinse water is clear.
-
Dry the swatches in an oven at 80°C until completely dry. Condition them at standard temperature and humidity (21°C, 65% RH) for at least 4 hours before measurement.
3. Measurement and Data Analysis:
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
For each swatch, take at least four measurements at different locations, folding each swatch to ensure opacity.
-
Measure the spectral reflectance of each sample under a D65 illuminant with a 10° observer.
-
For the OBA-treated sample and the control, perform measurements with the UV component included (UV-in) and excluded (UV-out or calibrated to zero).
-
-
Calculate the CIE Whiteness Index (W_CIE_) using the following formula[14]:
-
W_CIE_ = Y + 800(x_n_ - x) + 1700(y_n_ - y)
-
Where Y is the tristimulus value, x and y are the chromaticity coordinates of the sample, and x_n_ and y_n_ are the chromaticity coordinates of the perfect diffuser.
-
-
Compare the W_CIE_ values of the control, ultramarine-treated, and OBA-treated samples to determine the whitening efficacy. The difference in W_CIE_ between UV-in and UV-out measurements for the OBA sample quantifies the contribution of fluorescence.
Visualizations
Mechanism of Whitening Agents
Caption: Mechanisms of Ultramarine vs. Optical Brightening Agents.
Experimental Workflow for Whitening Efficacy Evaluation
Caption: Workflow for quantitative evaluation of whitening agents.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. Ultramarine Blue [alamal4trade.com]
- 3. Ultramarine blue Ultra Marine Blue | Laundry & Textile Industry [ultramarineblueindia.in]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. Optical brightener - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. branchbasics.com [branchbasics.com]
- 8. Introduction and Application of Ultramarine Pigment - Industry News [pigmentchemical.com]
- 9. Ultramarine Blue for Laundry at Best Price Durable, Sunlight & Heat Resistant [varunenterprises.com]
- 10. scribd.com [scribd.com]
- 11. cdn.ymaws.com [cdn.ymaws.com]
- 12. What Is Bluing? The Old-Fashioned Laundry Trick Southerners Still Swear By [southernliving.com]
- 13. scispace.com [scispace.com]
- 14. ifatcc.org [ifatcc.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ultramarine Pigments
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of ultramarine pigments, a common laboratory colorant. Adherence to these protocols is crucial for environmental responsibility and workplace safety.
Ultramarine pigments are synthetic sodium aluminum sulfosilicates, largely considered non-toxic and environmentally benign under normal conditions.[1] However, their disposal requires careful consideration due to specific chemical incompatibilities.
Key Safety and Handling Information
Chemical Incompatibility: The most critical aspect of ultramarine disposal is its reaction with acids. Contact with acidic substances will cause the pigment to decompose, releasing hydrogen sulfide (H2S) gas.[2][3] Hydrogen sulfide is a highly flammable and toxic gas. Therefore, ultramarines must never be disposed of in a manner where they could come into contact with acids.[2]
Thermal Decomposition: At temperatures exceeding 400°C (750°F), ultramarine pigments can undergo an exothermic reaction, liberating sulfur dioxide (SO2) gas.[3]
General Handling: While this compound are considered non-toxic, it is advisable to avoid the inhalation of dust.[3] In environments with potential for dust generation, the use of a suitable dust mask is recommended.[2]
Quantitative Safety Data
The following table summarizes key quantitative data regarding the safety profile of ultramarine pigments.
| Property | Value | Species | Notes |
| Oral LD50 | > 10,000 mg/kg | Rat | Indicates very low acute toxicity.[3] |
| Skin Irritation | None | Rabbit | Short-term exposure.[3] |
| Skin Irritation | None (at 6.25% concentration) | Guinea Pig | Long-term exposure.[3] |
| Mutagenicity | None | - | Not found to be mutagenic.[3] |
| Teratogenicity | None | - | Not found to be teratogenic.[3] |
| Thermal Decomposition | > 400°C (750°F) | - | Releases sulfur dioxide gas.[3] |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps will ensure the safe and compliant disposal of ultramarine pigments.
-
Waste Collection:
-
Collect waste ultramarine pigment in a designated, clearly labeled, and sealed container.
-
Ensure the container is dry and free from any acidic contaminants.
-
-
Avoid Contamination:
-
Do not mix ultramarine waste with acidic waste streams.
-
Store the waste container in a cool, dry, and well-ventilated area away from acids and sources of heat.
-
-
Spill Management:
-
In the event of a spill, sweep up the dry powder using a method that minimizes dust generation.
-
Collect the spilled material in a suitable container for disposal.
-
Do not use water to flush spills into drains, as this can lead to contamination of waterways.[2]
-
-
Disposal:
-
Dispose of the waste in accordance with all local, state, and federal regulations for chemical waste.[2]
-
While not typically classified as hazardous waste, it is the responsibility of the waste generator to make a final determination based on applicable regulations.
-
Contact your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.
-
-
Packaging Disposal:
-
Empty containers should be managed as part of the ultramarine waste.
-
If local regulations permit, thoroughly clean the empty container with a non-acidic detergent before recycling or disposal.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of ultramarine pigments.
Caption: Workflow for the safe disposal of ultramarine waste.
References
Essential Safety and Handling Protocols for Ultramarine Pigments
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ultramarine pigments, including detailed operational and disposal plans. Adherence to these procedures will minimize risks and ensure safe and compliant laboratory practices.
Ultramarine pigments are generally considered non-toxic; however, they can pose hazards under certain conditions, primarily through dust inhalation and reaction with acids.[1][2]
Personal Protective Equipment (PPE) and Exposure Limits
When handling Ultramarine pigments, especially in powdered form, it is crucial to use appropriate personal protective equipment to prevent inhalation of dust and skin contact.[3][4][5] The occupational exposure limits for Ultramarines are classified under "nuisance dusts".[1][2][6]
| Exposure Limit Type | Value | Duration |
| Total Inhalable Dust | 10 mg/m³ | 8-hour Time Weighted Average |
| Total Respirable Dust | 5 mg/m³ | 8-hour Time Weighted Average |
Recommended Personal Protective Equipment:
-
Respiratory Protection: A suitable dust mask, such as an EN149 FFP1 rated mask, should be worn to avoid breathing in dust.[2][6] In situations where there is a risk of contact with acids or in case of fire, self-contained breathing apparatus is necessary.[2][6]
-
Eye Protection: Safety glasses or chemical goggles should be worn to protect against dust particles.[4][7][8]
-
Hand Protection: While the product is non-irritating, disposable nitrile or vinyl gloves are recommended, particularly when handling bulk quantities.[2]
-
Body Protection: Standard laboratory coats or overalls are sufficient for handling Ultramarine pigments.[6]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of Ultramarine pigments from initial preparation to final disposal.
Operational and Disposal Plans
Handling Procedures:
-
Work in a well-ventilated area to minimize dust concentration.[6][7]
-
Avoid actions that generate dust, such as pouring from a height.[9] Use scoops or spatulas for transferring the powder.[5]
-
Keep containers of Ultramarine pigments closed when not in use.[7]
-
After handling, wash hands thoroughly with soap and water.[10] Do not eat, drink, or smoke in the work area.[3][10]
Storage:
-
Store Ultramarine pigments in a cool, dry, and well-ventilated place, away from direct sunlight.[7]
-
Crucially, store them away from acids and oxidizing agents.[2][7] Contact with acids will liberate highly toxic and flammable hydrogen sulphide gas.[1][2] At temperatures above 400°C (750°F), sulphur dioxide gas may be released.[2][6]
Spill Management:
-
In the event of a spill, avoid creating dust.[7]
-
Carefully sweep or vacuum the spilled material into a labeled container for disposal.[7][11] Using a vacuum with a HEPA filter is recommended.[5]
-
If a large amount is spilled, cover it with a damp absorbent material like sand to prevent it from becoming airborne.[7]
Disposal Plan:
-
Dispose of waste Ultramarine pigment in accordance with local, regional, and national regulations.[2][6][7]
-
Crucially, never dispose of this compound in a location where they might come into contact with acids. [1][2][6]
-
Do not allow the material to enter drains or water sources.[1][2]
References
- 1. colourindia.com [colourindia.com]
- 2. hailerui.com [hailerui.com]
- 3. Health & Safety: Pigment Health & Safety Quick Guide - MediaWiki [conservation-wiki.com]
- 4. eyecandypigments.com [eyecandypigments.com]
- 5. quora.com [quora.com]
- 6. avitar-chemical.com [avitar-chemical.com]
- 7. langridgecolours.com [langridgecolours.com]
- 8. michaelharding.co.uk [michaelharding.co.uk]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. earthpigments.com [earthpigments.com]
- 11. makingcosmetics.com [makingcosmetics.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
